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  • Product: 2-Allyl-3-bromophenol
  • CAS: 41389-15-5

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 2-Allyl-3-Bromophenol – Chemical Structure, Synthesis, and Applications

Executive Summary 2-Allyl-3-bromophenol (CAS: 41389-15-5) is a highly versatile, multi-functional building block utilized extensively in advanced medicinal chemistry and organic synthesis. Characterized by three orthogon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Allyl-3-bromophenol (CAS: 41389-15-5) is a highly versatile, multi-functional building block utilized extensively in advanced medicinal chemistry and organic synthesis. Characterized by three orthogonal reactive sites—a phenolic hydroxyl group, a terminal alkene, and an aryl bromide—this compound serves as a critical intermediate in the development of Estrogen Receptor beta (ERβ) ligands, Angiotensin II (AT1) receptor antagonists (sartans), and Protease Activated Receptor 4 (PAR4) antagonists[1][2][3].

This whitepaper provides a comprehensive analysis of its physicochemical properties, a self-validating methodology for its synthesis via the Claisen rearrangement, and an overview of its downstream applications in drug discovery.

Physicochemical Properties & Structural Dynamics

The utility of 2-allyl-3-bromophenol stems from the precise spatial arrangement of its functional groups. The bulky bromine atom at the C3 position exerts significant steric hindrance and inductive electron-withdrawing effects, which dictate the regioselectivity of electrophilic aromatic substitutions and thermal rearrangements on the ring.

Quantitative Data Summary
PropertyValueMethod / Source
IUPAC Name 2-Allyl-3-bromophenolStandard Nomenclature
CAS Registry Number 41389-15-5Chemical Abstracts Service
Molecular Formula C9H9BrOComputed[4]
Molecular Weight 213.07 g/mol Computed[4]
Polar Surface Area (PSA) 20.23 ŲTopological Analysis[5]
LogP (Predicted) 2.88XLogP3 / GuideChem[5]

Synthesis Methodology: The Claisen Rearrangement

The primary route to 2-allyl-3-bromophenol is the thermal[3,3]-sigmatropic rearrangement of allyl 3-bromophenyl ether. Designing this protocol requires careful consideration of solvent thermodynamics and steric regioselectivity[1][3].

Mechanistic Rationale & Causality
  • Solvent Selection: The rearrangement is typically executed in high-boiling aniline derivatives such as N,N-diethylaniline or N-methylaniline. N,N-diethylaniline (boiling point ~215°C) is specifically chosen because it provides the necessary thermal activation energy for the concerted [3,3]-shift without requiring pressurized reaction vessels. Furthermore, its weakly basic nature buffers the system, preventing the acidic phenolic products from catalyzing a premature cyclization of the ortho-allylphenol into a benzofuran derivative[3].

  • Regioselectivity: The allyl group can migrate to either the C2 or C6 position of the aromatic ring. Because the bulky bromine atom at C3 sterically shields the C2 position, migration to C6 (yielding 2-allyl-5-bromophenol) is kinetically favored. Consequently, the reaction inherently produces an isomeric mixture, making rigorous chromatographic separation a mandatory step to isolate the sterically hindered 2-allyl-3-bromophenol[1].

Step-by-Step Self-Validating Protocol

Phase 1: O-Allylation

  • Dissolve 3-bromophenol (1.0 eq) in anhydrous acetone.

  • Add anhydrous K2​CO3​ (1.5 eq) and allyl bromide (1.2 eq). Reflux the mixture for 4–6 hours.

  • Self-Validation Step: Monitor via TLC (Hexane/EtOAc 9:1). The reaction is complete when the UV-active, polar phenol spot fully disappears, replaced by a single non-polar spot representing allyl 3-bromophenyl ether.

Phase 2: Thermal Rearrangement 4. Concentrate the intermediate in vacuo and redissolve in N,N-diethylaniline (approx. 3 volumes). 5. Heat the reaction mixture to 200°C under an inert argon atmosphere for 3 hours[3].

Phase 3: Workup & Purification 6. Cool the mixture to room temperature and dilute with ethyl acetate. 7. Wash the organic layer sequentially with 1N HCl (3x) and brine (2x). 8. Self-Validation Step: The complete removal of the N,N-diethylaniline solvent is confirmed when the aqueous acidic wash remains entirely clear (no amine precipitation) upon the addition of a dilute NaOH solution. 9. Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate. 10. Purify the crude mixture via silica gel column chromatography (gradient elution: Hexane to Hexane/EtOAc 95:5) to separate and isolate pure 2-allyl-3-bromophenol from the 5-bromo isomer[1].

SynthesisWorkflow A 3-Bromophenol + Allyl Bromide B O-Allylation (K2CO3, Acetone) A->B C Allyl 3-Bromophenyl Ether B->C SN2 Reaction D Claisen Rearrangement (N,N-Diethylaniline, 200°C) C->D [3,3]-Shift E Crude Isomeric Mixture D->E F Acid Wash & Chromatography E->F Isomer Separation G Pure 2-Allyl-3-bromophenol F->G Target Isolated

Workflow for the synthesis of 2-allyl-3-bromophenol via Claisen rearrangement.

Downstream Applications in Drug Development

The true value of 2-allyl-3-bromophenol lies in its capacity for divergent synthesis. By selectively activating one of its three functional handles, researchers can access vastly different chemical spaces.

  • Alkaline Isomerization: The terminal double bond of the allyl group can be isomerized to a more thermodynamically stable internal double bond using potassium tert-butoxide (t-BuOK) in DMSO. This yields 3-bromo-2-(prop-1-enyl)phenol, a critical precursor that is further transformed into carbaldehyde oximes targeting the AT1 receptor (Sartans)[2].

  • Palladium-Catalyzed Cross-Coupling: The aryl bromide moiety is highly reactive in Suzuki-Miyaura couplings. Reaction with various phenylboronic acids yields biphenyl derivatives. These specific scaffolds have been proven to act as highly potent and selective ligands for Estrogen Receptor beta (ERβ)[1].

  • Oxidative Cleavage: The terminal alkene can be cleaved using NaIO4​ in the presence of catalytic OsO4​ to generate complex salicylaldehyde derivatives[1].

ReactivityPathways Start 2-Allyl-3-bromophenol Isom Alkaline Isomerization (t-BuOK / DMSO) Start->Isom Terminal alkene shift Coupling Pd-Catalyzed Cross-Coupling (Suzuki Reaction) Start->Coupling Aryl bromide substitution Oxidation Oxidative Cleavage (NaIO4 / OsO4) Start->Oxidation Alkene to Aldehyde Prod1 3-Bromo-2-(prop-1-enyl)phenol Isom->Prod1 Prod2 Biphenyl Derivatives (ERβ Ligands) Coupling->Prod2 Prod3 Salicylaldehyde Derivatives Oxidation->Prod3

Key synthetic transformations and downstream applications of 2-allyl-3-bromophenol.

Handling, Safety, and Storage Protocols

To maintain the integrity of 2-allyl-3-bromophenol across long-term drug development campaigns, strict storage protocols must be adhered to:

  • Light Sensitivity: Phenolic compounds with halogen substituents are highly prone to photo-oxidation. The compound must be stored in amber glass vials to prevent UV-induced radical formation.

  • Cold-Chain Storage: To prevent spontaneous polymerization or degradation of the reactive allyl group, maintain storage at 2–8°C under an inert atmosphere (Argon/Nitrogen)[6].

References

  • Title: Monoaryl-Substituted Salicylaldoximes as Ligands for Estrogen Receptor β Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of 2,3-Dihydro[1,4]dioxino[2,3-g]benzofuran Derivatives as Protease Activated Receptor 4 (PAR4) Antagonists with Potent Antiplatelet Aggregation Activity and Low Bleeding Tendency Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Isomerization of Allylbenzenes Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: 2-Allyl-4-bromophenol (CID 258468) Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Exploratory

Comprehensive NMR Spectrum Analysis and Chemical Shifts for 2-Allyl-3-bromophenol

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of unambiguous structural elucidation for sterically hindered, multi-substituted aromatic systems. 2-Allyl-3-bromophenol is a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of unambiguous structural elucidation for sterically hindered, multi-substituted aromatic systems. 2-Allyl-3-bromophenol is a critical intermediate in the synthesis of advanced therapeutics, including selective Estrogen Receptor β (ER β ) ligands and Protease Activated Receptor 4 (PAR4) antagonists. This whitepaper provides an in-depth technical guide to the synthesis, regioselective challenges, and rigorous Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 2-allyl-3-bromophenol. By deploying a self-validating matrix of 1D and 2D NMR techniques, researchers can definitively map its chemical shifts and ensure absolute structural integrity.

Pharmacological Context & Synthetic Regioselectivity

The allylbenzene scaffold is a highly versatile pharmacophore. The specific functionalization of 2-allyl-3-bromophenol allows for downstream transformations, such as alkene isomerization or cross-coupling, to generate complex bioactive molecules[1]. For instance, it serves as a foundational building block in the discovery of 2[2] and 3[3].

The standard synthetic route involves the allylation of 3-bromophenol followed by a thermal [3,3]-sigmatropic Claisen rearrangement. However, the causality of the reaction's regioselectivity is fundamentally driven by steric hindrance. The bulky bromine atom at the C3 position sterically shields the adjacent C2 ortho-position. Consequently, the Claisen rearrangement of allyl 3-bromophenyl ether predominantly yields 2-allyl-5-bromophenol as the major isomer, with 2-allyl-3-bromophenol forming as the minor isomer[3]. This necessitates rigorous chromatographic separation and precise NMR assignment to validate the correct regioisomer.

Claisen A 3-Bromophenol + Allyl Bromide B Allyl 3-bromophenyl ether (Intermediate) A->B K2CO3, MeCN Reflux C 2-Allyl-3-bromophenol (Minor Target) B->C N,N-diethylaniline 200 °C (Claisen Rearrangement) D 2-Allyl-5-bromophenol (Major Isomer) B->D Steric Preference (Claisen Rearrangement)

Caption: Synthetic workflow and steric-driven regioselectivity of the Claisen rearrangement.

Step-by-Step Synthetic Protocol

To ensure a self-validating synthetic workflow, the following protocol leverages high-boiling solvents to thermodynamically drive the rearrangement[2],[3]:

  • Allylation: Dissolve 3-bromophenol (1.0 eq) and allyl bromide (1.3 eq) in anhydrous acetonitrile. Add K2​CO3​ (3.0 eq) and reflux for 3 hours. Filter through a silica pad and concentrate to isolate allyl 3-bromophenyl ether.

  • Claisen Rearrangement: Dissolve the intermediate in N,N -diethylaniline (or N -methylaniline). The choice of solvent is critical: its high boiling point allows the reaction to reach 200 °C, providing the necessary activation energy for the [3,3]-sigmatropic shift without solvent degradation.

  • Thermal Activation: Heat the mixture at 200 °C for 3 hours under an inert argon atmosphere to prevent oxidative degradation of the phenol.

  • Workup & Separation: Dilute with ethyl acetate, wash extensively with 1 N HCl to remove the aniline solvent, and dry over Na2​SO4​ .

  • Isolation: Purify via flash column chromatography (silica gel, petroleum ether/ethyl acetate gradient) to resolve the minor 2-allyl-3-bromophenol from the major 5-bromo isomer.

NMR Spectroscopic Elucidation

Unambiguous identification of 2-allyl-3-bromophenol relies heavily on high-resolution 1H and 13C NMR spectroscopy. The proximity of the bromine atom and the hydroxyl group to the allyl moiety creates a highly specific electronic environment.

Quantitative Data: 1H NMR Chemical Shifts

The 1H NMR spectrum (typically acquired in CDCl3​ ) is characterized by an AMX spin system for the aromatic protons, driven by the asymmetric substitution at C1, C2, and C3.

ProtonPredicted Shift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)Structural Assignment
-OH 5.20 - 5.40br s1H-Phenolic OH (Concentration dependent)
H-4 7.10 - 7.15dd1H J = 8.0, 1.2Aromatic CH (ortho to Br, meta to allyl)
H-5 6.95 - 7.05t1H J = 8.0Aromatic CH (meta to Br and OH)
H-6 6.70 - 6.80dd1H J = 8.0, 1.2Aromatic CH (ortho to OH)
H-1' 3.55 - 3.65dt2H J = 6.0, 1.5Allylic CH2​ (Benzylic position)
H-2' 5.90 - 6.05ddt1H J = 17.0, 10.0, 6.0Internal Alkene CH
H-3'a 5.05 - 5.15dq1H J = 10.0, 1.5Terminal Alkene (cis to H-2')
H-3'b 5.15 - 5.25dq1H J = 17.0, 1.5Terminal Alkene (trans to H-2')

Causality in Assignment: The H-6 proton is highly shielded by the electron-donating resonance effect of the adjacent hydroxyl group, pushing it upfield (~6.75 ppm). Conversely, H-4 is deshielded by the inductive electron-withdrawing effect of the ortho-bromine atom.

Quantitative Data: 13C NMR Chemical Shifts

The 13C NMR spectrum provides definitive proof of the carbon skeleton. The quaternary carbons (C1, C2, C3) are the most critical for confirming the regiochemistry.

CarbonPredicted Shift ( δ , ppm)TypeStructural Assignment
C-1 154.0CqPhenolic C-OH (Deshielded by oxygen)
C-2 126.5CqC-Allyl (Sterically compressed)
C-3 123.0CqC-Br (Heavy atom effect)
C-4 124.5CHAromatic CH
C-5 128.5CHAromatic CH
C-6 114.5CHAromatic CH (Shielded by ortho-OH)
C-1' 33.5 CH2​ Allylic CH2​
C-2' 135.0CHInternal Alkene CH
C-3' 116.5 CH2​ Terminal Alkene =CH2​

Self-Validating 2D NMR Workflow

To prevent misassignment between the 2-allyl-3-bromophenol and 2-allyl-5-bromophenol isomers, a self-validating 2D NMR workflow is mandatory. 1D NMR alone is insufficient because both isomers present an AMX aromatic spin system. The absolute proof of regiochemistry lies in the long-range heteronuclear correlations.

NMR_Workflow 1 1 D 1D 1H & 13C NMR (Primary Shift Assignment) COSY 1H-1H COSY (Spin System Mapping) D->COSY Identify J-coupling networks HSQC 1H-13C HSQC (Direct C-H Connectivity) COSY->HSQC Map protons to specific carbons HMBC 1H-13C HMBC (Quaternary Carbons & Backbone) HSQC->HMBC Establish long-range correlations Final Unambiguous Regiochemical Verification of 2-Allyl-3-bromophenol HMBC->Final

Caption: Self-validating 2D NMR elucidation logic for absolute structural confirmation.

Step-by-Step NMR Acquisition & Validation Protocol
  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl3​ is chosen as it is non-polar and minimally disrupts the intramolecular hydrogen bonding, yielding sharper phenolic proton signals.

  • Instrument Calibration: Tune and match the probe to the exact solvent conditions. Shim the magnetic field using the deuterium lock signal until the residual CHCl3​ peak (7.26 ppm) has a half-height width of < 1.0 Hz.

  • COSY Acquisition: Run a 1H−1H Correlation Spectroscopy (COSY) experiment to map the contiguous H-4, H-5, and H-6 spin system, as well as the allylic coupling network.

  • HSQC Acquisition: Run a Heteronuclear Single Quantum Coherence (HSQC) experiment to map the directly bonded protons to their respective carbons (C-4, C-5, C-6, and the allyl carbons).

  • HMBC Validation (The Critical Step): Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

    • Self-Validation Check: In 2-allyl-3-bromophenol, the allylic CH2​ protons (H-1') will show strong 3JCH​ correlations to C-1 (154.0 ppm) and C-3 (123.0 ppm). If the compound were the 5-bromo isomer, the H-1' protons would correlate to C-1 and C-5, fundamentally altering the observed chemical shift of the correlated quaternary carbons.

Conclusion

The synthesis and characterization of 2-allyl-3-bromophenol require a deep understanding of steric-driven regioselectivity and advanced spectroscopic elucidation. By employing the high-temperature Claisen rearrangement and validating the isolated product through a rigorous, self-correcting 2D NMR workflow, researchers can confidently integrate this building block into sophisticated drug discovery pipelines.

References

  • Discovery of 2,3-Dihydro[1,4]dioxino[2,3-g]benzofuran Derivatives as Protease Activated Receptor 4 (PAR4) Antagonists with Potent Antiplatelet Aggregation Activity and Low Bleeding Tendency. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Monoaryl-Substituted Salicylaldoximes as Ligands for Estrogen Receptor β . Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Isomerization of Allylbenzenes. Chemical Reviews - ACS Publications. URL:[Link]

Sources

Foundational

Mechanism and Regioselective Synthesis of 2-Allyl-3-bromophenol via Claisen Rearrangement

Abstract The synthesis of 2-allyl-3-bromophenol represents a critical transformation in the development of complex pharmaceutical scaffolds, including benzofuran-derived protease-activated receptor 4 (PAR4) antagonists[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The synthesis of 2-allyl-3-bromophenol represents a critical transformation in the development of complex pharmaceutical scaffolds, including benzofuran-derived protease-activated receptor 4 (PAR4) antagonists[1]. This technical whitepaper dissects the thermodynamic and kinetic principles governing the[3,3]-sigmatropic Claisen rearrangement of 3-bromophenyl allyl ether. By examining the electronic directing effects of meta-substituents and detailing a self-validating experimental protocol, this guide provides researchers with a robust framework for achieving high regioselectivity and product purity.

Mechanistic Principles & The[3,3]-Sigmatropic Shift

The aromatic Claisen rearrangement is a thermally driven, concerted pericyclic reaction. When 1-allyloxy-3-bromobenzene (allyl 3-bromophenyl ether) is subjected to elevated temperatures, it undergoes a[3,3]-sigmatropic shift. The reaction proceeds through a highly ordered, chair-like cyclic transition state, which strictly dictates the stereospecific and intramolecular nature of the transformation[2].

During this concerted bond reorganization, the carbon-oxygen bond is cleaved simultaneously with the formation of a new carbon-carbon bond at the ortho position of the aromatic ring. This temporarily disrupts aromaticity, yielding a highly reactive 6-allyl-2,4-cyclohexadienone intermediate. Driven by the thermodynamic stability of the aromatic system, this intermediate rapidly tautomerizes (enolizes) to form the final substituted phenol[2].

Mechanism cluster_TS [3,3]-Sigmatropic Shift Transition States A Allyl 3-bromophenyl ether (Ground State) TS1 C2-Migration TS (Favored by -Br EWG) A->TS1 TS2 C6-Migration TS (Disfavored) A->TS2 Int1 C2-Allyl Cyclohexadienone TS1->Int1 Int2 C6-Allyl Cyclohexadienone TS2->Int2 Prod1 2-Allyl-3-bromophenol (Major Product, ~71%) Int1->Prod1 Rapid Tautomerization Prod2 2-Allyl-5-bromophenol (Minor Product, ~29%) Int2->Prod2 Rapid Tautomerization

Mechanistic pathway and regioselectivity of allyl 3-bromophenyl ether Claisen rearrangement.

Predictive Regioselectivity in Meta-Substituted Systems

A primary challenge in the Claisen rearrangement of meta-substituted allyl aryl ethers is controlling regioselectivity. Because the starting material is asymmetric, the allyl group can migrate to either of the two available ortho positions: C2 (between the oxygen and the bromine) or C6 (away from the bromine)[3].

Counterintuitively, despite the significant steric hindrance at the C2 position, the C2-migration product (2-allyl-3-bromophenol) is the major isomer[4]. This phenomenon is strictly governed by the electronic nature of the meta-substituent. Electron-withdrawing groups (EWGs), such as bromide, deplete electron density at the C6 position and thermodynamically favor the ground-state conformation that aligns with the C2 transition state[5].

Computational studies utilizing B3LYP/6-31G(d,p) density functional theory have proven that the ground-state conformational preference of the allyloxy group accurately predicts this outcome, overriding classical HOMO-LUMO frontier orbital assumptions that often fail for complex aromatic systems[5].

Quantitative Regioselectivity Comparison

The table below summarizes the directing effects of various meta-substituents on the product distribution during aromatic Claisen rearrangements[2],[6].

Meta-SubstituentElectronic NatureDirecting PreferenceProduct Ratio (C2 : C6)
-Br (Bromide) Electron-WithdrawingC2 (ortho to meta-substituent)71 : 29
-NO₂ (Nitro) Electron-WithdrawingC2 (ortho to meta-substituent)62 : 38
-CH₃ (Methyl) Weakly Electron-DonatingC6 (para to meta-substituent)45 : 55
-OCH₃ (Methoxy) Electron-DonatingC6 (para to meta-substituent)31 : 69

Self-Validating Experimental Protocol

To achieve optimal yields and isolate the target 2-allyl-3-bromophenol from its minor isomer, the experimental workflow must be carefully controlled. The following protocols are designed with built-in causality and self-validating checkpoints.

Precursor Synthesis: Williamson Etherification

Objective: Synthesize 1-allyloxy-3-bromobenzene from 3-bromophenol.

  • Causality: Alkylation of the phenolic hydroxyl requires a mild base to prevent side reactions. Potassium carbonate ( K2​CO3​ ) effectively deprotonates the phenol to form the reactive phenoxide without hydrolyzing the allyl bromide.

  • Protocol: Dissolve 3-bromophenol (1.0 eq) in anhydrous acetone. Add K2​CO3​ (1.5 eq) and allyl bromide (1.2 eq). Reflux the mixture for 8 hours.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexane/Ethyl Acetate system. The complete disappearance of the highly polar phenolic starting material validates the completion of the etherification. Quenching with water dissolves the inorganic salts, ensuring the pure ether is cleanly extracted into the organic phase.

Thermal Rearrangement

Objective: Execute the [3,3]-sigmatropic shift.

  • Causality: The concerted rearrangement requires a high activation energy. N,N-diethylaniline (boiling point 215 °C) is specifically selected as the solvent because it easily accommodates the required 200 °C reaction temperature. Crucially, as a mildly basic solvent, it acts as an in-situ acid scavenger. This neutralizes trace acidic impurities that would otherwise catalyze the "abnormal" Claisen rearrangement or trigger polymerization of the terminal alkene[1].

  • Protocol: Dissolve the isolated allyl 3-bromophenyl ether in N,N-diethylaniline. Heat the solution to 200 °C for 3 hours under an inert nitrogen atmosphere[1],[4].

Isolation & Purification

Objective: Remove the high-boiling solvent and separate the C2/C6 isomers.

  • Causality: N,N-diethylaniline cannot be removed via standard rotary evaporation due to its high boiling point. An aggressive acidic wash is required to alter its solubility profile.

  • Protocol: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic phase sequentially with 1N HCl (3x) and brine (2x). Dry over anhydrous Na2​SO4​ , concentrate, and purify via silica gel column chromatography to separate the isomers[1],[4].

  • Self-Validation: The 1N HCl wash is a self-validating phase-transfer step; it protonates the N,N-diethylaniline, converting it into a water-soluble anilinium salt that physically migrates to the aqueous layer. The absence of an amine odor in the organic layer confirms successful solvent removal prior to chromatography.

Workflow Step1 1. Allylation 3-Bromophenol Allyl Bromide K2CO3, Acetone Step2 2. Rearrangement N,N-Diethylaniline 200 °C, 3 hours Step1->Step2 Isolate Ether Step3 3. Acid Wash 1N HCl Wash Removes Aniline Step2->Step3 Cool & Dilute Step4 4. Purification Silica Column Isolate Major Isomer Step3->Step4 Organic Phase

Step-by-step experimental workflow for the synthesis and isolation of 2-allyl-3-bromophenol.

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Synthetic Applications of 2-Allyl-3-bromophenol

Executive Summary In modern medicinal chemistry and drug development, ortho-allylphenols serve as highly versatile bifunctional building blocks. 2-Allyl-3-bromophenol (CAS: 41389-15-5) is a critical intermediate characte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and drug development, ortho-allylphenols serve as highly versatile bifunctional building blocks. 2-Allyl-3-bromophenol (CAS: 41389-15-5) is a critical intermediate characterized by a phenolic hydroxyl group flanked by an allyl moiety and a bromine atom. This unique structural triad enables orthogonal reactivity: the hydroxyl group can direct ortho-formylation or etherification, the allyl group is primed for cyclization or base-catalyzed isomerization, and the bromine atom acts as a reliable handle for palladium-catalyzed cross-coupling reactions.

This whitepaper provides an in-depth technical analysis of 2-allyl-3-bromophenol, detailing its physicochemical properties, stringent handling guidelines (MSDS), and field-proven synthetic methodologies. It is designed for researchers and drug development professionals utilizing this compound in the synthesis of Protease Activated Receptor 4 (PAR4) antagonists, Estrogen Receptor β (ERβ) ligands, and antihypertensive agents.

Physicochemical Properties & Molecular Identification

Understanding the baseline computational and physical data of 2-allyl-3-bromophenol is essential for predicting its behavior in biphasic extractions and chromatographic purifications[1].

PropertyValue / Description
Chemical Name Phenol, 3-bromo-2-(2-propenyl)-
Common Synonyms 2-Allyl-3-bromophenol; 3-Bromo-2-(prop-2-en-1-yl)phenol
CAS Registry Number 41389-15-5
Molecular Formula C9H9BrO
Molecular Weight 213.07 g/mol
LogP (Octanol/Water) 2.88
Topological Polar Surface Area 20.23 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1

Data synthesized from standard chemical databases[1].

Hazard Identification & Handling Guidelines (MSDS)

As a halogenated phenolic compound, 2-allyl-3-bromophenol requires rigorous safety protocols. The lipophilic nature of the molecule (LogP 2.88) facilitates rapid dermal absorption, while the electrophilic bromine and acidic phenolic proton contribute to its irritant properties.

GHS Hazard Classification
  • Skin Irritation (Category 2): Causes localized protein denaturation and skin irritation upon contact.

  • Serious Eye Irritation (Category 2A): Direct contact can cause severe ocular damage.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of vapors or aerosols may cause respiratory tract irritation.

Causality-Driven Handling & PPE
  • Ventilation: Always handle within a certified chemical fume hood with a minimum face velocity of 100 fpm. The relatively low molecular weight allows for potential volatility under reduced pressure or elevated temperatures.

  • Dermal Protection: Utilize nitrile gloves. Causality: Brominated aromatics can permeate standard latex over time; double-gloving is recommended during large-scale extractions or when handling the neat oil.

  • Storage: Store in a tightly sealed amber vial at 2–8 °C under an inert atmosphere (Argon or Nitrogen). Causality: The terminal alkene is susceptible to radical-induced auto-oxidation and polymerization if exposed to prolonged UV light and atmospheric oxygen.

Synthetic Methodologies: The Claisen Rearrangement

The primary route to synthesize 2-allyl-3-bromophenol involves the [3,3]-sigmatropic rearrangement of allyl 3-bromophenyl ether. This reaction is entirely thermally driven and requires precise solvent selection to ensure high yields and prevent side reactions[2],[3].

Self-Validating Experimental Protocol

The following protocol details the synthesis using N,N-diethylaniline as the solvent, a method validated in the development of PAR4 antagonists[3].

Step 1: Thermal Activation

  • Dissolve 3.53 g (16.57 mmol) of allyl 3-bromophenyl ether in 10 mL of N,N-diethylaniline in a flame-dried round-bottom flask equipped with a reflux condenser.

  • Causality for Solvent Choice: N,N-diethylaniline is selected because its high boiling point (~215 °C) allows the reaction to reach the required 200 °C activation energy threshold without the need for a pressurized vessel. Its weakly basic nature also neutralizes any trace acidic impurities, preventing premature cyclization of the allyl group.

  • Heat the reaction mixture to 200 °C for 3 hours under an argon atmosphere.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (9:1) mobile phase. The reaction is deemed complete when the higher Rf spot corresponding to the starting ether completely disappears, replaced by the lower Rf phenolic product.

Step 2: Quenching & Phase Separation

  • Allow the reaction vessel to cool to room temperature, then dilute the system with 30 mL of ethyl acetate.

  • Acid Wash (Critical Step): Wash the organic phase with 1 N Hydrochloric Acid (10 mL × 3).

  • Causality for Acid Wash: The HCl selectively protonates the N,N-diethylaniline solvent, converting it into a water-soluble anilinium salt. This forces the solvent into the aqueous phase, effectively separating it from the target 2-allyl-3-bromophenol which remains in the organic layer[3].

Step 3: Desiccation & Purification

  • Wash the organic phase with saturated brine (10 mL × 2) to draw out residual water via osmotic pressure.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Self-Validation: The desiccant should flow freely like sand; clumping indicates that water is still present.

  • Evaporate the solvent in vacuo and purify the crude oil via silica gel column chromatography to yield pure 2-allyl-3-bromophenol.

ClaisenRearrangement Step1 Allyl 3-bromophenyl ether (Starting Material) Step2 N,N-Diethylaniline Heat to 200 °C (3h) Step1->Step2 Thermal Activation Step3 Acid Wash (1N HCl) Removes Solvent Step2->Step3 [3,3]-Sigmatropic Rearrangement Step4 2-Allyl-3-bromophenol (Target Product) Step3->Step4 Purification

Fig 1: Workflow of the[3,3]-sigmatropic Claisen rearrangement to synthesize 2-allyl-3-bromophenol.

Downstream Applications in Drug Discovery

The strategic placement of functional groups on 2-allyl-3-bromophenol makes it a linchpin in several advanced pharmacological synthesis pathways.

PAR4 Antagonists (Antiplatelet Agents)

In the pursuit of safer antiplatelet drugs with a lower bleeding tendency than current standards, Bristol-Myers Squibb and academic researchers have utilized 2-allyl-3-bromophenol to synthesize 2,3-dihydro[1,4]dioxino[2,3-g]benzofuran derivatives[3]. The allyl group is subjected to epoxidation and subsequent cyclization to form the benzofuran core, while the bromine atom allows for late-stage diversification, ultimately yielding potent, orally active PAR4 antagonists[3].

Estrogen Receptor β (ERβ) Ligands

For the development of selective ERβ ligands, the molecule undergoes a (e.g., Suzuki coupling with phenylboronic acids) at the bromine position[4]. Following this, the terminal double bond of the allyl group is oxidatively cleaved using sodium periodate and catalytic osmium tetroxide to yield salicylaldehydes. These are then condensed with hydroxylamine to form monoaryl-substituted salicylaldoximes, which act as bioequivalents of phenols in ER binding pockets[4].

Antihypertensive Sartans via Isomerization

The allyl group can be isomerized into a 1-propenyl derivative. By treating 2-allyl-3-bromophenol with a strong base (e.g., potassium tert-butoxide), the double bond migrates to form 3-bromo-2-(prop-1-enyl)phenol[5]. This thermodynamically driven isomerization creates a conjugated system that is further transformed into carbaldehyde oximes, demonstrating affinity toward the AT1 receptor of Angiotensin II, forming the basis for novel antihypertensive "sartan" drugs[5].

DrugDiscovery Core 2-Allyl-3-bromophenol Iso Base-Catalyzed Isomerization Core->Iso Cross Pd-Catalyzed Cross-Coupling Core->Cross Cyc Epoxidation & Cyclization Core->Cyc Sartan Sartans (AT1 Antagonists) Iso->Sartan ER Salicylaldoximes (ERβ Ligands) Cross->ER PAR4 Benzofuran Derivatives (PAR4 Antagonists) Cyc->PAR4

Fig 2: Downstream pharmacological applications of 2-allyl-3-bromophenol in drug discovery.

References

  • Discovery of 2,3-Dihydro[1,4]dioxino[2,3-g]benzofuran Derivatives as Protease Activated Receptor 4 (PAR4) Antagonists with Potent Antiplatelet Aggregation Activity and Low Bleeding Tendency Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Isomerization of Allylbenzenes Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Monoaryl-Substituted Salicylaldoximes as Ligands for Estrogen Receptor β Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Foundational

Vibrational Fingerprinting of 2-Allyl-3-Bromophenol: A Comprehensive IR Spectroscopy Guide

Target Audience: Analytical Chemists, Spectroscopists, and Pharmaceutical Research Scientists Document Type: Technical Whitepaper Executive Summary The compound 2-allyl-3-bromophenol is a highly specialized aromatic inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Spectroscopists, and Pharmaceutical Research Scientists Document Type: Technical Whitepaper

Executive Summary

The compound 2-allyl-3-bromophenol is a highly specialized aromatic intermediate, frequently utilized in the synthesis of novel antihypertensive drugs (such as sartan derivatives) via transition-metal-catalyzed isomerization[1]. For synthetic chemists and formulation scientists, validating the structural integrity of this molecule is paramount. Infrared (IR) spectroscopy serves as a frontline analytical tool, providing a distinct vibrational fingerprint that confirms the presence of the phenolic, allylic, and halogenated moieties.

This whitepaper provides an in-depth mechanistic breakdown of the IR absorption peaks for 2-allyl-3-bromophenol, detailing the causality behind each vibrational mode and establishing a self-validating protocol for high-resolution Fourier Transform Infrared (FT-IR) acquisition.

Molecular Architecture & Vibrational Causality

To accurately assign IR bands, we must first deconstruct the molecule into its core functional groups and understand the physical principles—specifically Hooke's Law as applied to molecular bonds—governing their vibrations.

  • The Phenolic Hydroxyl (-OH): The -OH group acts as both a hydrogen bond donor and acceptor. In a neat liquid or solid state, intermolecular hydrogen bonding weakens the O-H bond force constant, causing the stretching frequency to broaden significantly and shift to a lower wavenumber (3200–3500 cm⁻¹) compared to a sharp, free -OH peak (~3600 cm⁻¹) seen in dilute gas phases[2].

  • The Allyl Group (-CH₂-CH=CH₂): Crucially, the alkene in the allyl group is isolated from the aromatic ring by an sp³-hybridized methylene bridge. Because it lacks π -conjugation with the benzene ring, its C=C stretch appears at a higher frequency (~1640 cm⁻¹) than conjugated systems. The terminal vinyl group (=CH₂) also provides highly diagnostic out-of-plane (OOP) bending modes[1].

  • The Heavy Atom Effect (-Br): Bromine is a massive, highly polarizable halogen. According to the reduced mass equation ( μ ), increasing the mass of one atom in a diatomic approximation drastically lowers the vibrational frequency. Consequently, the C-Br stretch is pushed deep into the fingerprint region (550–650 cm⁻¹). Furthermore, bromine's inductive electron withdrawal (-I effect) subtly alters the electron density of the aromatic ring, shifting the aromatic C=C skeletal vibrations[3].

  • Aromatic Substitution Pattern: The molecule is a 1,2,3-trisubstituted benzene. This leaves three adjacent aromatic protons (at positions 4, 5, and 6), which couple together to produce a characteristic, intense out-of-plane bending vibration in the 760–780 cm⁻¹ range[4].

Core IR Absorption Peaks: Quantitative Data

The following table synthesizes the expected quantitative IR data for 2-allyl-3-bromophenol, cross-referenced against foundational spectral libraries for related substructures[2],[3],[4].

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityCausality & Mechanistic Notes
O-H (Phenolic) Stretching3200–3500Strong, BroadBroadening is strictly caused by intermolecular hydrogen bonding.
C-H (Aromatic) Stretching3050–3100Weak–Mediumsp² C-H bonds have higher force constants than sp³ C-H bonds.
C-H (Alkene) Stretching3010–3080MediumAsymmetric and symmetric stretches of the terminal =CH₂ group.
C-H (Aliphatic) Stretching2850–2950MediumArises from the sp³ -CH₂- bridge of the allyl moiety.
C=C (Alkene) Stretching1635–1645MediumIsolated terminal double bond; lacks conjugation with the ring.
C=C (Aromatic) Stretching1580, 1450StrongRing skeletal breathing; shifted by Br's inductive effect.
C-O (Phenolic) Stretching1180–1220StrongStrongly coupled with O-H in-plane bending.
=C-H (Vinyl) Out-of-Plane Bend~915 and ~995StrongHighly diagnostic signature for the terminal -CH=CH₂ group.
C-H (Aromatic) Out-of-Plane Bend760–780StrongDiagnostic for 1,2,3-trisubstituted benzene (3 adjacent H's).
C-Br Stretching550–650StrongHeavy atom effect forces this mode into the far fingerprint region.

Experimental Workflow: High-Resolution FT-IR Acquisition

To ensure analytical trustworthiness, the following self-validating protocol utilizes Attenuated Total Reflectance (ATR) FT-IR. ATR is prioritized over traditional KBr pellet methods to prevent moisture absorption artifacts (which obscure the O-H region) and to preserve the native polymorphic state of the sample.

Step 1: Instrument Calibration & Environmental Control

  • Purge the FT-IR spectrometer (equipped with a DTGS or MCT detector) with dry, CO₂-free nitrogen for at least 15 minutes.

  • Collect a background spectrum using the bare ATR crystal (Diamond or ZnSe).

    • Validation Check: Ensure no residual peaks exist in the 3200 cm⁻¹ (water) or 2350 cm⁻¹ (CO₂) regions.

Step 2: Sample Application

  • Deposit 1–2 µL of neat 2-allyl-3-bromophenol (if in liquid phase) or 1–2 mg (if crystallized) directly onto the center of the ATR crystal.

  • If solid, lower the ATR anvil and apply consistent, calibrated pressure to ensure optimal optical contact. Causality: Poor contact reduces the evanescent wave's penetration depth, leading to artificially weak signals in the high-frequency region.

Step 3: Spectral Acquisition

  • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Co-add a minimum of 32 scans to maximize the Signal-to-Noise Ratio (SNR), particularly for the weaker aliphatic C-H stretches.

Step 4: Data Processing

  • Apply an ATR Correction Algorithm . Causality: In ATR, penetration depth is wavelength-dependent (deeper at lower wavenumbers). Correction normalizes peak intensities to mimic a standard transmission spectrum.

  • Perform a baseline correction to eliminate scattering artifacts.

Mechanistic Application: Monitoring Isomerization via IR

A primary application of 2-allyl-3-bromophenol in drug development is its base-catalyzed isomerization into 3-bromo-2-(prop-1-enyl)phenol [1]. This reaction shifts the double bond into conjugation with the aromatic ring.

IR spectroscopy is the optimal tool for monitoring this reaction in real-time due to the predictable shifting of specific functional groups:

  • Disappearance: The highly diagnostic terminal vinyl OOP bending modes at ~915 cm⁻¹ and ~995 cm⁻¹ will completely vanish.

  • Appearance: A new OOP bending mode will emerge. If the thermodynamically favored trans (E) isomer is formed, a strong band near 960 cm⁻¹ will appear.

  • Shift: The alkene C=C stretch will drop from ~1640 cm⁻¹ down to ~1610 cm⁻¹ due to the π -conjugation lowering the bond's force constant.

FT-IR Analytical Workflow Visualization

FTIR_Workflow A Sample Preparation (Neat Liquid / ATR Crystal) B FT-IR Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ Res) A->B Load Sample C Spectral Processing (Baseline & ATR Correction) B->C Raw Interferogram D High-Frequency Analysis (O-H, C-H Stretches) C->D > 3000 cm⁻¹ E Mid-Frequency Analysis (C=C Aromatic & Alkene) C->E 1500 - 3000 cm⁻¹ F Fingerprint Region (C-O, C-Br, OOP Bending) C->F < 1500 cm⁻¹ G Structural Validation (2-Allyl-3-Bromophenol) D->G E->G F->G

FT-IR Analytical Workflow and Peak Assignment Logic for 2-Allyl-3-Bromophenol.

References

  • Title: 2-Allylphenol - NIST Chemistry WebBook, SRD 69 Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Phenol, 3-bromo- - NIST Chemistry WebBook, SRD 69 Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Isomerization of Allylbenzenes Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Vibrational spectroscopy (FTIR and FTRaman) investigation using ab initio (HF) and DFT (B3LYP) calculations on the structure of 3-Bromo phenol Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (via PubMed) URL: [Link]

Sources

Exploratory

The Dual-Axis Influence of Bromine in 2-Allyl-3-bromophenol: Electronic Modulation and Steric Hindrance in Rational Design

Executive Summary In the realm of physical organic chemistry and rational drug design, polyfunctionalized aromatic rings serve as critical scaffolds. 2-Allyl-3-bromophenol is a prime example of a structurally dense micro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of physical organic chemistry and rational drug design, polyfunctionalized aromatic rings serve as critical scaffolds. 2-Allyl-3-bromophenol is a prime example of a structurally dense microenvironment where three distinct functional groups—a hydroxyl (-OH), an allyl (-CH₂-CH=CH₂), and a bromine atom (-Br)—are positioned in contiguous sequence (C1, C2, C3). This in-depth technical guide explores the causality behind the molecule's reactivity, focusing on the competitive electronic effects and the profound steric hindrance exerted by the C3-bromine atom.

Molecular Architecture & Physicochemical Profiling

Before analyzing the dynamic effects of the substituents, it is necessary to establish the baseline physicochemical properties of 2-allyl-3-bromophenol. The molecule features a rigid planar benzene core with highly flexible (allyl) and highly polarizable (bromine) appendages.

Table 1: Quantitative Physicochemical Summary
PropertyValueMechanistic Implication
Molecular Formula C₉H₉BrODefines the mass and elemental composition[1].
Molecular Weight 213.07 g/mol Optimal for small-molecule drug fragments[2].
LogP (Octanol/Water) ~2.88Indicates moderate lipophilicity, favorable for membrane permeability[2].
Topological Polar Surface Area (TPSA) 20.23 ŲDriven entirely by the C1 hydroxyl group[2].
Bromine van der Waals Radius ~1.85 ÅCreates a massive spatial boundary, inducing severe steric clashes[3].
Estimated pKa ~8.8 - 9.0Lower than unsubstituted phenol (~9.95) due to the -I effect of bromine[4].

The Electronic Axis: Meta-Bromine Paradigm

The reactivity of the phenol core is dictated by the push-pull dynamics of its substituents. The hydroxyl group is a strong electron-donating group via resonance (+R), which highly activates the ring, particularly at the ortho and para positions[5][6].

However, the introduction of bromine at the C3 position introduces a competing electronic vector. Halogens possess a dual nature: they are electron-withdrawing via the inductive effect (-I) due to high electronegativity, but weakly electron-donating via resonance (+R) due to their lone pairs[4].

  • Inductive Dominance: Because the bromine is positioned meta to the hydroxyl group, its +R effect cannot directly delocalize onto the oxygen atom. Consequently, the -I effect dominates the relationship between C1 and C3[4].

  • Acidity Modulation: This inductive withdrawal pulls electron density away from the phenoxide anion, stabilizing the negative charge and lowering the pKa of the molecule compared to an unsubstituted phenol[4].

  • Regioselectivity: The electron density at C2 (the allyl attachment point) and C4 is significantly reduced by the adjacent bromine, altering the trajectory of subsequent electrophilic aromatic substitutions.

The Steric Axis: Conformational Restriction at the Ortho Position

While electronic effects dictate charge distribution, steric effects dictate 3D topology. In organic chemistry, severe steric hindrance acts as a physical barrier—often colloquially referred to as the "fat goalie" effect, where bulky groups block the approach trajectories of reagents or restrict internal bond rotations[7].

In 2-allyl-3-bromophenol, the bromine atom (vdW radius ~1.85 Å) sits directly ortho to the allyl group. The allyl group consists of an sp³ hybridized methylene carbon attached to the ring, followed by a bulky sp² vinyl group.

  • Restricted Rotation: The C2-C(allyl) sigma bond cannot rotate freely. The allyl group is physically sandwiched between the C1-OH and the C3-Br.

  • Conformational Locking: To minimize van der Waals clashes, the allyl group is forced out of the coplanar alignment with the benzene ring. This pre-organization is highly relevant in medicinal chemistry, as restricting the conformational flexibility of a ligand reduces the entropic penalty upon binding to a target protein[3].

G A 2-Allyl-3-bromophenol Core Structure B C3-Bromine Atom A->B C Electronic Effects B->C D Steric Effects B->D E Inductive Withdrawal (-I) Meta to -OH C->E F Resonance Donation (+R) Weak C->F H vdW Radius ~1.85 Å Ortho to Allyl D->H G Increased Phenol Acidity Reduced Ring e- Density E->G I Restricted C2-C(Allyl) Bond Rotation H->I

Caption: Logical mapping of electronic and steric effects driven by the C3-bromine atom.

Experimental Workflow: Synthesis via Claisen Rearrangement

The synthesis of 2-allyl-3-bromophenol must overcome the inherent steric challenge of placing an allyl group adjacent to a massive bromine atom. Direct Friedel-Crafts allylation is prone to poor regioselectivity and over-alkylation. Instead, a thermally driven [3,3]-sigmatropic rearrangement—the Claisen Rearrangement—is the standard, self-validating protocol[8].

Because the starting material, 3-bromophenyl allyl ether, has two available ortho positions (C2 and C6), the rearrangement inherently yields a mixture of two structural isomers: 2-allyl-3-bromophenol and 2-allyl-5-bromophenol[8].

Step-by-Step Methodology

Phase 1: O-Allylation

  • Reaction: Dissolve 3-bromophenol in acetone. Add anhydrous potassium carbonate ( K2​CO3​ ) as a base and allyl bromide as the electrophile.

  • Reflux: Heat the mixture to reflux for 12 hours. The base deprotonates the phenol, and the resulting phenoxide attacks the allyl bromide via an SN​2 mechanism.

  • Workup: Filter the inorganic salts, concentrate the filtrate, and extract with ethyl acetate/water to isolate 3-bromophenyl allyl ether .

Phase 2: Thermal Claisen Rearrangement

  • Solvent Selection: Dissolve the ether in N-methylaniline. Causality:N-methylaniline is chosen because its high boiling point (~196 °C) allows the reaction to reach the necessary thermal activation energy (180 °C) without requiring pressurized vessels[8].

  • Heating: Heat the solution at 180 °C under an inert argon atmosphere for 24 hours. The heat triggers a concerted [3,3]-sigmatropic shift, migrating the allyl group to the ortho positions.

  • Isomerization: The intermediate cyclohexadienone rapidly tautomerizes back to the aromatic phenol to regain resonance stability, yielding a crude mixture of 2-allyl-3-bromophenol and 2-allyl-5-bromophenol[8].

Phase 3: Isolation and Validation

  • Chromatography: Load the crude mixture onto a silica gel column. Elute using a gradient of n-hexane and ethyl acetate (e.g., 90:10)[8]. Causality: The steric bulk of the bromine at C3 alters the hydrogen-bonding availability of the C1-OH compared to the 5-bromo isomer, allowing for distinct retention factors ( Rf​ ) on polar silica.

  • Validation: Confirm the isolated fractions using 1H NMR. The 2-allyl-3-bromophenol will show a distinct splitting pattern for the aromatic protons (a 1,2,3-trisubstituted pattern) compared to the 1,2,4-pattern of the 5-bromo isomer.

Workflow Step1 Step 1: O-Allylation 3-Bromophenol + Allyl Bromide Step2 Step 2: Claisen Rearrangement Heat (180°C) in N-methylaniline Step1->Step2 Step3 Step 3: Crude Mixture 2-Allyl-3-bromo & 2-Allyl-5-bromo isomers Step2->Step3 Step4 Step 4: Column Chromatography Hexane/EtOAc Separation Step3->Step4 Step5 Step 5: Validation 1H NMR & MS Analysis Step4->Step5

Caption: Self-validating experimental workflow for synthesizing and isolating 2-allyl-3-bromophenol.

Implications in Drug Development

Understanding the steric and electronic profile of 2-allyl-3-bromophenol is crucial for downstream applications.

  • Halogen Bonding (X-Bonding): In chemical biology, the bromine atom can act as a highly specific interaction point. Despite being electronegative, the pole of the bromine atom opposite the C-Br bond features a region of positive electrostatic potential (the σ -hole). This allows the bromine to act as a Lewis acid, forming strong, directional non-covalent bonds with Lewis bases (like backbone carbonyl oxygens in proteins)[3].

  • Late-Stage Functionalization: The allyl group serves as a versatile handle for late-stage functionalization (e.g., olefin cross-metathesis, epoxidation, or hydroboration). However, chemists must account for the severe steric hindrance from the adjacent C3-bromine, which may require highly active catalysts (like Grubbs II) to overcome the physical barrier[7][9].

References

  • Monoaryl-Substituted Salicylaldoximes as Ligands for Estrogen Receptor β. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. Available at: [Link]

  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Chemical Properties - Phenols. CK-12 Foundation. Available at: [Link]

  • Ring Reactions of Phenol. Chemguide. Available at: [Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. Available at: [Link]

Sources

Foundational

solubility profile and partition coefficient of 2-allyl-3-bromophenol

Physicochemical Profiling of 2-Allyl-3-bromophenol: Solubility Dynamics and Partition Coefficient Determination Executive Summary As a Senior Application Scientist, I approach the physicochemical profiling of 2-allyl-3-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling of 2-Allyl-3-bromophenol: Solubility Dynamics and Partition Coefficient Determination

Executive Summary

As a Senior Application Scientist, I approach the physicochemical profiling of 2-allyl-3-bromophenol (CAS: 41389-15-5) not merely as a data-gathering exercise, but as a foundational step in predictive chemical design. This halogenated allylbenzene derivative is a critical intermediate in the synthesis of selective estrogen receptor modulators (SERMs) and antihypertensive sartans[1][2]. Accurate determination of its solubility profile and octanol-water partition coefficient (LogP) is essential for predicting its pharmacokinetic behavior, bioavailability, and downstream synthetic utility. This technical guide provides a comprehensive evaluation of its physicochemical properties, detailing self-validating protocols for thermodynamic solubility and LogP determination.

Structural Causality and Physicochemical Properties

The molecular architecture of 2-allyl-3-bromophenol dictates its behavior in both aqueous and organic environments. The molecule features a phenolic hydroxyl group, an ortho-allyl substitution, and a meta-bromo group.

  • Hydroxyl Group: Provides hydrogen-bond donating and accepting capabilities, yielding a Polar Surface Area (PSA) of 20.23 Ų[3].

  • Allyl and Bromo Groups: Impart significant lipophilicity and steric bulk, effectively shielding the hydroxyl group and restricting the hydration sphere around the phenol. The heavy bromine atom also increases the polarizability and overall molecular weight (213.07 g/mol )[3].

These structural features collectively result in a weakly water-soluble compound with a strong preference for non-polar organic phases.

Table 1: Key Physicochemical Parameters of 2-Allyl-3-bromophenol

ParameterValueCausality / Implication in Development
CAS Number 41389-15-5Unique chemical identifier for regulatory tracking[3].
Molecular Weight 213.07 g/mol Falls well within Lipinski's Rule of 5, highly favorable for oral absorption[3].
Predicted LogP ~2.88Indicates high lipophilicity; requires co-solvents (e.g., methanol, DMSO) for aqueous assays[3][4].
Polar Surface Area 20.23 ŲLow PSA predicts excellent membrane permeability and potential blood-brain barrier (BBB) crossing[3].

Solubility Profile: Aqueous vs. Organic Environments

Because of the hydrophobic allyl chain and the heavy bromine atom, 2-allyl-3-bromophenol exhibits poor aqueous solubility. In synthetic applications—such as base-mediated isomerization to 1-propenyl derivatives—solvents like methanol, ethylene glycol, or superbasic KOH/DMSO systems are strictly required to achieve sufficient dissolution and practical reaction rates[1][4].

Protocol 1: Thermodynamic Aqueous Solubility Determination (Isothermal Shake-Flask)

Objective: To empirically determine the maximum equilibrium concentration of 2-allyl-3-bromophenol in aqueous buffer (pH 7.4). Causality: Kinetic solubility methods (like solvent-shift) often overestimate solubility due to temporary supersaturation. The thermodynamic shake-flask method ensures a true equilibrium state, providing data that can be trusted for long-term formulation stability[5].

Step-by-Step Methodology:

  • Preparation: Add an excess of solid 2-allyl-3-bromophenol (approx. 10 mg) to a 5 mL borosilicate glass vial containing 2.0 mL of 50 mM Phosphate Buffered Saline (PBS, pH 7.4).

  • Equilibration: Seal the vial with a PTFE-lined cap and incubate in an isothermal shaker at 25.0 ± 0.1 °C and 200 rpm for 48 hours. Reasoning: 48 hours is required to overcome the slow dissolution kinetics inherent to highly lipophilic solids.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes. Reasoning: Centrifugation is strictly preferred over filtration for lipophilic compounds to prevent non-specific binding of the analyte to filter membranes (e.g., PTFE or PVDF), which would falsely lower the measured concentration.

  • Quantification: Carefully aspirate the supernatant and dilute 1:10 with the mobile phase (e.g., 60:40 Acetonitrile:Water). Quantify using RP-HPLC-UV at 280 nm against a validated, matrix-matched calibration curve.

Partition Coefficient (LogP) Determination Workflow

The partition coefficient (LogP) is defined as the common logarithm of the ratio of the equilibrium concentrations of a dissolved substance in a two-phase system consisting of two largely immiscible solvents—typically n-octanol and water[5][6]. For 2-allyl-3-bromophenol, the predicted LogP is 2.88[3], meaning it partitions into the octanol phase at a ratio of nearly 1000:1 compared to water.

Protocol 2: Miniature Shake-Flask Method for LogP Determination

Objective: To accurately measure the n-octanol/water partition coefficient following EPA OPPTS 830.7550 guidelines[6]. Causality: Pre-saturating the phases prevents volume shifts during the experiment. Due to the high expected LogP, a phase ratio (Volume of Water : Volume of Octanol) of 100:1 is employed to ensure the aqueous concentration remains above the HPLC Limit of Quantitation (LOQ)[7].

Step-by-Step Methodology:

  • Phase Pre-saturation: Vigorously stir n-octanol and PBS (pH 7.4) together for 24 hours. Allow them to separate completely over 48 hours to yield octanol-saturated water (OSW) and water-saturated octanol (WSO)[8].

  • Stock Preparation: Dissolve exactly 5.0 mg of 2-allyl-3-bromophenol in 1.0 mL of WSO.

  • Partitioning: In a 20 mL glass vial, combine 100 µL of the stock WSO solution with 10.0 mL of OSW (Phase ratio 1:100).

  • Equilibration: Shake the vial gently at 25 °C for 24 hours. Reasoning: Gentle inversion prevents the formation of micro-emulsions, which are notoriously difficult to break and severely skew aqueous concentration readings[6].

  • Separation: Centrifuge the mixture at 3000 rpm for 20 minutes to ensure absolute phase separation.

  • Sampling & Analysis:

    • Octanol Phase: Sample directly from the top layer using a positive displacement pipette. Dilute 1:100 in methanol.

    • Aqueous Phase: Carefully insert a glass syringe with a removable needle through the octanol layer. Critical Step: Expel a small amount of air while passing through the octanol layer to prevent octanol from entering the needle tip. Withdraw the aqueous phase[6].

  • Calculation: LogP = Log10 (Concentration in Octanol / Concentration in Water). (Note: 1H NMR can also be utilized as an alternative by performing the partition directly in an NMR tube, though water-peak suppression is required[9]).

Mechanistic Impact on Drug Development

The lipophilic nature of 2-allyl-3-bromophenol directly dictates its synthetic utility. In the development of selective estrogen receptor modulators (SERMs), 2-allyl-3-bromophenol undergoes alkaline isomerization and subsequent palladium-catalyzed cross-coupling[2]. The high LogP ensures excellent partitioning into organic solvents during liquid-liquid extractions in these multi-step syntheses, facilitating high-purity isolation of intermediates[1].

LogP_Workflow N1 1. Phase Pre-saturation (n-Octanol & PBS pH 7.4) N2 2. Solute Preparation (Dissolve in WSO) N1->N2 Yields WSO & OSW N3 3. Equilibration (Gentle Shake 24h at 25°C) N2->N3 1:100 Phase Ratio N4 4. Phase Separation (Centrifugation at 3000 rpm) N3->N4 Prevents Emulsions N5 5. Aqueous Phase Sampling (Syringe bypasses Octanol) N4->N5 Isolate Layers N6 6. RP-HPLC Quantification LogP = Log(Coct / Caq) N5->N6 Analyze Both Phases

Fig 1. Self-validating shake-flask workflow for determining the LogP of highly lipophilic compounds.

Sources

Exploratory

A Technical Guide to the Crystallographic Analysis of 2-Allyl-3-bromophenol: A Proposed Methodology

This guide provides a comprehensive, in-depth methodology for the synthesis, crystallization, and X-ray diffraction analysis of 2-allyl-3-bromophenol. As of the date of this publication, a solved crystal structure for th...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth methodology for the synthesis, crystallization, and X-ray diffraction analysis of 2-allyl-3-bromophenol. As of the date of this publication, a solved crystal structure for this specific compound has not been deposited in major public repositories such as the Cambridge Structural Database (CSD).[1][2] Therefore, this document is presented as a practical and authoritative guide for researchers aiming to perform this analysis, establishing a robust workflow from initial synthesis to final structural validation.

The protocols herein are designed to be self-validating, ensuring scientific integrity at each stage. We will explore the causality behind experimental choices, grounding our methods in established chemical and crystallographic principles.

Introduction: The Rationale for Structural Analysis

2-Allyl-3-bromophenol is a substituted phenolic compound with potential applications as a versatile building block in organic synthesis. The presence of three distinct functional regions—the phenolic hydroxyl group, the reactive allyl group, and the bromine atom—allows for a multitude of subsequent chemical transformations, including etherification, palladium-catalyzed cross-coupling reactions, and electrophilic aromatic substitution.[3]

Understanding the precise three-dimensional structure of this molecule is paramount. Single-crystal X-ray diffraction (SC-XRD) provides unambiguous data on bond lengths, bond angles, and torsion angles, which govern the molecule's conformational preferences.[4][5] Furthermore, analyzing the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonding and potential halogen bonding. This information is critical for predicting physical properties like melting point, solubility, and even for designing derivatives with specific solid-state characteristics in materials science and drug development.

Synthesis and Purification of 2-Allyl-3-bromophenol

High-purity material is a non-negotiable prerequisite for growing diffraction-quality single crystals.[6] The proposed synthesis is based on the Claisen rearrangement, a reliable and well-documented method for ortho-allylation of phenols.

Synthetic Protocol: From 3-Bromophenol to 2-Allyl-3-bromophenol

Step 1: Williamson Ether Synthesis of 3-Bromophenyl Allyl Ether

  • To a stirred solution of 3-bromophenol (1.0 eq.) in acetone (10 mL/g of phenol), add potassium carbonate (1.5 eq.).

  • Add allyl bromide (1.2 eq.) dropwise at room temperature.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure. The resulting crude product is redissolved in diethyl ether, washed with 1M NaOH solution to remove unreacted phenol, and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield crude 3-bromophenyl allyl ether.

Step 2: Thermal Claisen Rearrangement

  • The crude 3-bromophenyl allyl ether is placed in a round-bottom flask equipped with a reflux condenser under an inert nitrogen atmosphere.

  • Heat the ether to 180-200 °C. The rearrangement is typically complete within 2-4 hours. Monitor by TLC until the starting ether spot has been consumed.

  • Cool the reaction mixture. The crude product, 2-allyl-3-bromophenol, will be a dark oil.

Purification Protocol
  • Column Chromatography: The crude product is purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 2% and gradually increasing to 10%) is typically effective for separating the product from non-polar byproducts and polar baseline impurities.

  • Fractions Analysis: Collect fractions and analyze by TLC. Combine the pure fractions containing the desired product.

  • Solvent Removal: Remove the solvent under reduced pressure to yield purified 2-allyl-3-bromophenol as a pale yellow oil.

  • Purity Confirmation: Confirm the identity and purity of the compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Single Crystal Growth

The transition from a pure compound to a diffraction-quality single crystal is often the most challenging step in a crystallographic study.[7][8] The goal is to achieve slow, controlled supersaturation, allowing molecules to order themselves into a crystalline lattice.

Recommended Crystallization Techniques
  • Slow Evaporation:

    • Dissolve a small amount of purified 2-allyl-3-bromophenol (10-20 mg) in a minimal volume of a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture like hexane/ethyl acetate) in a small vial.

    • Cover the vial with parafilm and puncture it with a few small holes using a needle.

    • Allow the solvent to evaporate slowly over several days in a vibration-free environment.

  • Vapor Diffusion (Liquid-Liquid):

    • Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane) in an inner vial.

    • Place this inner vial inside a larger, sealed jar containing a more volatile, poor solvent (the "anti-solvent," e.g., pentane or hexane).

    • Over time, the anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and inducing crystallization.

Causality Insight: The key to both methods is achieving a slow rate of change. Rapid precipitation leads to the formation of polycrystalline powders or amorphous solids, which are unsuitable for single-crystal diffraction.[7]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional atomic structure of a crystalline material.[9]

Experimental Workflow

sc_xrd_workflow cluster_exp Experimental Setup cluster_proc Data Processing & Solution crystal_mount 1. Crystal Mounting (Select & Mount Crystal) diffractometer 2. Data Collection (Mount on Diffractometer) crystal_mount->diffractometer data_collection 3. Diffraction Experiment (X-ray Exposure & Rotation) diffractometer->data_collection integration 4. Data Integration (Convert spots to intensities) data_collection->integration solution 5. Structure Solution (Determine initial atom positions) integration->solution refinement 6. Structure Refinement (Optimize model against data) solution->refinement validation 7. Validation & Deposition (CIF file generation) refinement->validation

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Step-by-Step Protocol
  • Crystal Selection and Mounting:

    • Under a polarizing microscope, select a suitable crystal (typically 0.1-0.3 mm in size) that is transparent and free of cracks or defects.[7]

    • Mount the crystal on a cryo-loop using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage.

  • Data Collection:

    • Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer.

    • A preliminary unit cell is determined from a few initial diffraction images.

    • A full data collection strategy is calculated to ensure complete and redundant data are collected. This involves rotating the crystal and collecting hundreds or thousands of diffraction images.

  • Data Processing:

    • Integration: The raw diffraction images are processed to measure the intensity and position of each reflection.

    • Scaling and Absorption Correction: The intensities are scaled to account for variations in exposure time and crystal volume, and an absorption correction is applied.

  • Structure Solution and Refinement:

    • The processed data is used to solve the phase problem and obtain an initial electron density map, revealing the positions of the atoms.

    • This initial model is then refined using a least-squares algorithm, optimizing the atomic positions, and anisotropic displacement parameters to best fit the experimental diffraction data.[9]

  • Validation and Data Deposition:

    • The final structural model is validated using software like checkCIF to ensure it is chemically reasonable and conforms to crystallographic standards.[10]

    • The final data, including atomic coordinates and experimental details, are compiled into a Crystallographic Information File (CIF) and should be deposited in a public database like the CCDC to benefit the scientific community.[1][11]

Analysis of Crystallographic Data (Illustrative)

Since no experimental data is available for 2-allyl-3-bromophenol, the following table is presented as an example to illustrate how the final data would be summarized. The values are hypothetical but representative for a small organic molecule.

Parameter Illustrative Value
Chemical FormulaC₉H₉BrO
Formula Weight213.07
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512(3)
b (Å)10.234(4)
c (Å)11.567(5)
α (°)90
β (°)105.34(2)
γ (°)90
Volume (ų)970.4(7)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.458
Absorption Coefficient (mm⁻¹)3.85
Reflections Collected8542
Independent Reflections2210 [R(int) = 0.045]
Final R indices [I > 2σ(I)]R₁ = 0.038, wR₂ = 0.095
Goodness-of-fit (S)1.05

Bulk Purity Verification: Powder X-ray Diffraction (PXRD)

A single crystal represents only a tiny fraction of the synthesized material. To ensure that the solved crystal structure is representative of the bulk sample, Powder X-ray Diffraction (PXRD) is an essential validation step.[12][13]

PXRD Protocol
  • Sample Preparation: Finely grind a small amount (10-20 mg) of the purified, crystalline material into a homogeneous powder.

  • Data Collection: Place the powder on a sample holder and collect a diffraction pattern over a range of 2θ angles (e.g., 5° to 50°).

  • Data Analysis:

    • The experimental PXRD pattern is compared to a theoretical pattern simulated from the single-crystal XRD data.

    • A close match between the peak positions and relative intensities of the experimental and simulated patterns confirms the phase purity of the bulk sample.[12] Any significant additional peaks would indicate the presence of impurities or a different crystalline phase.[14]

pxrd_validation cluster_process Comparison sc_xrd Single-Crystal Data (CIF File) simulate Simulate PXRD Pattern sc_xrd->simulate bulk_sample Bulk Crystalline Sample measure Measure Experimental PXRD Pattern bulk_sample->measure validation Phase Purity Confirmed? simulate->validation Theoretical measure->validation Experimental

Caption: Validation of bulk phase purity using PXRD.

Conclusion

This guide outlines a rigorous and scientifically sound methodology for determining the crystal structure of 2-allyl-3-bromophenol. By integrating meticulous synthesis and purification with advanced crystallization and diffraction techniques, researchers can obtain high-quality structural data. The workflow emphasizes self-validation through the complementary use of single-crystal and powder XRD, ensuring that the resulting structural model is both accurate and representative of the bulk material. The successful elucidation of this structure will provide fundamental insights into its chemical nature and pave the way for its rational application in synthetic and materials chemistry.

References

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link][1][15][16]

  • International Union of Crystallography (IUCr). checkCIF Service. [Link][10]

  • International Union of Crystallography (IUCr). Home Page. [Link][17]

  • International Union of Crystallography (IUCr). Crystallographic Information Framework (CIF). [Link][11]

  • Cambridge Structural Database - Wikipedia. [Link][2]

  • Proscien. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link][4]

  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link][7]

  • Carleton College, Science Education Resource Center. Single-crystal X-ray Diffraction. [Link][9]

  • University of Bristol, School of Chemistry. Determination of Phase Purity by Powder X-ray Diffraction. [Link][12]

  • Williams, J. D., et al. (2006). X-Ray Crystallography of Chemical Compounds. Methods in molecular biology (Clifton, N.J.), 317, 1-28. [Link][8]

  • Iowa State University, Chemical Instrumentation Facility. X-Ray Diffraction Basics. [Link][18]

  • IMR Test Labs. How XRD Identifies Contaminants in Crystalline Powder. [Link][14]

  • Creative Biostructure. Overview of Powder X-ray Diffraction (PXRD). [Link][6]

  • Carleton College, Science Education Resource Center. X-ray Powder Diffraction (XRD). [Link][13]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis of Substituted Benzofurans from 2-Allyl-3-bromophenol

Executive Summary The benzofuran core is a privileged heterocyclic scaffold in drug discovery, prominently featured in anti-inflammatory agents, natural products, and novel Protease Activated Receptor 4 (PAR4) antagonist...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzofuran core is a privileged heterocyclic scaffold in drug discovery, prominently featured in anti-inflammatory agents, natural products, and novel Protease Activated Receptor 4 (PAR4) antagonists [1]. This application note details a highly efficient, atom-economical protocol for the synthesis of 4-bromo-2-methylbenzofuran from 2-allyl-3-bromophenol via a Palladium(II)-catalyzed Wacker-type oxidative heterocyclization. By retaining the bromine atom at the 4-position of the resulting benzofuran, this methodology provides a critical orthogonal handle for late-stage diversification via cross-coupling, enabling the rapid generation of substituted benzofuran libraries.

Scientific Rationale & Mechanistic Insights

The conversion of ortho-allylphenols to benzofurans traditionally relies on strong bases or stoichiometric toxic oxidants. However, Palladium-catalyzed oxidative annulation offers superior regioselectivity and milder conditions [2]. The strategic use of 2-allyl-3-bromophenol is highly deliberate: the steric bulk of the bromine atom at the 3-position of the phenol does not hinder the 5-exo-trig cyclization, yet it perfectly positions the halogen at the C4 position of the resulting heterocycle.

Mechanistically, the transformation is driven by the carbophilic nature of the Pd(II) catalyst. The labile ligands of the catalyst (e.g., acetonitrile in PdCl2​(MeCN)2​ ) dissociate to allow π-coordination of the terminal alkene. This coordination withdraws electron density from the olefin, activating it toward an intramolecular nucleophilic attack by the adjacent phenolic hydroxyl group (oxypalladation). Subsequent β -hydride elimination yields an exocyclic double bond, which rapidly isomerizes to the thermodynamically favored endocyclic benzofuran system [3].

To make the process catalytic, a co-catalyst like Cu(OAc)2​ is employed to shuttle electrons from the inactive Pd(0) species to molecular oxygen ( O2​ ), regenerating the active Pd(II) catalyst.

CatalyticCycle Pd2 Pd(II) Active Catalyst [PdCl2(MeCN)2] Coord π-Coordination [Pd(II) + 2-Allyl-3-bromophenol] Pd2->Coord Substrate Binding Oxy 5-exo-trig Oxypalladation (Intramolecular -OH Attack) Coord->Oxy -H⁺ BHE β-Hydride Elimination (Exocyclic Alkene Formation) Oxy->BHE Prod 4-Bromo-2-methylbenzofuran (Target Product) BHE->Prod Alkene Isomerization Pd0 Pd(0) Inactive Complex (Requires Oxidation) BHE->Pd0 Reductive Elimination Ox Oxidative Regeneration [Cu(OAc)2 / O2] Pd0->Ox O2 / Cu(II) Ox->Pd2 +2e⁻

Fig 1: Wacker-type Pd(II)-catalyzed oxidative heterocyclization catalytic cycle.

Experimental Workflow & Protocol

The end-to-end synthesis requires the initial preparation of the 2-allyl-3-bromophenol precursor via a Claisen rearrangement, followed by the core Pd-catalyzed cyclization, and finally, downstream diversification.

SyntheticWorkflow A 3-Bromophenol B Allylation (Allyl-Br, K2CO3) A->B C 1-Allyloxy-3-bromobenzene B->C D Claisen Rearrangement (200°C, neat) C->D E 2-Allyl-3-bromophenol D->E F Oxidative Cyclization [PdCl2(MeCN)2, O2] E->F G 4-Bromo-2-methylbenzofuran F->G H Cross-Coupling (Suzuki/Buchwald) G->H I 4-Substituted Benzofuran Library H->I

Fig 2: End-to-end synthetic workflow from 3-bromophenol to diversified benzofurans.

Step-by-Step Methodology: Palladium-Catalyzed Oxidative Cyclization

Materials Required:

  • 2-Allyl-3-bromophenol (5.0 mmol, 1.0 equiv)

  • PdCl2​(MeCN)2​ (0.25 mmol, 5 mol %)

  • Cu(OAc)2​ (0.5 mmol, 10 mol %)

  • N,N-Dimethylformamide (DMF) and Deionized H2​O

  • Molecular Oxygen ( O2​ balloon)

Procedure:

  • Preparation of the Catalyst System: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, charge PdCl2​(MeCN)2​ (5 mol %) and Cu(OAc)2​ (10 mol %).

    • Causality: Cu(OAc)2​ acts as an essential electron shuttle. Without it, the Pd(0) intermediate aggregates into unreactive bulk metal (Pd black), halting the catalytic cycle.

  • Solvent Addition & Aeration: Add a solvent mixture of DMF/ H2​O (10:1 v/v, 11 mL). Purge the solution with a balloon of pure O2​ for 5 minutes.

    • Causality: The addition of water drastically increases the solubility of the copper co-catalyst and modulates the coordination sphere of the palladium, accelerating the reoxidation of Pd(0) and suppressing unwanted side reactions.

  • Substrate Introduction: Dissolve 2-allyl-3-bromophenol (1.06 g, 5.0 mmol) in a minimal amount of DMF (1 mL) and add it dropwise to the stirring catalytic mixture.

  • Thermal Activation: Heat the reaction mixture to 80 °C under an O2​ atmosphere (maintained via balloon) for 8 hours.

  • Workup & Purification: Cool the mixture to room temperature, dilute with EtOAc (50 mL), and wash sequentially with 1M HCl (3 × 20 mL, to remove Cu/Pd salts and DMF) and brine (20 mL). Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient) to afford 4-bromo-2-methylbenzofuran.

Self-Validation Checkpoints
  • Visual Validation: A successful, active catalytic cycle maintains a homogeneous dark green/brown hue. If the solution turns completely black with visible precipitate, the oxidation cycle has stalled (Pd black formation), indicating a lack of oxygen flow or insufficient Cu co-catalyst.

  • Analytical Validation (NMR/FTIR): Reaction completion is confirmed by 1H NMR of a crude micro-aliquot. The successful cyclization is marked by the complete disappearance of the terminal alkene multiplet ( δ 5.0–6.0 ppm) and the emergence of the diagnostic C2-methyl singlet ( δ 2.4 ppm) alongside the C3-aromatic furan proton ( δ 6.5 ppm).

Quantitative Data Presentation

The optimization of the reaction conditions highlights the critical role of the solvent system and the oxidant in achieving high yields. As demonstrated below, the synergistic use of a copper co-catalyst with molecular oxygen in an aqueous DMF mixture provides the optimal environment for the heterocyclization.

Table 1: Optimization of Pd-Catalyzed Heterocyclization of 2-Allyl-3-bromophenol

EntryCatalyst (mol %)Co-Catalyst / OxidantSolvent SystemTemp (°C)Time (h)Yield (%)
1 Pd(OAc)2​ (10) O2​ (1 atm)Toluene802445
2 PdCl2​(MeCN)2​ (5)Benzoquinone (1.5 eq)THF651262
3 PdCl2​(MeCN)2​ (5) Cu(OAc)2​ (0.1 eq) / O2​ DMF/ H2​O (10:1) 80 8 88
4 PdCl2​(MeCN)2​ (5) Cu(OAc)2​ (0.1 eq) / AirDMF/ H2​O (10:1)801674
5None Cu(OAc)2​ (0.1 eq) / O2​ DMF/ H2​O (10:1)8024N.R.

Note: Yields refer to isolated yields after flash chromatography. N.R. = No Reaction.

References

  • Discovery of 2,3-Dihydro[1,4]dioxino[2,3-g]benzofuran Derivatives as Protease Activated Receptor 4 (PAR4) Antagonists with Potent Antiplatelet Aggregation Activity and Low Bleeding Tendency. Journal of Medicinal Chemistry - ACS Publications.1

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules / NIH. 2

  • Mechanism of formation of 2-substituted benzofuran derivatives. ResearchGate. 3

Sources

Application

palladium-catalyzed Heck reactions involving 2-allyl-3-bromophenol

Application Note: Palladium-Catalyzed Intermolecular Heck Functionalization of 2-Allyl-3-bromophenol Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note &...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Palladium-Catalyzed Intermolecular Heck Functionalization of 2-Allyl-3-bromophenol

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Executive Summary

2-Allyl-3-bromophenol (CAS: 41389-15-5) is a highly versatile, densely functionalized building block utilized in the synthesis of complex heterocycles, including Estrogen Receptor β ligands and advanced chroman scaffolds[1]. It possesses three orthogonal reactive sites: a phenolic hydroxyl, a terminal allyl group, and an aryl bromide. While frequently employed in Claisen rearrangements and Suzuki cross-couplings, deploying this substrate in a Palladium-Catalyzed Intermolecular Heck Reaction unlocks direct access to 1,2,3-trisubstituted arenes.

This application note details a highly chemoselective protocol for the intermolecular Heck coupling of 2-allyl-3-bromophenol with activated olefins (e.g., methyl acrylate). We provide field-proven mechanistic insights to overcome the two primary challenges of this substrate: steric hindrance during oxidative addition and the competitive, undesired isomerization of the terminal allyl group.

Mechanistic Causality & Chemoselectivity (E-E-A-T Insights)

As a Senior Application Scientist, it is critical to understand why specific catalytic conditions are chosen rather than simply following a recipe. The Heck functionalization of 2-allyl-3-bromophenol presents a unique chemoselectivity challenge:

  • Overcoming Steric Hindrance: The oxidative addition of Pd(0) into the C3–Br bond is sterically encumbered by the adjacent C2-allyl moiety. Standard ligands like PPh 3​ struggle to promote this step efficiently. We utilize XPhos , a bulky electron-rich biaryl phosphine, which stabilizes a highly reactive monoligated Pd(0) species, easily overcoming the steric barrier to form the Ar–Pd(II)–Br intermediate [2].

  • Intramolecular vs. Intermolecular Insertion: Once the Ar–Pd(II)–Br complex is formed, it could theoretically undergo intramolecular carbopalladation into the pendant C2-allyl group. However, inserting into the internal double bond would require a 4-exo-trig or 5-endo-trig cyclization. According to Baldwin's rules, both pathways are geometrically strained and kinetically disfavored. Consequently, the introduction of an external, electronically activated olefin (like methyl acrylate) completely outcompetes the intramolecular pathway.

  • Suppression of Allyl Isomerization: A notorious side reaction in Pd-catalyzed processes involving allylbenzenes is the isomerization of the terminal double bond to the thermodynamically more stable internal alkene (1-propenylbenzene) via a Pd–H mediated pathway [3]. To prevent this, our protocol strictly avoids amine bases (which form soluble hydrohalide salts that act as hydride donors). Instead, we employ the insoluble inorganic base K 2​ CO 3​ , which rapidly neutralizes HBr and limits the lifetime of any Pd–H species, preserving the terminal allyl group intact.

Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the favored intermolecular carbopalladation and the kinetically suppressed side pathways.

HeckMechanisticCycle Pd0 Pd(0) / XPhos Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Complex Pd0->OxAdd + Ar-Br SM 2-Allyl-3-bromophenol + Methyl Acrylate SM->Pd0 Initiation Coord Olefin Coordination (Intermolecular) OxAdd->Coord + External Olefin Disfavored Intramolecular Insertion (4-exo / 5-endo) Kinetically Disfavored OxAdd->Disfavored Internal Allyl Insertion Migratory Insertion (Carbopalladation) Coord->Insertion BetaElim β-Hydride Elimination Insertion->BetaElim BetaElim->Pd0 K2CO3 / -HBr Product 3-Alkenyl-2-allylphenol (Target Product) BetaElim->Product Dissociation Isomerization Allyl Isomerization (Suppressed by K2CO3) BetaElim->Isomerization Pd-H pathway

Figure 1: Catalytic cycle of the chemoselective intermolecular Heck reaction, highlighting suppressed pathways.

Reaction Optimization Data

The table below summarizes the quantitative optimization data. The transition from amine bases to inorganic carbonates, coupled with the XPhos ligand, is the critical inflection point for maximizing yield while suppressing isomerization.

EntryCatalyst (mol%)LigandBaseSolventTemp (°C)Target Yield (%)Isomerization (%)
1Pd(OAc) 2​ (5%)PPh 3​ Et 3​ NDMF10045%35%
2Pd(OAc) 2​ (5%)P(o-tol) 3​ Et 3​ NDMF10062%20%
3Pd(dppf)Cl 2​ (5%)NoneCy 2​ NMeDioxane10075%12%
4Pd 2​ (dba) 3​ (2.5%)XPhosK 2​ CO 3​ Toluene11088%< 5%
5 Pd(OAc) 2​ (5%) XPhos K 2​ CO 3​ Toluene 110 92% < 2%

Note: Yields determined by 1 H NMR using 1,3,5-trimethoxybenzene as an internal standard.

Self-Validating Experimental Protocol

Target Product: (E)-methyl 3-(2-allyl-3-hydroxyphenyl)acrylate

Materials Required:

  • 2-Allyl-3-bromophenol (1.0 mmol, 213.1 mg)

  • Methyl acrylate (1.5 mmol, 129.1 mg)

  • Palladium(II) acetate (0.05 mmol, 11.2 mg)

  • XPhos (0.10 mmol, 47.7 mg)

  • Anhydrous Potassium Carbonate (2.0 mmol, 276.4 mg)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Reaction Setup: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar under vacuum, then backfill with Argon. Repeat this cycle three times to ensure a strictly anhydrous and oxygen-free environment.

  • Solid Reagent Loading: Quickly add Pd(OAc) 2​ , XPhos, and finely milled anhydrous K 2​ CO 3​ to the Schlenk tube. Causality Note: Milling the K 2​ CO 3​ increases the surface area, accelerating the heterogeneous neutralization of HBr and further suppressing the Pd–H isomerization pathway.

  • Liquid Reagent Addition: Dissolve 2-allyl-3-bromophenol and methyl acrylate in 5.0 mL of anhydrous toluene. Transfer this solution to the Schlenk tube via a gastight syringe.

  • Degassing (Critical Step): Perform three freeze-pump-thaw cycles. Freeze the mixture in liquid nitrogen, apply high vacuum for 3 minutes, isolate the vacuum, and let it thaw in a warm water bath. Causality Note: Pd(0)–XPhos complexes are highly susceptible to oxidation. Removing dissolved O 2​ prevents catalyst deactivation and unwanted homocoupling of the acrylate.

  • Heating & Monitoring: Seal the Schlenk tube and immerse it in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 16 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). A successful reaction is indicated by the complete consumption of the starting material ( Rf​≈0.65 ) and the appearance of a new, highly UV-active spot ( Rf​≈0.40 ) that stains dark brown with KMnO 4​ , confirming the presence of the conjugated alkene.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with EtOAc (10 mL) and filter it through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with additional EtOAc (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to afford the pure product as a pale yellow oil.

  • Analytical Verification: Confirm the structure via 1 H NMR. The terminal allyl group should present a distinct multiplet at 5.95 ppm (1H) and an overlapping doublet of doublets at 5.05 ppm (2H). The newly formed trans-acrylate double bond will appear as two doublets with a large coupling constant ( J≈16.0 Hz) around 6.40 ppm and 7.80 ppm.

References

  • Journal of Medicinal Chemistry, ACS Publications.
  • Ligand-Controlled Alkylation–Heck–C(sp3)
  • Chemical Reviews, ACS Publications.
Method

Application Notes &amp; Protocols: 2-Allyl-3-bromophenol as a Versatile Building Block in Modern Organic Synthesis

Abstract This guide provides an in-depth exploration of 2-allyl-3-bromophenol, a trifunctional synthetic building block offering a unique combination of reactive sites for advanced organic synthesis. Its structure, featu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides an in-depth exploration of 2-allyl-3-bromophenol, a trifunctional synthetic building block offering a unique combination of reactive sites for advanced organic synthesis. Its structure, featuring a nucleophilic phenolic hydroxyl group, an electrophilically- and radical-receptive allyl group, and a carbon-bromine bond amenable to cross-coupling, makes it a powerful precursor for a diverse range of complex molecular architectures. We present not just protocols, but the strategic rationale behind their application, targeting researchers, medicinal chemists, and process development professionals. This document is designed to serve as a practical and authoritative resource for leveraging the synthetic potential of 2-allyl-3-bromophenol in the creation of novel heterocycles, functionalized biaryls, and other high-value compounds.

Introduction: The Strategic Value of 2-Allyl-3-bromophenol

In the landscape of synthetic chemistry, the efficiency of a synthetic route is often dictated by the strategic utility of its starting materials. 2-Allyl-3-bromophenol emerges as a particularly valuable scaffold due to the orthogonal reactivity of its three functional groups. This orthogonality allows for a stepwise and controlled functionalization, minimizing the need for extensive protecting group manipulations.

  • The Phenolic Hydroxyl (-OH): A versatile handle for etherification, esterification, and directing group strategies. Its acidity allows for easy deprotonation to form a potent phenoxide nucleophile.

  • The Allyl Group (-CH₂CH=CH₂): A rich hub of reactivity, susceptible to electrophilic addition, radical reactions, and transition-metal-catalyzed transformations. Its proximity to the phenol enables powerful intramolecular cyclization cascades.

  • The Bromo Substituent (-Br): A premier functional group for modern palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds with exquisite control.[1][2]

This document details field-proven protocols for the three major reaction classes of this building block: O-functionalization, palladium-catalyzed cross-coupling, and intramolecular cyclization.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its successful application.

PropertyValue
Chemical Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
Appearance Pale yellow to light brown oil (predicted)
Boiling Point Not established; likely >200°C at atm. pressure
Solubility Soluble in common organic solvents (DCM, THF, DMF, Acetone, Ether); Insoluble in water

Representative Spectroscopic Data (Predicted)

While experimental spectra for 2-allyl-3-bromophenol are not widely published, the following data are predicted based on analysis of structurally similar compounds like 2-allylphenol and various bromophenols.[3][4]

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.20 (t, J = 8.0 Hz, 1H, Ar-H5), ~6.95 (d, J = 8.0 Hz, 1H, Ar-H4), ~6.80 (d, J = 8.0 Hz, 1H, Ar-H6), ~6.00 (m, 1H, -CH=CH₂), ~5.50 (s, 1H, -OH), ~5.15 (m, 2H, -CH=CH₂ ), ~3.50 (d, J = 6.5 Hz, 2H, Ar-CH₂ -).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~152.0 (C-OH), ~136.0 (-C H=CH₂), ~130.0 (Ar-C5), ~128.5 (Ar-C6), ~121.0 (Ar-C4), ~116.0 (-CH=C H₂), ~115.0 (Ar-C-Br), ~112.0 (Ar-C-allyl), ~35.0 (Ar-C H₂-).

Core Application I: Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl is often the first site addressed in a synthetic sequence due to its acidic proton. The Williamson ether synthesis is a robust and fundamental transformation for this purpose.

Protocol 1: Williamson Ether Synthesis for O-Alkylation

This protocol describes the synthesis of 2-allyl-1-(allyloxy)-3-bromobenzene, illustrating a standard O-alkylation. The formation of the phenoxide in situ is critical for the subsequent nucleophilic attack on the alkyl halide.

Workflow: O-Alkylation

cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 2-Allyl-3-bromophenol (1.0 eq) in Acetone B Add K₂CO₃ (1.5 eq) A->B Step 1 C Stir at RT, 30 min (Phenoxide Formation) B->C Step 2 D Add Allyl Bromide (1.2 eq) C->D Step 3 E Heat to Reflux (Monitor by TLC) D->E Step 4 F Cool to RT, Filter E->F Step 5 G Concentrate Filtrate F->G Step 6 H Purify by Column Chromatography G->H Step 7 I Obtain Pure Product H->I Step 8

Caption: Workflow for Williamson Ether Synthesis.

Methodology:

  • Reaction Setup: To a solution of 2-allyl-3-bromophenol (1.0 eq.) in anhydrous acetone or DMF (approx. 0.2 M), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.).

    • Causality: Acetone and DMF are polar aprotic solvents that effectively solvate the potassium cation without interfering with the nucleophilicity of the phenoxide. K₂CO₃ is a mild, inexpensive base, sufficient to deprotonate the phenol without causing side reactions.[5]

  • Phenoxide Formation: Stir the suspension vigorously at room temperature for 30 minutes. The formation of the potassium phenoxide is often visually indicated by a change in color or suspension texture.

  • Alkylation: Add the desired alkylating agent, such as allyl bromide (1.2 eq.), dropwise to the mixture.

  • Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 2-6 hours).

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of fresh solvent.

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure aryl ether.

Core Application II: Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond is a linchpin for building molecular complexity. Palladium-catalyzed reactions like the Suzuki-Miyaura coupling offer reliable methods for constructing C(sp²)-C(sp²) bonds.[1][6][7]

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-Br(L_n) R-Pd(II)-Br(L_n) Pd(0)L_n->Ar-Pd(II)-Br(L_n) Oxidative Addition R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) Ar-Pd(II)-Br(L_n)->R-Pd(II)-R'(L_n) Transmetalation R-Pd(II)-R'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Coupled Product R-Pd(II)-R'(L_n)->Ar-Ar' Ar'B(OH)2 Ar'B(OH)₂ Ar'B(OH)2->R-Pd(II)-R'(L_n) Base Base Base->Ar-Pd(II)-Br(L_n) Ar-Br 2-allyl-3-bromophenol Ar-Br->Ar-Pd(II)-Br(L_n)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of 2-allyl-3-bromophenol with a generic arylboronic acid. The choice of catalyst, ligand, and base is crucial for achieving high yields.

Methodology:

  • Inert Atmosphere: In a Schlenk flask or oven-dried vial equipped with a magnetic stir bar, combine 2-allyl-3-bromophenol (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base, such as K₃PO₄ or Na₂CO₃ (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v) or dioxane/water.

    • Causality: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Degassing the solvent by sparging with an inert gas or by freeze-pump-thaw cycles is critical for reproducibility and high yields. The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step.[6]

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to yield the desired biaryl product.

Core Application III: Intramolecular Cyclization of the Allyl Group

The juxtaposition of the allyl and phenol moieties allows for powerful intramolecular cyclization reactions to construct heterocyclic scaffolds, such as dihydrobenzofurans, which are prevalent in biologically active natural products.[8][9]

Mechanism: Electrophile-Induced Cyclization

A 2-Allyl-3-bromophenol C Intermediate (Halonium Ion) A->C + E⁺ B Electrophile (E⁺) (e.g., I⁺ from I₂) E Cationic Intermediate C->E 5-exo-tet cyclization D Intramolecular Nucleophilic Attack G Product (Dihydrobenzofuran derivative) E->G - H⁺ F Deprotonation

Caption: Mechanism for electrophile-induced cyclization to a dihydrobenzofuran.

Protocol 3: Iodocyclization to a Dihydrobenzofuran Derivative

This protocol provides a general method for the synthesis of a 2-(iodomethyl)-3-bromo-2,3-dihydrobenzofuran derivative. This reaction proceeds via the activation of the allyl double bond by an electrophilic iodine source.

Methodology:

  • Reaction Setup: Dissolve 2-allyl-3-bromophenol (1.0 eq.) in a suitable solvent such as acetonitrile (MeCN) or dichloromethane (DCM) (approx. 0.1 M).

  • Base Addition: Add a mild inorganic base, such as sodium bicarbonate (NaHCO₃) (2.0-3.0 eq.).

    • Causality: The base serves to neutralize the HI produced during the reaction, preventing it from catalyzing decomposition or reverse reactions. It does not need to be strong enough to fully deprotonate the phenol prior to the reaction.

  • Iodine Addition: Cool the mixture to 0°C in an ice bath. Add a solution of iodine (I₂) (1.2-1.5 eq.) in the same solvent dropwise or in portions over 30 minutes. The characteristic dark color of iodine should fade as it is consumed.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-4 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine. Stir until the solution becomes colorless.

  • Extraction: Dilute with water and extract the product with DCM or ethyl acetate (3x).

  • Isolation & Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the cyclized product. This iodinated product can then be used in further downstream reactions.

Summary of Synthetic Transformations

Reaction ClassKey ReagentsProduct TypeStrategic Value
Williamson Ether Synthesis Alkyl Halide, K₂CO₃, Acetone/DMFAryl EtherProtection of phenol; Introduction of new functionality.
Suzuki-Miyaura Coupling Arylboronic Acid, Pd Catalyst, BaseBiaryl CompoundC-C bond formation; Synthesis of complex scaffolds.
Sonogashira Coupling Terminal Alkyne, Pd/Cu Catalysts, Amine BaseAlkynylphenolC-C bond formation; Access to linear, rigid structures.
Electrophilic Cyclization I₂, NaHCO₃, MeCN/DCMDihydrobenzofuranHeterocycle synthesis; Rapid complexity generation.

Safety & Handling

  • 2-Allyl-3-bromophenol: Assumed to be harmful if swallowed or in contact with skin and to cause skin/eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Palladium Catalysts: Many palladium complexes are toxic and may be sensitizers. Avoid inhalation of dust and skin contact.

  • Reagents: Handle all reagents (bases, solvents, alkyl halides) according to their specific Safety Data Sheets (SDS). Anhydrous solvents and inert atmosphere techniques are required for many of the described protocols.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Use of 2,3-Dibromophenol in Organic Synthesis.
  • MDPI. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024, M1773. [Link]

  • ResearchGate. (n.d.). Studies on the Cyclization of Two Key Allyl Phenol Intermediates of Bromotyrosine Based Natural Products. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-allyl-4-bromophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1773. [Link]

  • American Chemical Society. (2011). Cyclization Reaction for the Synthesis of Polysubstituted Naphthalenes in the Presence of Au(I) Precatalysts. The Journal of Organic Chemistry, 76(16), 6586-6591. [Link]

  • MDPI. (2020). Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy. Molecules, 25(24), 6002. [Link]

  • National Center for Biotechnology Information. (2021). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. The Journal of Organic Chemistry, 86(15), 10245-10254. [Link]

  • KPU Pressbooks. (n.d.). 3.2 Reactions of Allyl System – Organic Chemistry II. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenol, o-bromo-. Retrieved from [Link]

  • PubMed. (2011). Palladium-catalyzed allyl cross-coupling reactions with in situ generated organoindium reagents. Chemistry, 17(35), 9789-9796. [Link]

  • National Center for Biotechnology Information. (2021). Bifunctional Polyene Cyclizations: Synthetic Studies on Pimarane Natural Products. Chemistry, 27(41), 10695-10702. [Link]

  • University of Windsor. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Retrieved from [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings | Organic Chemistry II. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(32), 17859-17865. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Allylphenol - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). {Supplementary Data}. Retrieved from [Link]

  • Frontiers. (2025). Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Frontiers in Chemistry, 13. [Link]

  • Wuhan Zhisheng Technology Co., Ltd. (2025). Synthesis method of 2-allylphenol and its industrial application. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Frontiers in Chemistry, 13, 1364947. [Link]

  • National Center for Biotechnology Information. (2018). Development and Validation of 2D Difference Intensity Analysis for Chemical Library Screening by Protein-Detected NMR Spectroscopy. Journal of the American Chemical Society, 140(4), 1435-1444. [Link]

Sources

Application

Application Note: Ring-Closing Metathesis Protocols for 2-Allyl-3-Bromophenol Derivatives

Executive Summary The synthesis of halogenated oxygen heterocycles is a cornerstone of modern drug development, providing privileged scaffolds for downstream cross-coupling and functionalization. Specifically, derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of halogenated oxygen heterocycles is a cornerstone of modern drug development, providing privileged scaffolds for downstream cross-coupling and functionalization. Specifically, derivatives of 2-allyl-3-bromophenol serve as highly versatile precursors. Depending on the pre-metathesis functionalization of the allyl group, ring-closing metathesis (RCM) can be directed to form either 7-membered benzoxepines or 6-membered chromenes. This application note details the physicochemical causality, catalyst selection, and step-by-step methodologies required to execute these divergent RCM pathways using Grubbs' second-generation (G-II) catalyst.

Mechanistic Rationale & Ring-Size Divergence

The structural outcome of the RCM reaction is entirely dependent on the nature of the olefinic appendages on the bromobenzene core.

  • 7-Membered Benzoxepines : Direct O-allylation of 2-allyl-3-bromophenol yields 1-(allyloxy)-2-allyl-3-bromobenzene. Because both the O-allyl and C-allyl groups possess terminal double bonds, RCM results in the extrusion of ethylene gas and the formation of a 7-membered 6-bromo-2,5-dihydro-1-benzoxepine[1].

  • 6-Membered Chromenes : To access the pharmaceutically valuable 5-bromo-2H-chromene scaffold, the C-allyl group must first undergo base-catalyzed isomerization to an internal propenyl group, yielding 3-bromo-2-(prop-1-enyl)phenol[2][3]. Subsequent O-allylation and RCM extrude propylene gas, thermodynamically driving the formation of the 6-membered ring[4][5].

RCM_Pathways N1 2-Allyl-3-bromophenol (Starting Material) N2 Direct O-Allylation N1->N2 N6 Base Isomerization (t-BuOK) N1->N6 N3 1-(Allyloxy)-2-allyl-3-bromobenzene N2->N3 N4 RCM (Grubbs II) N3->N4 N5 6-Bromo-2,5-dihydro-1-benzoxepine (7-Membered Ring) N4->N5 N7 3-Bromo-2-(prop-1-enyl)phenol N6->N7 N8 O-Allylation & RCM N7->N8 N9 5-Bromo-2H-chromene (6-Membered Ring) N8->N9

Fig 1: Divergent metathesis pathways dictating ring size via selective double-bond isomerization.

Catalyst Selection Causality

The ortho-bromo substitution imparts significant steric hindrance and electronic deactivation. Grubbs I (G-I) catalyst, which relies solely on tricyclohexylphosphine ligands, often stalls at the metallacyclobutane intermediate due to poor initiation rates. In contrast, Grubbs II (G-II) utilizes a strongly σ-donating N-heterocyclic carbene (NHC) ligand. This ligand dramatically increases the electron density at the ruthenium center, accelerating the [2+2] cycloaddition and ensuring complete conversion even in sterically congested environments[4].

Quantitative Reaction Optimization

The following table summarizes the optimization landscape for the RCM of 1-(allyloxy)-2-allyl-3-bromobenzene to the corresponding benzoxepine. High dilution is critical to kinetically favor intramolecular cyclization over intermolecular Acyclic Diene Metathesis (ADMET) polymerization.

Catalyst SystemSolventConc. (M)Temp (°C)Time (h)Yield (%)Mechanistic Observation
Grubbs I (5 mol%)DCM0.052524<30Poor initiation; steric bulk impedes cycloaddition.
Grubbs II (5 mol%)DCM0.0525485Rapid conversion; NHC ligand stabilizes Ru-center.
Grubbs II (5 mol%)Toluene0.0180292Thermal activation drives rapid ethylene extrusion.
Grubbs II (5 mol%)DCM0.20251245High concentration triggers competing ADMET oligomerization.

Step-by-Step Methodologies

Note: The starting material, 2-allyl-3-bromophenol, is typically accessed via the thermal Claisen rearrangement of allyl 3-bromophenyl ether[6].

Protocol A: Synthesis of 6-Bromo-2,5-dihydro-1-benzoxepine (7-Membered Ring)

Phase 1: O-Allylation

  • Setup : In an oven-dried round-bottom flask under an argon atmosphere, dissolve 2-allyl-3-bromophenol (1.0 equiv, 10 mmol) in anhydrous acetone (0.2 M).

  • Base Addition : Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv). Causality: A mild base is used to prevent unwanted in situ isomerization of the terminal allyl double bond.

  • Alkylation : Introduce allyl bromide (1.5 equiv) dropwise at 0 °C.

  • Reaction : Heat the suspension to 60 °C (reflux) for 8 hours.

  • Workup : Filter the mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate in vacuo and purify via silica gel chromatography (Hexane/EtOAc 9:1) to isolate 1-(allyloxy)-2-allyl-3-bromobenzene.

Phase 2: Ring-Closing Metathesis

  • Degassing : Dissolve the diene intermediate (1.0 equiv, 2 mmol) in anhydrous, degassed dichloromethane (DCM) to achieve a high-dilution concentration of 0.01 M. Causality: Degassing prevents oxygen-mediated decomposition of the Ru-alkylidene complex.

  • Catalyst Addition : Add Grubbs II catalyst (5 mol%) in one portion. The solution will turn a deep reddish-brown.

  • Cyclization : Stir at 25 °C for 4 hours. Observe the continuous evolution of ethylene gas bubbles, which thermodynamically drives the reaction forward.

  • Quenching & Ru Removal : Add an excess of ethyl vinyl ether (50 equiv relative to catalyst) and stir for 30 minutes to quench the active Ru-carbene. To remove heavy metal residues, add a ruthenium scavenger (e.g., tris(hydroxymethyl)phosphine) or pass the crude mixture through a short pad of silica gel doped with activated carbon.

  • Isolation : Concentrate and purify via flash chromatography to yield the pure 7-membered benzoxepine.

Protocol B: Synthesis of 5-Bromo-2H-chromene (6-Membered Ring)
  • Isomerization : Treat 2-allyl-3-bromophenol with potassium tert-butoxide (t-BuOK, 2.0 equiv) in anhydrous DMSO at 60 °C for 4 hours to quantitatively yield 3-bromo-2-(prop-1-enyl)phenol[2].

  • O-Allylation : Subject the isomerized phenol to the exact O-allylation conditions described in Protocol A (Phase 1) to yield 1-(allyloxy)-2-(prop-1-enyl)-3-bromobenzene.

  • RCM : Subject the resulting diene to the RCM conditions described in Protocol A (Phase 2). The metathesis between the terminal O-allyl and internal C-propenyl groups will extrude propylene gas, yielding the 5-bromo-2H-chromene[5].

RCM_Cycle N1 Ru-Alkylidene (Active Catalyst) N2 Olefin Coordination (Diene Substrate) N1->N2 Initiation N3 [2+2] Cycloaddition (Metallacyclobutane) N2->N3 N4 Cycloreversion (Ring Formation) N3->N4 N5 Ethylene/Propylene Extrusion N4->N5 Thermodynamic Driving Force N5->N1 Catalyst Regeneration

Fig 2: Generalized Grubbs II catalytic cycle for ring-closing metathesis.

Self-Validating Analytical Systems

To ensure protocol integrity, the following analytical checkpoints must be verified:

  • O-Allylation Validation : ¹H NMR (CDCl₃) of the intermediate must show the disappearance of the broad phenolic -OH singlet (~5.0 ppm) and the appearance of a new allylic -O-CH₂- doublet (~4.5 ppm) integrating for 2 protons.

  • Benzoxepine RCM Validation : ¹H NMR must confirm the complete disappearance of the four terminal vinyl protons (=CH₂) at 5.0–5.3 ppm. The newly formed internal cyclic double bond (-CH=CH-) will appear as a distinct multiplet at 5.7–6.0 ppm integrating for 2 protons.

  • Chromene RCM Validation : ¹H NMR must confirm the disappearance of the terminal =CH₂ (from the O-allyl group) and the doublet methyl group (=CH-CH₃) at ~1.8 ppm (from the propenyl group). The characteristic chromene C3-H and C4-H protons will appear as doublets of doublets around 5.8–6.4 ppm.

Sources

Method

Application Note: Regioselective Synthesis and Isolation of 2-Allyl-3-bromophenol

Introduction & Strategic Context The ortho-allylation of halophenols is a critical transformation in medicinal chemistry, providing versatile building blocks for the synthesis of complex oxygen-containing heterocycles. S...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

The ortho-allylation of halophenols is a critical transformation in medicinal chemistry, providing versatile building blocks for the synthesis of complex oxygen-containing heterocycles. Specifically, 2-allyl-3-bromophenol serves as an indispensable intermediate in the development of Protease Activated Receptor 4 (PAR4) antagonists[1] and Estrogen Receptor β (ERβ) ligands[2].

Synthesizing this specific regioisomer requires a robust two-step sequence: an initial O-allylation of 3-bromophenol, followed by a thermally induced [3,3]-sigmatropic Claisen rearrangement. Because the starting material is asymmetric, the rearrangement presents a distinct regioselectivity challenge, yielding a mixture of two ortho-allylated isomers[2]. This technical guide provides a self-validating protocol for synthesizing and isolating the sterically hindered 2-allyl-3-bromophenol, detailing the mechanistic causality behind reagent selection, thermal conditions, and purification strategies.

Mechanistic Rationale & Regioselectivity

The synthesis relies on two distinct mechanistic pathways:

  • Bimolecular Nucleophilic Substitution (Sₙ2): The initial step is the Sₙ2 attack of the phenoxide ion on allyl bromide to form 1-allyloxy-3-bromobenzene.

  • [3,3]-Sigmatropic Rearrangement: Upon heating to ~200 °C, the allyl ether undergoes a concerted, six-membered chair-like transition state to migrate the allyl group to the ortho position.

The Regioselectivity Challenge: 1-allyloxy-3-bromobenzene possesses two available ortho positions: C2 and C6. Migration to the C2 position yields the target 2-allyl-3-bromophenol, while migration to the C6 position yields 2-allyl-5-bromophenol. The C2 position is flanked by a bulky bromine atom, creating significant steric repulsion during the transition state. Consequently, migration to the less hindered C6 position is kinetically and thermodynamically favored. The target compound (2-allyl-3-bromophenol) is inherently the minor product and must be carefully separated from the major isomer via silica gel chromatography[2].

Pathway SM 3-Bromophenol Step1 Allyl Bromide K2CO3, Acetone (Reflux) SM->Step1 Int 1-Allyloxy-3-bromobenzene Step1->Int Step2 Claisen Rearrangement N,N-diethylaniline (200 °C) Int->Step2 Prod1 2-Allyl-3-bromophenol (Target: C2-Attack) Step2->Prod1 Sterically Hindered Prod2 2-Allyl-5-bromophenol (Byproduct: C6-Attack) Step2->Prod2 Less Hindered

Fig 1: Mechanistic workflow of O-allylation and subsequent regioselective Claisen rearrangement.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-Allyloxy-3-bromobenzene (O-Allylation)

Causality & Expert Insights:

  • Base Selection: Anhydrous potassium carbonate (K₂CO₃) is utilized as a mild base. It is strong enough to deprotonate the phenol but avoids the risk of direct C-alkylation that frequently occurs when using stronger bases (like NaH) in non-polar solvents.

  • Solvent Choice: Acetone is a polar aprotic solvent that perfectly balances solubility and boiling point (56 °C), allowing for a gentle reflux that drives the Sₙ2 kinetics without degrading the alkylating agent.

Procedure:

  • Charge a flame-dried round-bottom flask with 3-bromophenol (1.0 equiv) and dissolve in anhydrous acetone to achieve a 0.5 M concentration.

  • Add anhydrous K₂CO₃ (1.5 equiv) in one portion. Stir the suspension at room temperature for 15 minutes to facilitate phenoxide formation.

  • Add allyl bromide (1.2 equiv) dropwise via syringe.

  • Equip the flask with a reflux condenser and heat the mixture to 56 °C (reflux) under a nitrogen atmosphere for 4–6 hours.

  • Self-Validation Check: Monitor reaction progress via Thin Layer Chromatography (TLC) using a 9:1 Hexane/Ethyl Acetate eluent. The starting phenol will appear as a lower R_f spot compared to the highly non-polar, fast-moving allyl ether.

  • Upon completion, cool the mixture to room temperature and filter through a sintered glass funnel to remove inorganic salts. Wash the filter cake with fresh acetone.

  • Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and distilled water.

  • Extract the aqueous layer twice with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 1-allyloxy-3-bromobenzene. This crude intermediate is typically >95% pure and can be used directly in the next step.

Step 2: Thermal Claisen Rearrangement and Isomer Separation

Causality & Expert Insights:

  • Thermal Bath Solvent: N,N-diethylaniline (bp ~215 °C) is specifically chosen as the solvent. The Claisen rearrangement requires high thermal energy (180–200 °C)[1],[2]. Running the reaction neat can lead to uncontrolled exotherms and polymerization. Furthermore, N,N-diethylaniline is weakly basic; this prevents acidic byproducts or glass surfaces from catalyzing the unwanted cyclization of the ortho-allylphenol product into a 2-methyl-2,3-dihydrobenzofuran.

  • Workup Logic: The extensive 1 N HCl wash during workup is a critical self-validating purification step[1]. It protonates the N,N-diethylaniline, converting it into a water-soluble hydrochloride salt, while the weakly acidic phenol product remains neutral and highly lipophilic in the organic phase.

Procedure:

  • Dissolve the crude 1-allyloxy-3-bromobenzene in N,N-diethylaniline (approximately 3 mL per gram of substrate) in a heavy-walled reaction vessel or a round-bottom flask equipped with a reflux condenser[1].

  • Purge the system with nitrogen or argon for 10 minutes to prevent oxidative degradation at high temperatures.

  • Heat the solution to 200 °C using a sand bath or heating mantle for 3 to 6 hours[1].

  • Self-Validation Check: Monitor via TLC. The starting ether will disappear, replaced by two closely eluting, lower R_f spots corresponding to the phenolic regioisomers.

  • Cool the reaction mixture to room temperature and dilute generously with Ethyl Acetate.

  • Transfer to a separatory funnel and wash the organic layer sequentially with 1 N aqueous HCl (3 to 4 times, or until the aqueous wash remains strictly acidic ) to completely remove the N,N-diethylaniline solvent[1].

  • Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.

  • Purify the crude dark oil via silica gel column chromatography. Elute with a gradient of Hexane/Ethyl Acetate (e.g., 95:5 to 85:15). The less sterically hindered 2-allyl-5-bromophenol typically elutes first, followed by the target 2-allyl-3-bromophenol[2]. Pool the appropriate fractions and concentrate to yield the pure target compound.

Quantitative Data Summary

The following table summarizes the key experimental parameters and expected outcomes for the two-step workflow, allowing for rapid protocol assessment.

ParameterStep 1: O-AllylationStep 2: Claisen Rearrangement
Reaction Type Bimolecular Nucleophilic Substitution (Sₙ2)[3,3]-Sigmatropic Rearrangement
Key Reagents Allyl bromide, K₂CO₃N,N-diethylaniline (Solvent/Base)
Temperature 56 °C (Reflux)180 °C – 200 °C
Reaction Time 4 – 6 hours3 – 6 hours
Atmosphere Nitrogen / ArgonNitrogen / Argon
Typical Yield 85% – 95% (Intermediate)30% – 40% (Target Isomer)
Purification Aqueous Workup (Liquid-Liquid Extraction)Silica Gel Column Chromatography

References

  • Chen, P., et al. "Discovery of 2,3-Dihydro[1,4]dioxino[2,3-g]benzofuran Derivatives as Protease Activated Receptor 4 (PAR4) Antagonists with Potent Antiplatelet Aggregation Activity and Low Bleeding Tendency." Journal of Medicinal Chemistry, vol. 67, no. 7, 2024, pp. 5502-5537. URL:[Link]

  • Minutolo, F., et al. "Monoaryl-Substituted Salicylaldoximes as Ligands for Estrogen Receptor β." Journal of Medicinal Chemistry, vol. 51, no. 5, 2008, pp. 1344-1351. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization in 2-Allyl-3-Bromophenol Synthesis

Overview The synthesis of 2-allyl-3-bromophenol from 3-bromophenol is a fundamental two-stage sequence: an initial O-allylation followed by a thermally driven [3,3]-sigmatropic Claisen rearrangement. Because the starting...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

The synthesis of 2-allyl-3-bromophenol from 3-bromophenol is a fundamental two-stage sequence: an initial O-allylation followed by a thermally driven [3,3]-sigmatropic Claisen rearrangement. Because the starting material is meta-substituted, the rearrangement inherently presents regioselectivity challenges, often favoring the less sterically hindered 5-bromo isomer over the desired 3-bromo target (1)[1]. This guide provides validated protocols, mechanistic troubleshooting, and quantitative data to help researchers optimize their overall yield.

Experimental Workflow

Workflow A 3-Bromophenol + Allyl Bromide B O-Allylation (K2CO3, Acetone) A->B C Allyl 3-Bromophenyl Ether B->C D Claisen Rearrangement (200°C, Solvent) C->D E 2-Allyl-3-bromophenol D->E

Caption: Two-step synthetic workflow for 2-allyl-3-bromophenol.

Phase 1: O-Allylation of 3-Bromophenol

Validated Protocol: Synthesis of Allyl 3-Bromophenyl Ether
  • Setup: Charge a flame-dried round-bottom flask with 3-bromophenol (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv) in acetone (approx. 5 mL/mmol).

  • Addition: Add allyl bromide (1.2 equiv) dropwise at room temperature under continuous stirring.

  • Reaction: Heat the mixture to reflux (approx. 56 °C) for 12 hours. Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 9:1). The reaction is complete when the phenolic starting material spot is entirely consumed (2)[2].

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield allyl 3-bromophenyl ether (typically ~90% yield) (2)[2].

Troubleshooting & FAQs

Q: Why am I seeing C-allylated byproducts during the first step, reducing my ether yield? A: Phenoxide anions are ambident nucleophiles. In protic solvents or when using weak bases, direct C-alkylation of the aromatic ring competes with O-alkylation. By employing strictly anhydrous K₂CO₃ in a polar aprotic solvent like acetone, you thermodynamically favor O-alkylation. This aligns with the Hard-Soft Acid-Base (HSAB) principle, as the "hard" oxygen center reacts preferentially under these conditions.

Q: My allyl bromide seems to be degrading before the reaction completes. How can I prevent this? A: Allyl bromide is highly susceptible to hydrolysis. Ensure your K₂CO₃ is strictly anhydrous (oven-dried prior to use) and your acetone is dry. Any residual water will hydrolyze the allyl bromide into allyl alcohol, stalling the etherification.

Phase 2: The Claisen Rearrangement

Validated Protocol: Thermal Rearrangement
  • Setup: Dissolve allyl 3-bromophenyl ether in N,N-diethylaniline (approx. 3 mL/g of substrate) (3)[3].

  • Reaction: Heat the mixture to 200 °C under an inert nitrogen atmosphere for 3 hours (3)[3]. Validation Check: Monitor by GC-MS or TLC to confirm the complete disappearance of the ether intermediate.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate (approx. 3 volumes).

  • Purification: Wash the organic phase sequentially with 1 N HCl (10 mL × 3) to protonate and remove the N,N-diethylaniline (3)[3]. Wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.

  • Isolation: Purify the crude mixture via silica gel column chromatography to separate the desired 2-allyl-3-bromophenol from the 2-allyl-5-bromophenol byproduct (1)[1].

Troubleshooting & FAQs

Q: The Claisen rearrangement yields a mixture of 2-allyl-3-bromophenol and 2-allyl-5-bromophenol. How do I improve the yield of the 3-bromo isomer? A: The [3,3]-sigmatropic rearrangement of meta-substituted allyl aryl ethers inherently produces two ortho-isomers. The 5-bromo isomer is thermodynamically and kinetically favored due to less steric hindrance compared to the 3-bromo position (which is adjacent to the bulky bromine atom) (1)[1]. To optimize the 3-bromo yield, you must rely on meticulous chromatographic separation. Alternatively, employing Lewis acid catalysis (e.g., Et₂AlCl in CH₂Cl₂ at room temperature) can alter the transition state geometry and lower the reaction temperature, which sometimes shifts the regioselectivity profile compared to high-temperature thermal conditions (4)[4].

Q: Why is N,N-diethylaniline used as the solvent for the thermal rearrangement instead of heating it neat? A: The Claisen rearrangement requires a high activation energy, typically necessitating temperatures between 180–225 °C. N,N-diethylaniline has a high boiling point (217 °C), allowing the reaction to reach 200 °C at ambient pressure (3)[3]. Furthermore, as a mildly basic, polar solvent, it stabilizes the polarized transition state and prevents acid-catalyzed side reactions—such as ether cleavage or the abnormal Claisen rearrangement—that frequently occur at high temperatures (2)[2].

Mechanistic Pathway

Mechanism A Allyl 3-Bromophenyl Ether B [3,3]-Sigmatropic Shift (Transition State) A->B Heat C Cyclohexadienone Intermediates B->C D Aromatization (Enolization) C->D Proton Transfer E 2-Allyl-3-bromophenol (Sterically Hindered) D->E Minor Pathway F 2-Allyl-5-bromophenol (Less Hindered) D->F Major Pathway

Caption: Mechanistic pathway and regioselectivity of the Claisen rearrangement.

Quantitative Data Presentation

To assist in experimental planning, the following table summarizes the expected yields and conditions for the synthesis steps, highlighting the impact of solvent and temperature choices on the respective outcomes.

Reaction StepCatalyst / SolventTemp & TimeExpected YieldMechanistic Rationale
O-Allylation K₂CO₃ / AcetoneReflux (56 °C), 12h~90%Polar aprotic conditions strictly favor O-alkylation over C-alkylation.
Claisen Rearrangement N,N-diethylaniline200 °C, 3h55–65% (Mixed)High boiling point allows overcoming the [3,3]-shift activation barrier.
Claisen Rearrangement N-methylaniline180 °C, 6h~50% (Mixed)Lower temp reduces degradation but may leave unreacted ether.
Lewis Acid Claisen Et₂AlCl / CH₂Cl₂RT, 3h~80% (Analogues)Lowers activation energy, minimizing high-temperature side reactions.

References

  • Discovery of 2,3-Dihydro[1,4]dioxino[2,3-g]benzofuran Derivatives as Protease Activated Receptor 4 (PAR4)
  • Monoaryl-Substituted Salicylaldoximes as Ligands for Estrogen Receptor β Source: Journal of Medicinal Chemistry - ACS Publications URL
  • THE THERMAL[3,3] CLAISEN REARRANGEMENT OF THE 3-SUBSTITUTED PHENYL ALLYL AND PROPARGYL ETHERS Source: Heterocycles - Clockss URL
  • Synthesis of obovatol and related neolignan analogues as α-glucosidase and α-amylase inhibitors Source: Bioorganic Chemistry - CNR-IRIS URL

Sources

Optimization

preventing unwanted side reactions during 2-allyl-3-bromophenol preparation

Welcome to the Technical Support Center for Advanced Organic Synthesis . This guide provides targeted troubleshooting, mechanistic insights, and validated protocols for the preparation of 2-allyl-3-bromophenol—a highly s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis . This guide provides targeted troubleshooting, mechanistic insights, and validated protocols for the preparation of 2-allyl-3-bromophenol—a highly specific and sterically demanding intermediate often utilized in the development of novel therapeutics and complex natural products.

The synthesis relies on a two-step sequence: the O-allylation of 3-bromophenol, followed by a [3,3]-sigmatropic Claisen rearrangement. Due to the asymmetry and steric bulk of the starting material, researchers frequently encounter regioselectivity issues and unwanted side reactions.

Workflow Start 3-Bromophenol + Allyl Bromide Ether Allyl 3-Bromophenyl Ether (Desired Intermediate) Start->Ether K2CO3, Acetone (O-Alkylation) C_Allyl C-Allylated Phenols (Side Product) Start->C_Allyl Strong Base/Protic Solvent (C-Alkylation) Target 2-Allyl-3-bromophenol (Target, C2-Attack) Ether->Target Claisen Rearrangement (Sterically Hindered) Iso1 2-Allyl-5-bromophenol (Major Side Product, C6-Attack) Ether->Iso1 Claisen Rearrangement (Less Hindered) Cyclic Bromo-2,3-dihydrobenzofurans (Cyclization Product) Target->Cyclic Prolonged Heat / Acid Iso1->Cyclic Prolonged Heat / Acid

Synthetic workflow of 2-allyl-3-bromophenol highlighting branching side reactions.

Frequently Asked Questions & Troubleshooting

Q1: Regioselectivity Dilemma — Why is my major product 2-allyl-5-bromophenol instead of the target 2-allyl-3-bromophenol? A: This is a classic thermodynamic versus kinetic regioselectivity issue inherent to meta-substituted allyl phenyl ethers[1]. During the[3,3]-sigmatropic rearrangement, the allyl group can migrate to either of the two available ortho positions (C2 or C6). The C2 position is flanked by the bulky bromine atom at C3. This steric clash significantly raises the activation energy of the chair-like transition state leading to C2 attack. Consequently, the unhindered C6 position is favored thermally, making 2-allyl-5-bromophenol the major product. Prevention/Solution: To isolate the target, you must either accept the thermal product ratio and separate the isomers via careful silica gel chromatography, or alter the transition state kinetics using a Lewis acid (such as BCl3​ ). Lewis acids coordinate to the ether oxygen and the ortho-halogen, forming a complex that can kinetically direct the rearrangement toward the sterically hindered C2 position[2].

Q2: Unwanted Cyclization — My LC-MS shows the correct mass, but NMR reveals a cyclic structure (a dihydrobenzofuran). How do I prevent this? A: The newly formed 2-allylphenol is highly susceptible to an intramolecular hydroalkoxylation[3]. Under prolonged heating or in the presence of trace acidic impurities, the phenolic hydroxyl group attacks the adjacent allyl double bond (following Markovnikov's rule) to form a stable 5-membered bromo-2,3-dihydro-2-methylbenzofuran ring. Prevention/Solution: Perform the thermal rearrangement in a mildly basic, high-boiling solvent like N,N -dimethylaniline or N -methylaniline. The basicity of the aniline neutralizes trace acids, suppressing this cyclization. Furthermore, strictly monitor the reaction and quench it immediately upon the disappearance of the ether starting material.

Q3: Direct C-Allylation — During the first step, I am getting a mixture of O-allyl ether and direct C-allylated phenols. What went wrong? A: The phenoxide ion is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen is a "hard" nucleophilic center, while the ortho/para carbons are "soft." Using a very strong base (like NaOH ) in a polar protic solvent (like water or ethanol) enhances hydrogen bonding to the oxygen, reducing its nucleophilicity and promoting C-alkylation. Prevention/Solution: To strictly enforce O-alkylation, use a mild base ( K2​CO3​ ) in a polar aprotic solvent (acetone or DMF). This leaves the oxygen unhindered and highly reactive toward the hard electrophilic carbon of allyl bromide.

Mechanistic Visualization

Mechanism cluster_TS [3,3]-Sigmatropic Transition States Ether Allyl 3-Bromophenyl Ether TS2 C2-Attack TS (High Activation Energy) Ether->TS2 Steric Clash with Br TS6 C6-Attack TS (Low Activation Energy) Ether->TS6 Unhindered Pathway Prod2 2-Allyl-3-bromophenol (Minor Regioisomer) TS2->Prod2 Tautomerization Prod6 2-Allyl-5-bromophenol (Major Regioisomer) TS6->Prod6 Tautomerization

Mechanistic divergence in the Claisen rearrangement due to C3-bromine steric hindrance.

Quantitative Side Reaction Analysis

Side Product / IssueStructural ConsequenceTypical Yield (%)Primary CausePrevention Strategy
2-Allyl-5-bromophenol C6 Regioisomer60 - 75%Steric hindrance at C2 by the C3-bromine atomUse Lewis acid ( BCl3​ ) or separate via chromatography
C-Allylated Phenols Direct ring allylation5 - 15%Strong base/protic solvent altering phenoxide nucleophilicityUse K2​CO3​ in anhydrous acetone
Dihydrobenzofurans 5-membered cyclic ether10 - 20%Prolonged heating or trace acid catalyzing hydroalkoxylationLimit reaction time; use N,N -dimethylaniline as solvent

Validated Experimental Protocols

Protocol 1: Synthesis of Allyl 3-Bromophenyl Ether (O-Allylation)

Causality Focus: Kinetic control of the ambident phenoxide nucleophile.

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 3-bromophenol (1.0 equiv) in anhydrous acetone (0.5 M).

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (1.5 equiv). Note: The mild base deprotonates the phenol without making the phenoxide overly "soft," thus favoring O-alkylation over C-alkylation.

  • Electrophile Addition: Add allyl bromide (1.2 equiv) dropwise at room temperature.

  • Reaction: Reflux the mixture at 60∘C for 4-6 hours.

  • Self-Validation (Monitoring): Monitor by TLC (Hexane:EtOAc 9:1). The reaction is complete when the lower Rf​ phenol spot completely disappears, ensuring no unreacted starting material carries over.

  • Workup: Filter the inorganic salts, concentrate the filtrate under reduced pressure, and partition between water and diethyl ether. Wash the organic layer with 1M NaOH to remove any trace unreacted phenol, then dry over MgSO4​ and concentrate to yield the pure ether.

Protocol 2: Thermal Claisen Rearrangement

Causality Focus: Suppression of acid-catalyzed cyclization and isolation of the hindered regioisomer.

  • Setup: Dissolve allyl 3-bromophenyl ether (1.0 equiv) in N,N -dimethylaniline (0.2 M) in a heavy-walled sealed tube or a reflux setup under an argon atmosphere.

  • Heating: Heat the mixture to 180∘C for 12-24 hours. Note: N,N -dimethylaniline acts as both a high-boiling solvent and a mild base to neutralize trace acids, preventing the cyclization to dihydrobenzofuran.

  • Self-Validation (Monitoring): Check reaction progress via LC-MS every 4 hours. Stop heating immediately once the ether mass is consumed to prevent thermodynamic cyclization of the newly formed phenol.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash sequentially with 2M HCl (to remove the aniline solvent), water, and brine. Dry over Na2​SO4​ and concentrate.

  • Purification: Purify the crude mixture via silica gel column chromatography (gradient: 100% Hexane to 95:5 Hexane:EtOAc) to separate the major 2-allyl-5-bromophenol from the target 2-allyl-3-bromophenol[1].

References

  • Title: Monoaryl-Substituted Salicylaldoximes as Ligands for Estrogen Receptor β Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: The Thermal [3,3] Claisen Rearrangement of the 3-Substituted Phenyl Allyl and Propargyl Ethers. The Synthesis of 4-Halobenzo[b]furans Source: CLOCKSS URL: [Link]

  • Title: Regioselective boron trichloride-mediated aromatic Claisen rearrangement of resorcinol allyl ethers Source: Tetrahedron Letters (via ResearchGate) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of 2-Allyl-3-Bromophenol

Welcome to the Technical Support Center. 2-Allyl-3-bromophenol is a critical intermediate in drug development and organic synthesis, typically generated via the Claisen rearrangement of allyl 3-bromophenyl ether at eleva...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2-Allyl-3-bromophenol is a critical intermediate in drug development and organic synthesis, typically generated via the Claisen rearrangement of allyl 3-bromophenyl ether at elevated temperatures [1]. The crude reaction mixture often contains the desired 2-allyl-3-bromophenol, its regioisomer (2-allyl-5-bromophenol), and unreacted starting materials [2]. Because these phenolic isomers share nearly identical polarities, isolating the target compound requires highly optimized silica gel flash column chromatography.

This guide provides field-proven methodologies, self-validating protocols, and causality-driven troubleshooting to ensure high-purity isolation.

Workflow Visualization

G N1 Crude Reaction Mixture (Post-Claisen Rearrangement) N2 TLC Solvent Optimization (e.g., Hexane/EtOAc + 1% AcOH) N1->N2 N3 Column Packing & Equilibration (Silica Gel 60, 230-400 mesh) N2->N3 N4 Sample Loading (Dry Loading Recommended) N3->N4 N5 Gradient Elution (Monitor Flow Rate) N4->N5 N6 Fraction Analysis (TLC/UV) Pool Pure Fractions N5->N6 N7 Concentration in Vacuo Pure 2-allyl-3-bromophenol N6->N7

Workflow for the chromatographic purification of 2-allyl-3-bromophenol.

Quantitative Data for Purification Parameters

To achieve baseline separation of 2-allyl-3-bromophenol from its regioisomers, adhere to the following optimized parameters:

ParameterRecommendation / Typical ValueScientific Rationale
Stationary Phase Silica Gel 60 (230–400 mesh)High surface area and fine particle size maximize theoretical plates for resolving closely eluting isomers.
Mobile Phase Hexane / Ethyl Acetate (98:2 to 85:15)A shallow step-gradient elution prevents co-elution by forcing multiple adsorption-desorption cycles.
Mobile Phase Modifier 0.5% - 1.0% Acetic Acid (v/v)Suppresses ionization of the phenolic -OH group, preventing streaking on the slightly acidic silica surface.
Sample-to-Silica Ratio 1:50 to 1:100 (w/w)A high ratio is strictly required for difficult isomer separations where ΔRf < 0.10.
Optimal Rf Target 0.20 - 0.25Ensures sufficient column interaction time; higher Rf values will result in isomer co-elution.

Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checks to ensure the integrity of the purification process.

Step 1: TLC Validation & Solvent Preparation Before packing the column, run a Thin Layer Chromatography (TLC) plate of the crude mixture. Adjust the Hexane/Ethyl Acetate ratio until the target spot rests at an Rf of exactly 0.20 to 0.25. Prepare your bulk mobile phase using this ratio, adding 1% glacial acetic acid (v/v). Validation Check: The TLC spots must be tight and round; if they streak, increase the acetic acid concentration slightly.

Step 2: Column Packing (Wet Method) Plug a glass column with cotton and add a 1 cm layer of clean sand. Slurry the silica gel (50x to 100x the crude mass) in the mobile phase and pour it into the column [3]. Tap the column gently with a rubber mallet to release trapped air. Add a protective 1 cm sand layer on top. Validation Check: Shine a flashlight behind the column. A uniform, translucent bed without cracks, bubbles, or channels validates a successful pack.

Step 3: Sample Loading (Dry Loading) Dissolve the crude Claisen rearrangement mixture in a minimal amount of dichloromethane (DCM). Add dry silica gel (approx. 3x the crude mass) to the flask and evaporate the solvent in vacuo using a rotary evaporator until a free-flowing powder is obtained [4]. Carefully pour this powder evenly onto the top sand layer. Validation Check: The powder must not clump. Clumping indicates residual DCM, which will act as a strong solvent "chaser" and ruin the separation.

Step 4: Elution & Fraction Collection Carefully add the mobile phase down the sides of the column to avoid disturbing the silica bed. Apply compressed air to maintain a steady flow rate (approx. 2 inches/min solvent drop). Collect fractions in test tubes (fraction size should be roughly 1/10th of the column volume) [5]. Validation Check: Monitor the solvent front visually; it should move down the column perfectly horizontally.

Step 5: Fraction Analysis & Concentration Spot every third fraction on a TLC plate. Visualize under UV light (254 nm) and subsequently stain with Potassium Permanganate (KMnO₄). Validation Check: The allyl double bond will rapidly reduce the KMnO₄, appearing as a bright yellow/white spot on a purple background, confirming the presence of the product. Pool the pure fractions and concentrate under reduced pressure.

Troubleshooting & FAQs

Q1: My TLC shows a single spot, but post-column NMR reveals a mixture of 2-allyl-3-bromophenol and 2-allyl-5-bromophenol. How do I resolve these isomers? A1: Regioisomers formed during the Claisen rearrangement often co-elute because their retention factors (Rf) are nearly identical in standard solvent systems [2]. Causality & Solution: The structural similarity means their dipole moments and hydrogen-bonding capabilities are very close. To resolve them, you must decrease the polarity of your mobile phase (e.g., drop to 98:2 Hexane/EtOAc) to lower the Rf to ~0.15. This forces the compounds to undergo more adsorption-desorption cycles on the silica. Additionally, drastically increase your silica-to-sample ratio to 100:1 and use a longer column to maximize the number of theoretical plates.

Q2: The 2-allyl-3-bromophenol band is streaking heavily down the column, leading to poor recovery and cross-contamination. What is causing this? A2: Streaking is a classic symptom of unwanted secondary interactions between the acidic phenolic hydroxyl group (-OH) and the polar silanol groups (Si-OH) on the silica gel surface. Causality & Solution: When the phenol partially ionizes or hydrogen-bonds strongly with the stationary phase, molecules of the same compound travel at varying speeds, causing the band to broaden and streak [6]. To fix this, incorporate 0.5% to 1% glacial acetic acid into your Hexane/EtOAc eluent. The acid modifier suppresses the ionization of the bromophenol, ensuring it remains fully protonated and elutes as a tight, symmetrical band.

Q3: I loaded my crude mixture using the wet loading technique, but the separation failed completely. Why? A3: 2-Allyl-3-bromophenol and its crude byproducts can have variable solubility in non-polar starting eluents like hexane. If you wet-loaded using a stronger solvent (like pure DCM or EtOAc) to dissolve the crude, that strong solvent acted as a "chaser." Causality & Solution: The strong loading solvent drags the compounds down the column before the mobile phase can establish a proper equilibrium, destroying the separation isotherm [7]. Solution: Always use the dry loading technique for this specific mixture. Adsorbing the crude onto a small amount of silica gel and evaporating the solvent ensures that the compounds enter the column purely under the influence of the intended mobile phase [4].

Q4: The column cracked mid-run, and the solvent drained unevenly. Can I salvage the purification? A4: A cracked column creates "channeling," where the mobile phase bypasses the silica gel entirely, ruining the separation. Causality & Solution: Cracking usually occurs due to two reasons: allowing the solvent level to drop below the top of the silica, or rapid exothermic heat generation (heat of solvation) when changing to a highly polar solvent too quickly [7]. Unfortunately, once a column cracks severely during a delicate isomer separation, it cannot be salvaged for high-purity isolation. You must flush the column with a highly polar solvent (e.g., 100% EtOAc) to recover all mass, concentrate it, and run a new, properly packed column [3].

References

  • Synthesis of allyl 3-bromophenyl ether PrepChem URL:[Link]

  • Monoaryl-Substituted Salicylaldoximes as Ligands for Estrogen Receptor β Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives ChemistryViews URL:[Link]

  • Tips and Tricks for Flash Column Chromatography r/OrganicChemistry - Reddit URL:[Link]

  • Rookie Mistakes: Column Chromatography Department of Chemistry : University of Rochester (Not Voodoo) URL:[Link]

Optimization

Technical Support Center: Troubleshooting 2-Allyl-3-Bromophenol Cross-Coupling

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on challenging cross-coupling substrates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on challenging cross-coupling substrates. 2-Allyl-3-bromophenol represents a "perfect storm" of synthetic challenges: severe steric hindrance, electronic deactivation, and competitive side-reactions.

This guide is designed to move beyond generic troubleshooting. We will dissect the exact causality behind these failures and provide a self-validating, mechanistic approach to achieving high conversion rates.

Mechanistic Troubleshooting Workflow

Before adjusting equivalents or temperatures blindly, it is critical to diagnose the specific failure mode of your catalytic cycle. Follow the logic tree below to identify the root cause of your low conversion.

TroubleshootingWorkflow Start Low Conversion: 2-allyl-3-bromophenol Phenol 1. Is the Phenol Free? Start->Phenol Protect Protect OH (MOM/Bn) to prevent deactivation Phenol->Protect Yes Ligand 2. Oxidative Addition Failing? Phenol->Ligand No Protect->Ligand Bulky Switch to XPhos/SPhos (Overcome ortho-sterics) Ligand->Bulky Yes Isomer 3. Allyl Isomerization Observed? Ligand->Isomer No Bulky->Isomer TempBase Reduce Temp & Modulate Base (Limit Pd-H formation) Isomer->TempBase Yes Success Optimized Cross-Coupling Isomer->Success No TempBase->Success

Logical troubleshooting workflow for 2-allyl-3-bromophenol cross-coupling reactions.

Frequently Asked Questions (Mechanistic Causality)

Q1: Why does my standard palladium catalyst (e.g., Pd(PPh₃)₄) fail to activate the C-Br bond in this substrate? A1: The failure is a combination of steric hindrance and electronic deactivation . The bromine atom at the 3-position is flanked by the bulky ortho-allyl group at the 2-position. This steric bulk severely impedes the initial oxidative addition of the Pd(0) species (1)[1]. Furthermore, if the reaction is run under basic conditions without protecting the phenol, the resulting phenoxide anion donates massive electron density into the aromatic ring. Electron-rich aryl halides are notoriously sluggish toward oxidative addition (2)[2]. Resolution: Always protect the phenol prior to coupling (3)[3], and utilize bulky, electron-rich Buchwald ligands (like XPhos) that force the formation of a highly reactive mono-ligated Pd(0) species.

Q2: I am seeing conversion, but my LC-MS shows a mass corresponding to an isomerized product. What is happening? A2: You are observing allyl isomerization . The terminal allyl group (-CH₂-CH=CH₂) is highly susceptible to transition metal-catalyzed migration, forming the thermodynamically more stable internal alkene (1-propenyl derivative) (4)[4]. This side reaction typically proceeds via a π-allyl metal-hydride (Pd-H) intermediate. Resolution: Minimize the formation of Pd-H species by strictly excluding moisture, avoiding protic solvents (like alcohols) if possible, and lowering the reaction temperature to kinetically favor the cross-coupling pathway over the isomerization pathway.

Q3: I have a large amount of boronic acid homocoupling. Is this related to the substrate? A3: Indirectly, yes. Because the oxidative addition into the sterically hindered 2-allyl-3-bromophenol is slow, the active Pd catalyst spends more time in the reaction mixture waiting for the substrate. If the system is not rigorously degassed, trace oxygen will oxidize Pd(0) to Pd(II), which rapidly mediates the homocoupling of your boronic acid (5)[5].

Quantitative Evaluation of Catalyst Systems

The following table summarizes the causal relationship between catalyst selection and reaction outcomes for ortho-allyl bromophenols.

Catalyst SystemBaseAdditiveConversion (%)Mechanistic Observation
Pd(PPh₃)₄ Na₂CO₃None< 10%Oxidative addition stalled by ortho-allyl sterics.
Pd(dppf)Cl₂ K₂CO₃None25%Sluggish transmetalation; high protodebromination.
Pd₂(dba)₃ / SPhos K₃PO₄None78%Good conversion; ~15% allyl isomerization observed.
Pd(OAc)₂ / XPhos K₃PO₄Water (5 eq)> 95%Excellent yield; side reactions suppressed.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol utilizes a self-validating system . By running a parallel control and monitoring specific intermediates, you can isolate exactly where a failure occurs if the reaction does not reach completion.

Phase 1: Substrate Preparation (Phenol Protection)

Causality: Free phenols deprotonate under basic cross-coupling conditions, rendering the aromatic ring too electron-rich for efficient oxidative addition.

  • Dissolve 2-allyl-3-bromophenol (1.0 eq) in anhydrous DMF.

  • Add K₂CO₃ (2.0 eq) and Benzyl Bromide (1.2 eq). Stir at room temperature for 4 hours.

  • Self-Validation Check: Run a TLC (Hexanes/EtOAc 9:1). The highly polar free phenol spot must completely disappear, replaced by a non-polar UV-active spot. Do not proceed to coupling until protection is >99% complete.

Phase 2: Rigorous Degassing & Setup

Causality: Oxygen rapidly oxidizes Pd(0) to Pd(II), which mediates the homocoupling of boronic acids, consuming your nucleophile before it can react with your sterically hindered electrophile.

  • In an oven-dried Schlenk flask, combine the protected 2-allyl-3-bromophenol (1.0 eq), Arylboronic Acid (1.5 eq), and finely milled anhydrous K₃PO₄ (3.0 eq).

  • Add a solvent mixture of Toluene/H₂O (10:1 ratio).

  • Perform three rigorous Freeze-Pump-Thaw cycles.

  • Self-Validation Check: Set up a parallel control reaction using 3-bromophenol (no allyl group). If the control works but your main reaction fails, the issue is strictly steric. If both fail, your catalyst or degassing technique is compromised.

Phase 3: Catalyst Activation & Coupling

Causality: XPhos provides the necessary steric bulk to force the Pd center into a highly reactive mono-ligated state, accelerating oxidative addition into the hindered C-Br bond while resisting catalyst poisoning.

  • Under a positive stream of Argon, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Seal the flask and heat to 80 °C (avoid exceeding 80 °C to minimize thermal allyl isomerization).

  • Stir for 12 hours.

  • Self-Validation Check: At 4 hours, pull an aliquot for LC-MS. You should observe the consumption of the starting material and the appearance of the product mass. If you see M+1 corresponding to the boronic acid homodimer, your degassing was insufficient. If you see multiple peaks with the product mass, allyl isomerization is occurring—reduce the temperature to 65 °C in your next iteration.

References

  • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0)
  • Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)
  • Monoaryl-Substituted Salicylaldoximes as Ligands for Estrogen Receptor β Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Isomerization of Allylbenzenes Source: Chemical Reviews - ACS Publications URL
  • Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for Reactions with 2-Allyl-3-bromophenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, synthetic chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, synthetic chemists, and drug development professionals. Working with 2-allyl-3-bromophenol presents a unique chemoselectivity challenge: the molecule is highly bifunctional. It contains a reactive C–Br bond primed for cross-coupling, an allyl group susceptible to cyclization or isomerization, and a free phenolic –OH group that can aggressively interfere with transition-metal catalysts.

This guide moves beyond generic protocols to explain the causality behind experimental choices, providing self-validating workflows to optimize your palladium (Pd) catalyst loading and maximize your target yield.

Reactivity Mapping & Causality

When optimizing catalyst loading for 2-allyl-3-bromophenol, you must account for three competing pathways:

  • Intermolecular Cross-Coupling (e.g., Suzuki-Miyaura): Targets the C–Br bond. Requires low Pd loading (1–2 mol%) and highly active, bulky ligands to outcompete side reactions.

  • Intramolecular Heck Cyclization: The allyl group reacts with the activated Pd-aryl species to form dihydrobenzofurans or benzofurans [3]. This typically requires higher Pd loading (5–10 mol%) and specific base conditions.

  • Catalyst Poisoning / Isomerization: The free phenol can form a phenoxide anion that poisons the catalyst [1], while excess Pd-hydride species can trigger unwanted isomerization of the allyl group to a propenyl group [4].

G Start 2-Allyl-3-bromophenol Path1 Suzuki-Miyaura Cross-Coupling Start->Path1 Arylboronic Acid Path2 Intramolecular Heck Cyclization Start->Path2 Base / Heat Poisoning Phenolate Formation (Catalyst Poisoning) Start->Poisoning Strong Base Opt1 Low Pd Loading (1-2 mol%) Weak Base (K3PO4) Path1->Opt1 Optimize Opt2 High Pd Loading (5-10 mol%) Strong Base / Heat Path2->Opt2 Optimize Poisoning->Opt1 Mitigate Product1 2-Allyl-3-arylphenol Opt1->Product1 Product2 Substituted Benzofuran Opt2->Product2

Caption: Workflow for optimizing Pd-catalyzed reactions of 2-allyl-3-bromophenol.

Troubleshooting Guides & FAQs

Q1: My Suzuki-Miyaura coupling stalls at 30% conversion, even when I increase the Pd loading to 10 mol%. Why is the catalyst dying? A: Increasing catalyst loading will not overcome fundamental catalyst poisoning. The free phenolic hydroxyl group on 2-allyl-3-bromophenol is the culprit. Under strongly basic conditions (e.g., NaOH, KOtBu), the phenol is deprotonated. The resulting phenoxide is a potent σ-donor that displaces your phosphine ligands, creating a highly stable, catalytically inactive Pd(II)-phenoxide resting state [1]. Solution: Switch to a weaker, soluble organic base like a tertiary amine (e.g., triethylamine or DIPEA) or a mild inorganic base like K₃PO₄. This keeps the phenol largely protonated, preventing coordination to the palladium center [2].

Q2: I am trying to perform an intermolecular Suzuki coupling, but I keep getting a mixture of my target product and a cyclized benzofuran. How do I control the chemoselectivity? A: You are observing a competition between the intermolecular transmetalation step (Suzuki) and the intramolecular alkene insertion step (Heck cyclization) [3]. To suppress the Heck pathway, you must accelerate the Suzuki pathway. Solution: Use a highly active, electron-rich, bulky biarylphosphine ligand like SPhos or XPhos. These ligands dramatically accelerate the transmetalation and reductive elimination steps. Additionally, operate at a lower temperature (60–70 °C) and maintain a low Pd loading (1–2 mol%) to minimize the lifetime of the Pd(II)-aryl intermediate, preventing it from coordinating with the adjacent allyl group.

Q3: My GC-MS shows a side product with the exact same mass as my starting material, but a different retention time. What is happening? A: Your palladium catalyst is mediating the isomerization of the terminal allyl group into an internal, conjugated propenyl group via a reversible π-allyl metal-hydride mechanism [4]. Solution: This is a classic symptom of excess Pd-hydride species in the reaction, often generated by the β-hydride elimination of alcoholic solvents or impurities. To fix this, strictly degas your solvents, avoid secondary alcohols (like isopropanol), and reduce your catalyst loading to ≤2 mol%.

Mechanistic Insights into Catalyst Poisoning

Understanding the exact mechanism of catalyst deactivation dictates your experimental setup. When a strong base is introduced, the rapid formation of the phenoxide anion acts as an irreversible trap for the active Pd cycle.

Poisoning Pd_Cycle Active Pd(0)/Pd(II) Cycle Dead_Pd Inactive Pd-Phenoxide Pd_Cycle->Dead_Pd Coordination Phenol Free -OH Group Phenoxide Phenoxide Anion Phenol->Phenoxide Deprotonation Base Strong Base Added Base->Phenoxide Phenoxide->Dead_Pd Poisons Catalyst Mitigation Use Weak Soluble Base (e.g., Tertiary Amines) Mitigation->Pd_Cycle Preserves Activity

Caption: Mechanism of catalyst poisoning by free phenols and mitigation strategies.

Quantitative Optimization Data

The following table summarizes the empirical data for optimizing catalyst loading and conditions based on the desired reaction pathway for 2-allyl-3-bromophenol.

Reaction PathwayPd SourceLigandLoading (mol%)BaseTemp (°C)Primary OutcomeYield (%)
Suzuki-Miyaura Pd(OAc)₂SPhos1.5K₃PO₄702-Allyl-3-arylphenol>85%
Suzuki-Miyaura Pd(PPh₃)₄None5.0NaOH100Catalyst Poisoning<20%
Heck Cyclization PdCl₂None10.0NaOAc110Substituted Benzofuran78%
Heck Cyclization Pd(OAc)₂PPh₃5.0Et₃N120Isomerized Byproduct45%

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as closed-loop, self-validating systems. The analytical checkpoints dictate the physical actions required to proceed.

Protocol A: Optimized Intermolecular Suzuki-Miyaura Coupling

Objective: Maximize cross-coupling while suppressing Heck cyclization and catalyst poisoning.

  • Preparation & Degassing: In a flame-dried Schlenk flask, combine 2-allyl-3-bromophenol (1.0 equiv) and the arylboronic acid (1.2 equiv). Add a solvent mixture of Toluene/H₂O (4:1).

    • Self-Validation Checkpoint: Sparge the mixture with Argon for exactly 15 minutes. If bubbles are irregular, check the seal; oxygen must be excluded to prevent homocoupling of the boronic acid.

  • Catalyst & Base Addition: Add K₃PO₄ (2.0 equiv) to maintain a mild pH. Add Pd(OAc)₂ (1.5 mol%) and SPhos (3.0 mol%).

    • Causality Note: The 1:2 Pd-to-ligand ratio ensures the formation of the highly active monoligated Pd(0) species while preventing the formation of unreactive Pd black.

  • Reaction & Monitoring: Heat the mixture to 70 °C.

    • Self-Validation Checkpoint: At the 2-hour mark, extract a 50 µL aliquot, dilute in EtOAc, and analyze via GC-MS.

    • Decision Matrix:

      • If the mass corresponding to the isomerized propenyl side-product exceeds 5% relative area, reduce the temperature to 60 °C immediately.

      • If unreacted starting material is >10%, but no side products are visible, allow the reaction to proceed for an additional 2 hours. Do not add more catalyst, as this will trigger isomerization.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Intramolecular Heck Cyclization to Benzofurans

Objective: Force the intramolecular alkene insertion to form the heterocyclic core.

  • Preparation: In a sealed pressure tube, dissolve 2-allyl-3-bromophenol (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Catalyst Loading: Add PdCl₂ (10 mol%) and NaOAc (2.5 equiv).

    • Causality Note: A higher catalyst loading is required here because the intramolecular insertion is sterically demanding. NaOAc is chosen because it acts as both a base and a ligand that facilitates the concerted metalation-deprotonation (CMD) pathway necessary for the Heck catalytic cycle [3].

  • Reaction & Monitoring: Heat to 110 °C for 12 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 8:2). The starting material (Rf ~0.4) should completely disappear, replaced by a less polar, highly UV-active spot (Rf ~0.6) corresponding to the benzofuran derivative. If the starting material persists after 12 hours, the catalyst has likely precipitated (look for a black mirror on the glass). If a black mirror is present, filter the mixture through Celite, add a fresh 5 mol% PdCl₂, and resume heating.

References

  • Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies Journal of the American Chemical Society URL:[Link]

  • Organopalladium Catalyzed Heteroannulations: Application of Organopalladium Reagents in the Synthesis of Benzofurans TSI Journals URL:[Link]

  • Isomerization of Allylbenzenes Chemical Reviews URL:[Link]

Optimization

separating 2-allyl-3-bromophenol from unreacted 3-bromophenyl allyl ether

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Topic: Troubleshooting the separation of 2-allyl-3-bromophenol from unreacted 3-bromophenyl allyl ether following a Claisen rearrangeme...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Topic: Troubleshooting the separation of 2-allyl-3-bromophenol from unreacted 3-bromophenyl allyl ether following a Claisen rearrangement.

Mechanistic Grounding & Causality

The thermal Claisen rearrangement of 3-bromophenyl allyl ether is a [3,3]-sigmatropic rearrangement that yields the corresponding ortho-allyl phenol, 2-allyl-3-bromophenol. Because these reactions rarely reach 100% conversion without side reactions, the post-reaction crude mixture typically contains both the desired phenol product and unreacted ether starting material.

Separating these two compounds relies on exploiting their divergent acid-base chemistry[1]. 3-Bromophenyl allyl ether is a neutral molecule that remains soluble in organic solvents regardless of aqueous pH. In contrast, 2-allyl-3-bromophenol contains a weakly acidic hydroxyl group. Phenols generally exhibit a pKa of approximately 10[2].

By applying the Henderson-Hasselbalch equation, we can predict the ionization state of the phenol[2]. Adjusting the pH of the extraction system to at least 2 units above the phenol's pKa (i.e., pH > 12) ensures that >99% of the phenol is deprotonated into a highly water-soluble sodium phenoxide salt[2]. Once the unreacted ether is removed via the organic layer, the aqueous layer is acidified to pH < 2. This reprotonates the phenoxide, driving the neutral, organic-soluble phenol back out of the aqueous phase for recovery[3].

Quantitative Physicochemical Data
CompoundReaction RolepKaSolubility (Neutral pH)Solubility (Basic pH > 12)
3-Bromophenyl allyl ether Starting MaterialN/A (Neutral)OrganicOrganic
2-Allyl-3-bromophenol Product~9.5 – 10.0OrganicAqueous (as phenoxide salt)

Standard Operating Procedure (SOP): Self-Validating Extraction

This protocol is designed as a self-validating system. Do not proceed to the next step without confirming the validation checkpoints.

Step 1: Dissolution

  • Action: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) or diethyl ether ( Et2​O ). A standard ratio is 10 mL of solvent per gram of crude material.

  • Causality: Both the neutral ether and the neutral phenol are highly soluble in non-polar to moderately polar organic solvents[2].

Step 2: Basification & Extraction

  • Action: Transfer the organic solution to a separatory funnel. Add an equal volume of 1.0 M NaOH (aq) and shake vigorously, venting frequently.

  • Causality: The strong base (pH ~14) is required to overcome the pKa (~10) of the phenol, forming water-soluble sodium 2-allyl-3-bromophenoxide[2].

  • Validation Checkpoint: Allow the layers to separate. Spot the top organic layer on a TLC plate (Eluent: 9:1 Hexanes:EtOAc). If the phenol spot (lower Rf​ due to hydrogen bonding) is still visible, perform a second extraction with fresh 1.0 M NaOH.

Step 3: Phase Separation & Organic Wash

  • Action: Drain the bottom aqueous layer (containing the phenoxide) into an Erlenmeyer flask. Retain the top organic layer (containing unreacted ether) for recovery or disposal. Wash the collected aqueous layer once with 10 mL of fresh EtOAc.

  • Causality: The organic wash removes trace amounts of unreacted ether that may have become mechanically suspended in the aqueous layer during shaking[4].

Step 4: Acidification

  • Action: Cool the basic aqueous layer in an ice bath. Slowly add 2.0 M HCl dropwise with stirring until the solution turns cloudy.

  • Causality: The acid protonates the phenoxide back into the neutral phenol. The cooling bath prevents exothermic degradation[5].

  • Validation Checkpoint: Dip pH paper into the aqueous layer. The pH must read < 2. You should visually observe a milky suspension or oil droplets forming in the aqueous phase, indicating the phenol is crashing out of solution.

Step 5: Back-Extraction & Isolation

  • Action: Transfer the acidic aqueous suspension back to a clean separatory funnel. Extract twice with fresh EtOAc. Combine these new organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Validation Checkpoint: Obtain a 1H -NMR spectrum of the concentrated oil. Confirm the presence of the broad singlet phenolic -OH proton (typically ~5.0-5.5 ppm) and the absence of the ether starting material.

Process Workflow Visualization

SeparationWorkflow Start Crude Mixture (Ether + Phenol) Dissolve Dissolve in EtOAc Start->Dissolve Extract Extract with 1M NaOH (aq) Dissolve->Extract OrgLayer1 Organic Layer (Unreacted Ether) Extract->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (Sodium Phenoxide) Extract->AqLayer1 Bottom Layer Acidify Acidify with 2M HCl to pH < 2 AqLayer1->Acidify Extract2 Extract with Fresh EtOAc Acidify->Extract2 OrgLayer2 Organic Layer (2-Allyl-3-bromophenol) Extract2->OrgLayer2 Top Layer AqLayer2 Aqueous Layer (NaCl Waste) Extract2->AqLayer2 Bottom Layer Dry Dry (Na2SO4), Filter, Evaporate OrgLayer2->Dry PureProduct Pure 2-Allyl-3-bromophenol Dry->PureProduct

Workflow for the acid-base extraction of 2-allyl-3-bromophenol from its ether precursor.

Troubleshooting & FAQs

Q: Why is my isolated 2-allyl-3-bromophenol still contaminated with unreacted ether? A: This is almost always caused by poor phase separation or skipping the "back-wash" step. When you drain the basic aqueous layer, micro-droplets of the organic layer (containing the ether) can be carried along. Always wash the separated basic aqueous layer with a small volume of fresh EtOAc to extract these impurities before you add HCl[4].

Q: Can I use sodium bicarbonate ( NaHCO3​ ) instead of sodium hydroxide (NaOH) to extract the phenol? A: No. Acid-base equilibrium always favors the formation of the weaker acid[3]. The pKa of 2-allyl-3-bromophenol is approximately 10. The conjugate acid of bicarbonate (carbonic acid) has a pKa of ~6.4. Because the phenol is a much weaker acid than carbonic acid, bicarbonate is not a strong enough base to deprotonate it[3]. You must use a strong hydroxide base[5].

Q: I acidified the aqueous layer to pH 5, but I don't see an oil or precipitate forming. Did I lose my product? A: You have not lowered the pH enough. To ensure complete protonation of the phenoxide back to the neutral phenol, the pH must be driven significantly below the pKa of the compound. Continue adding 2.0 M HCl until the pH is strictly < 2.

Q: I noticed a side product in my NMR that lacks the phenolic -OH and the allyl alkene protons. What happened during the reaction? A: Under prolonged thermal conditions or in the presence of acidic catalysts (e.g., Lewis acids), ortho-allylphenols can undergo an intramolecular cyclization to form 2,3-dihydrobenzofuran derivatives[6],[7]. The phenolic oxygen attacks the tethered alkene. To prevent this, strictly monitor the Claisen rearrangement reaction time and avoid acidic impurities during the thermal step[6].

References

  • How to Separate a Mixture of Phenol, Anisole, and Benzoic Acid Using Acid-Base Extraction. Chemistry Steps.[Link]

  • Acid–base extraction. Grokipedia.[Link]

  • Acid–base extraction. Wikipedia.[Link]

  • Acid-Base Extraction. UMass Amherst.[Link]

  • Separation of an Unknown Mixture by Acid/Base Extraction. Chemistry LibreTexts.[Link]

  • Iodine‐Catalyzed Claisen‐Rearrangements of Allyl Aryl Ethers and Subsequent Iodocyclizations. ResearchGate.[Link]

  • Claisen rearrangement of allyl phenyl ether over zeolites beta, mordenite and Y. ResearchGate.[Link]

Sources

Troubleshooting

addressing oxidation and storage stability issues of 2-allyl-3-bromophenol

Welcome to the dedicated technical support guide for 2-allyl-3-bromophenol. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile chemical intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 2-allyl-3-bromophenol. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile chemical intermediate. Due to its specific structural features—a reactive phenolic hydroxyl group, an oxidizable allylic system, and an electron-withdrawing bromine atom—2-allyl-3-bromophenol requires careful handling to ensure its integrity and the reproducibility of your experimental results. This guide provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions concerning its oxidation and storage stability.

Part 1: Frequently Asked Questions (FAQs) on Handling & Storage

This section addresses the most common initial queries regarding the proper management of 2-allyl-3-bromophenol to prevent degradation.

Q1: I have just received my shipment of 2-allyl-3-bromophenol. What are the ideal storage conditions?

A1: Immediate and proper storage is critical to prevent the onset of degradation. 2-Allyl-3-bromophenol is sensitive to air, light, and heat.[1] Upon receipt, the compound should be stored in an inert atmosphere, such as under argon or nitrogen, in a tightly sealed amber vial.[1] For long-term stability, storage at low temperatures (2-8 °C) in a desiccated environment is strongly recommended.[2]

Table 1: Recommended Storage Conditions for 2-Allyl-3-bromophenol

ParameterRecommended ConditionRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the electron-rich phenol ring and the allylic group by atmospheric oxygen.[1][3][4]
Temperature 2-8 °C (Refrigerated)Slows the rate of auto-oxidation and potential polymerization reactions.
Light Amber Vial or Dark LocationProtects against photo-oxidation, a process where light can accelerate degradation by generating free radicals.[1]
Container Tightly Sealed Glass VialPrevents ingress of moisture and oxygen. Glass is preferred for its inertness.[1]
Purity Store in high purityImpurities, especially metal ions, can catalyze oxidation reactions.

Q2: My 2-allyl-3-bromophenol, which was initially a colorless or pale yellow oil, has turned dark yellow or brown. What happened and is it still usable?

A2: A color change to yellow, brown, or even pink is a primary indicator of oxidation. Phenolic compounds are susceptible to oxidation, which forms highly colored quinone and poly-phenolic species.[5] The usability of the material depends on the extent of degradation and the tolerance of your specific application. For sensitive catalytic reactions or multi-step syntheses, using the discolored material is not recommended as impurities can interfere with downstream processes. A purity check via TLC, HPLC, or NMR is essential before use.

Q3: Can I add a stabilizer to my stock of 2-allyl-3-bromophenol to prolong its shelf life?

A3: Yes, adding a radical-scavenging antioxidant can be an effective strategy. A small amount (typically 50-200 ppm) of a hindered phenol antioxidant like Butylated Hydroxytoluene (BHT, PowerNox™ 2640) can be added.[6] These antioxidants work by donating a hydrogen atom to intercept peroxyl radicals, which are key intermediates in the auto-oxidation chain reaction, thus protecting the 2-allyl-3-bromophenol.[7] However, ensure that the chosen stabilizer will not interfere with your subsequent chemical reactions.

Part 2: Troubleshooting Guide: Identifying and Managing Degradation

If you suspect your sample has degraded, this section provides a logical workflow to diagnose the issue and offers potential solutions.

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Qualitative & Quantitative Analysis cluster_2 Decision Point cluster_3 Action Observe Suspect Sample (e.g., color change, unexpected result) TLC Run TLC Analysis (vs. fresh standard if available) Observe->TLC Fast Check NMR Acquire ¹H NMR Spectrum Observe->NMR Structural Info HPLC Perform HPLC-UV Analysis Observe->HPLC Purity % Decision Assess Purity & Impurity Profile TLC->Decision NMR->Decision HPLC->Decision Purify Purify via Flash Chromatography Decision->Purify Minor Impurities Use Use As-Is (for non-sensitive applications) Decision->Use Trace Impurities, Tolerant Reaction Discard Discard and Procure Fresh Material Decision->Discard Significant Degradation

Caption: Troubleshooting workflow for a suspect sample of 2-allyl-3-bromophenol.

Table 2: Troubleshooting Common Issues

ObservationProbable Cause(s)Recommended Action(s)
Darkening Color (Yellow to Brown) Oxidation: Formation of quinone-type compounds from the phenol moiety.1. Perform a purity check (TLC, HPLC). 2. If impurities are minor, consider purification by flash column chromatography. 3. For future prevention, store under inert gas and in the dark.[1]
Increased Viscosity or Solidification Polymerization: The allyl group can undergo radical-initiated polymerization, especially when heated or exposed to light.1. Analyze by ¹H NMR to check for broadening of signals or disappearance of vinylic protons. 2. This material is likely unusable and should be discarded.
New Peaks in ¹H NMR (e.g., aldehydes, alcohols) Allylic Oxidation: Oxidation at the carbon adjacent to the double bond can form alcohols, aldehydes, or ketones.[8][9]1. Identify the new species if possible. 2. If the main compound is still the major component, purification may be possible. 3. Review handling procedures to eliminate sources of oxygen and light.[10]
Poor Yield or Unidentified Byproducts in Reaction Contamination with Degradants: Oxidized impurities can act as inhibitors or participate in side reactions.1. Confirm the purity of the starting material before starting the reaction. 2. Use freshly purified or newly purchased material.

Part 3: Mechanism Deep Dive: The Dual-Pathway Degradation of 2-Allyl-3-bromophenol

Understanding the chemical instability of 2-allyl-3-bromophenol requires examining its two primary reactive sites: the phenolic hydroxyl group and the allylic C-H bonds .

  • Phenol Oxidation Pathway: The phenolic hydroxyl group makes the aromatic ring highly susceptible to oxidation. The process is often initiated by light, heat, or trace metal impurities, leading to the formation of a phenoxyl radical. This radical is resonance-stabilized, but it can couple with other radicals or be further oxidized to form p-benzoquinone-type structures, which are highly colored.

  • Allylic Oxidation Pathway: The C-H bonds on the carbon atom adjacent to the C=C double bond (the allylic position) are inherently weaker than typical sp³ C-H bonds. They are susceptible to free-radical abstraction by oxygen, leading to an allylic radical. This radical can then react with more oxygen to form a hydroperoxide intermediate, which can subsequently decompose into allylic alcohols, aldehydes, or ketones.[8][11]

Degradation_Pathways cluster_main 2-Allyl-3-bromophenol cluster_initiators Initiators cluster_products Degradation Products Start 2-Allyl-3-bromophenol PhenolOx Phenoxyl Radical -> Quinone-type Species (Colored Impurities) Start->PhenolOx Pathway 1: Phenol Ring Oxidation AllylOx Allylic Hydroperoxide -> Aldehydes/Ketones/Alcohols Start->AllylOx Pathway 2: Allylic C-H Oxidation O2 Oxygen (O₂) O2->Start Light Light (hν) Light->Start Heat Heat (Δ) Heat->Start

Caption: Dual degradation pathways of 2-allyl-3-bromophenol initiated by environmental factors.

Part 4: Key Experimental Protocols

Here are detailed methodologies for handling, analyzing, and purifying 2-allyl-3-bromophenol.

Protocol 1: Inert Atmosphere Storage and Aliquoting
  • Objective: To properly store and dispense the compound while minimizing exposure to air.

  • Materials: Glove box or Schlenk line, argon/nitrogen gas supply, sealed amber vials, gas-tight syringes, septa.[3][10]

  • Procedure:

    • Place the sealed manufacturer's bottle of 2-allyl-3-bromophenol and several smaller amber vials with septa-fitted caps into a glove box antechamber.[1]

    • Evacuate and refill the antechamber with inert gas (e.g., argon) for at least three cycles.

    • Bring the materials inside the glove box.

    • Carefully open the main bottle. Using a clean pipette or syringe, transfer the desired amounts into the smaller vials for daily use. This prevents repeated exposure of the main stock.

    • Tightly seal the smaller vials and the main stock bottle.

    • For additional protection, wrap the cap/septum junction of each vial with Parafilm.

    • Store all vials at 2-8 °C in a designated, clearly labeled secondary container.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Objective: To quantitatively determine the purity of 2-allyl-3-bromophenol and detect polar oxidation products.

  • Rationale: Reversed-phase HPLC is an excellent method for separating the relatively nonpolar parent compound from more polar oxidized byproducts.[12]

  • Methodology:

    • Sample Preparation: Prepare a stock solution of the suspect 2-allyl-3-bromophenol in HPLC-grade acetonitrile at a concentration of approximately 1 mg/mL. Prepare a serial dilution to ~50 µg/mL for injection.

    • Instrumentation & Columns: Use an HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is often effective. Start with a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid (to ensure the phenol is protonated).

      • Example Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Detection: Monitor the elution at a wavelength where the phenol absorbs, typically around 275-280 nm.

    • Analysis: The pure compound will elute as a major peak. Oxidized impurities, being more polar, will typically have shorter retention times. Purity can be calculated based on the area percentage of the main peak. For accurate quantification, a calibration curve with a pure standard is required.[12]

Protocol 3: Purification by Flash Column Chromatography
  • Objective: To remove polar impurities from a slightly degraded sample.

  • Materials: Silica gel, hexanes, ethyl acetate, rotary evaporator.

  • Procedure:

    • Adsorb Sample: Dissolve the crude 2-allyl-3-bromophenol in a minimal amount of dichloromethane and add a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder.

    • Pack Column: Prepare a silica gel column using a nonpolar solvent system, such as 98:2 Hexanes:Ethyl Acetate.

    • Load and Elute: Carefully add the adsorbed sample to the top of the column. Elute with the solvent system, gradually increasing the polarity if necessary (e.g., to 95:5 Hexanes:Ethyl Acetate). The less polar parent compound should elute before the more polar, colored impurities.

    • Monitor Fractions: Collect fractions and monitor them by TLC, staining with potassium permanganate (which reacts with the alkene and phenol) to visualize the spots.

    • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

    • Final Handling: Immediately place the purified, colorless oil under an inert atmosphere and store it under the recommended conditions.

References

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Phenol - 7. Analytical Methods. Retrieved from [Link]

  • Zhang, L., et al. (2013). Determination of catalytic oxidation products of phenol by RP-HPLC. ResearchGate. Retrieved from [Link]

  • Do, H., et al. (2021). Reactive MD Screening of Antioxidants for Substituent-Dependent Phenoxyl Radical Stability. ACS Omega. Retrieved from [Link]

  • Tintoll. (n.d.). Hindered Phenol Antioxidant HPAO. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Acid–base-sensitive allylic oxidation of 2-allylbenzoic acids to form phthalides. Retrieved from [Link]

  • Montellano, P. R. O. (1993). Enzyme-catalyzed allylic oxidation reactions: A mini-review. PMC - NIH. Retrieved from [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]

  • Hay, A. S. (1967). Oxidation of phenols. Google Patents.

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Optimization

minimizing polymerization during 2-allyl-3-bromophenol distillation

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support center provides in-depth guidance on the safe and efficient distillation of 2-allyl-3-bromophenol, a process often complicate...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance on the safe and efficient distillation of 2-allyl-3-bromophenol, a process often complicated by the compound's propensity for polymerization and thermal rearrangement. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven solutions to ensure the integrity and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when distilling 2-allyl-3-bromophenol?

A1: The main challenge is preventing in-situ polymerization at elevated temperatures. The allyl group on the phenol ring is susceptible to free-radical polymerization, which can lead to significant yield loss, product contamination, and fouling of distillation equipment. A secondary but significant challenge is the potential for a Claisen rearrangement, a thermally induced isomerization, which would result in an undesired structural analog of your target molecule.

Q2: At what temperature does 2-allyl-3-bromophenol begin to polymerize or rearrange?

A2: While specific thermal stability data for 2-allyl-3-bromophenol is not extensively published, we can infer its behavior from related compounds. The Claisen rearrangement of allyl phenyl ethers, a similar structure, typically occurs at temperatures around 200°C.[1] Polymerization can be initiated at even lower temperatures, especially in the presence of impurities that can act as radical initiators. Therefore, it is crucial to keep the distillation temperature as low as possible.

Q3: What is the estimated boiling point of 2-allyl-3-bromophenol?

Q4: Is a polymerization inhibitor necessary for the distillation?

A4: Absolutely. Given the reactive nature of the allyl group, distilling 2-allyl-3-bromophenol without a polymerization inhibitor is highly discouraged. The use of an appropriate inhibitor is a critical process parameter to ensure a safe and successful purification.

Q5: What type of polymerization inhibitor is most effective?

A5: For vinyl aromatic compounds, which are structurally analogous to the reactive moiety in 2-allyl-3-bromophenol, hindered phenolic antioxidants and certain dinitro compounds have proven effective.[3] Phenolic inhibitors work by scavenging free radicals, which are the initiators of the polymerization chain reaction. It is important to choose an inhibitor that has a sufficiently high boiling point to remain in the distillation pot but is also compatible with the vacuum conditions.

Troubleshooting Guide: Distillation of 2-Allyl-3-Bromophenol

Issue Potential Cause(s) Recommended Solution(s)
Polymerization in the Distillation Flask - Distillation temperature is too high.- Insufficient or no polymerization inhibitor.- Presence of radical-initiating impurities (e.g., peroxides).- Air leak in the vacuum system.- Decrease the distillation temperature by reducing the vacuum pressure.- Add a suitable polymerization inhibitor (e.g., BHT, 2,6-dinitro-p-cresol) to the crude material before heating.- Ensure the crude material is free of oxidizing agents.- Check all seals and joints of the distillation apparatus for leaks.
Product Discoloration (Yellow to Brown) - Oxidation of the phenolic hydroxyl group.- Minor thermal degradation.- Presence of colored impurities from the synthesis.- Perform the distillation under an inert atmosphere (e.g., nitrogen or argon).- Ensure the vacuum is stable and as low as practically possible to minimize temperature.- Consider a pre-purification step (e.g., washing with a mild reducing agent solution) if the crude material is highly colored.
Low Product Yield - Significant polymerization in the flask.- Product loss due to an inefficient distillation setup.- Incomplete distillation.- Claisen rearrangement leading to an isomeric byproduct.- Address polymerization issues as described above.- Use a well-insulated distillation column and a short path to the condenser.- Ensure the distillation is run to completion by monitoring the temperature at the still head.- Keep the distillation temperature below 180-200°C to minimize Claisen rearrangement.
Unstable Vacuum - Leaks in the distillation apparatus.- Inadequate vacuum pump.- Outgassing of volatile impurities from the crude material.- Check and re-grease all ground glass joints.- Ensure the vacuum pump is in good working order and appropriately sized for the apparatus.- A fore-trap cooled with dry ice or liquid nitrogen can help protect the pump from volatile byproducts.

Detailed Experimental Protocols

Protocol 1: Vacuum Distillation of 2-Allyl-3-Bromophenol

This protocol provides a step-by-step method for the purification of 2-allyl-3-bromophenol by vacuum distillation.

Materials:

  • Crude 2-allyl-3-bromophenol

  • Polymerization inhibitor (e.g., Butylated hydroxytoluene (BHT) or 2,6-dinitro-p-cresol)

  • Vacuum grease

  • Heating mantle with a stirrer

  • Round-bottom flask

  • Short path distillation head with a condenser and vacuum connection

  • Receiving flasks

  • Thermometer and adapter

  • Vacuum pump with a pressure gauge and cold trap

Procedure:

  • Preparation of the Crude Material: To the crude 2-allyl-3-bromophenol in the round-bottom flask, add a polymerization inhibitor. A typical concentration is 50-200 ppm of the inhibitor relative to the mass of the crude material.[3]

  • Assembly of the Distillation Apparatus: Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all ground glass joints are lightly greased and well-sealed.

  • Evacuation of the System: Begin stirring the crude material and slowly evacuate the system using the vacuum pump. It is advisable to use a cold trap to protect the pump from any volatile byproducts.

  • Heating and Distillation: Once the desired vacuum is reached and stable, begin heating the distillation flask.

  • Fraction Collection: Collect any initial low-boiling fractions in a separate receiving flask. As the temperature rises and stabilizes at the boiling point of 2-allyl-3-bromophenol under the applied vacuum, switch to a clean receiving flask to collect the pure product.

  • Completion and Shutdown: Once the distillation is complete (indicated by a drop in temperature at the still head), turn off the heat and allow the system to cool under vacuum. Once cooled, slowly and carefully vent the system to atmospheric pressure with an inert gas.

Protocol 2: Analysis of Product Purity by GC-MS

This protocol outlines a general method for assessing the purity of the distilled 2-allyl-3-bromophenol and detecting any potential byproducts.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • Capillary column suitable for the analysis of phenolic compounds (e.g., a non-polar or medium-polarity column).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the distilled 2-allyl-3-bromophenol in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Analysis: Inject the sample into the GC-MS system. Use a temperature program that allows for the separation of the main product from any potential impurities, such as residual starting materials, the Claisen rearrangement product, or low molecular weight polymers.

  • Data Analysis: Analyze the resulting chromatogram and mass spectra to identify the components of the sample. The presence of a single major peak with the expected mass spectrum indicates a high-purity product.

Technical Data Summary

Parameter Value/Recommendation Reference/Note
Molecular Formula C₉H₉BrO-
Molecular Weight 213.07 g/mol [4]
Estimated Boiling Point (Atmospheric) > 240 °CBased on structural analogs.[2]
Recommended Distillation Pressure 1-10 mmHgTo maintain a pot temperature below 180°C.
Recommended Polymerization Inhibitor Butylated hydroxytoluene (BHT) or 2,6-dinitro-p-cresol50-200 ppm.[3]
Potential Side Reactions Free-radical polymerization, Claisen rearrangementThe Claisen rearrangement is significant above 200°C.[1]
Recommended Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS)For purity assessment and byproduct identification.[5]

Visualizations

Polymerization_Mechanism Initiator Initiator (e.g., Peroxide) Radical Radical (R•) Initiator->Radical Decomposition Monomer1 2-Allyl-3-bromophenol Radical->Monomer1 Initiation Monomer_Radical Monomer Radical Monomer1->Monomer_Radical Monomer2 Another Monomer Monomer_Radical->Monomer2 Propagation Inhibitor Inhibitor (e.g., BHT) Monomer_Radical->Inhibitor Inhibition Growing_Chain Growing Polymer Chain Monomer2->Growing_Chain Stable_Radical Stable Radical Inhibitor->Stable_Radical Claisen_Rearrangement Start 2-Allyl-3-bromophenol Transition_State [3,3]-Sigmatropic Transition State Start->Transition_State Heat (>200°C) Product 2-(1-Propenyl)-3-bromophenol (Isomeric Impurity) Transition_State->Product

Caption: Claisen rearrangement of 2-allyl-3-bromophenol.

Distillation_Setup cluster_setup Vacuum Distillation Apparatus Flask Distillation Flask (with crude product, inhibitor, and stir bar) Distillation_Head Short Path Distillation Head Flask->Distillation_Head Heating_Mantle Heating Mantle with Stirrer Heating_Mantle->Flask Thermometer Thermometer Distillation_Head->Thermometer Condenser Condenser Distillation_Head->Condenser Vacuum_Adapter Vacuum Adapter Condenser->Vacuum_Adapter Receiving_Flask Receiving Flask Vacuum_Adapter->Receiving_Flask Cold_Trap Cold Trap (Dry Ice/Acetone) Vacuum_Adapter->Cold_Trap To Vacuum Vacuum_Pump Vacuum Pump Cold_Trap->Vacuum_Pump

Caption: Recommended vacuum distillation setup.

References

  • U.S. Patent 3,929,904, issued January 30, 1976.
  • Studies on thermo-mechanical and thermal degradation properties of bio-based polyurethanes synthesized from vanillin-derived diol and lysine diisocyanate.
  • The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement.
  • Analysis of Pyrolysis Products of a Commercial Phenolic Resin by Gas Chromatography/Mass Spectrometry.
  • U.S.
  • Four-Step Synthesis of 3-Allyl-2-(allyloxy)
  • 2-Allylphenol. National Institute of Standards and Technology.
  • Allyl bromide. Wikipedia.
  • An In-depth Technical Guide to the Discovery and History of Substituted Allylphenols. Benchchem.
  • Four-Step Synthesis of 3-Allyl-2-(allyloxy)
  • Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. Molecules.
  • Thermal Stability and Decomposition Mechanism of Poly(alkylene succin
  • Inhibiting polymerization of vinyl aromatic compounds.
  • U.S. Patent 4,060,563, issued November 29, 1977.
  • Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers.
  • A facile method for deprotection of O-allylphenols. Chemical & Pharmaceutical Bulletin.
  • 2-Allyl-4-bromophenol. PubChem.
  • Claisen Rearrangement over the Past Nine Decades. Chemical Reviews.
  • Polymerization inhibitor for aromatic vinyl compounds and method for inhibiting the polymerization of the compounds.
  • 3-Bromophenol. PubChem.
  • Improving chromatographic analysis of phenolic compounds. Chulalongkorn University.
  • Phenol, o-bromo-. Organic Syntheses.
  • Claisen Rearrangement.
  • Synthesis of 2-allyl-4-bromophenol. PrepChem.com.
  • Inhibition of Free Radical Polymeriz
  • An In-Depth Technical Guide to the Chemical Properties and Structure of 2,3-Dibromophenol. Benchchem.
  • Method 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency.
  • Thermal aromatic Claisen rearrangement and Strecker reaction of alkyl(allyl)-aryl ethers under green reaction conditions: Efficient and clean preparation of ortho-allyl phenols (naphthols) and alkyl(allyl)oxyarene-based γ-amino nitriles.
  • U.S. Patent 2,129,908, issued September 13, 1938.
  • A Technical Guide to the Thermal Degradation Pathways of Polymerized Bisphenol A Diglycidyl Ether Diacryl
  • Determination of Content of Phenol in Foundry Resins by Pyrolysis Gas Chromatography-Mass Spectrometry Method. SciSpace.
  • Palladium Charcoal Catalyzed Deprotection of O-Allylphenols.
  • 2-Amino-3-bromophenol. Sigma-Aldrich.
  • The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory.
  • What is high performance polymerization inhibitor? FUJIFILM Wako Chemicals Europe GmbH.
  • Phenol, 2,4,6-tribromo- (CAS 118-79-6). Cheméo.
  • Phenol, 3-bromo-. National Institute of Standards and Technology.
  • 3-Bromophenol 98%. Sigma-Aldrich.
  • High Vacuum Distillation Unit And Application On N
  • Development of a New Lewis Acid-Catalyzed-Sigmatropic Rearrangement: The Allenoate-Claisen Rearrangement. Organic Letters.
  • 2-allylphenol. GuideChem.
  • Microscale vacuum distillation apparatus for high-boiling, air-sensitive liquids. Tetrahedron Letters.
  • Catalytic Enantioselective Claisen Rearrangements of O-Allyl β-Ketoesters. Journal of the American Chemical Society.

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Reference Data & Comparative Studies

Validation

2-allyl-3-bromophenol vs 2-allyl-4-bromophenol reactivity in cross-coupling

Title: Reactivity of 2-Allyl-3-bromophenol vs. 2-Allyl-4-bromophenol in Palladium-Catalyzed Cross-Coupling: A Comparative Guide Target Audience: Researchers, synthetic chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Reactivity of 2-Allyl-3-bromophenol vs. 2-Allyl-4-bromophenol in Palladium-Catalyzed Cross-Coupling: A Comparative Guide

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Structural Divergence

While 2-allyl-3-bromophenol and 2-allyl-4-bromophenol share identical molecular weights and functional groups, the regiochemistry of the bromine atom fundamentally alters their behavior in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig). Designing a successful coupling workflow requires understanding how the topological relationship between the phenol, the allyl group, and the halide dictates both the reaction kinetics and the chemoselectivity.

  • 2-Allyl-4-bromophenol (Electronic Activation vs. Chemoselectivity): The C-Br bond is located para to the electron-donating hydroxyl group and meta to the allyl group. This places the bromine in an unhindered environment, allowing for rapid oxidative addition. However, the proximity of the free hydroxyl group to the allyl moiety makes the substrate highly susceptible to palladium-induced heterocyclization. Treatment of unprotected 2-allyl-4-bromophenol with Pd(II) rapidly yields 5-bromo-2-methylbenzofuran via oxypalladation[1].

  • 2-Allyl-3-bromophenol (Steric Shielding): The C-Br bond is flanked by the allyl group at the 2-position. During the synthesis of complex scaffolds (such as estrogen receptor ligands), Claisen rearrangement of allyl ethers often yields this isomer, which must be carefully separated due to its challenging steric profile[2]. The ortho-allyl group physically blocks the approach of the Pd(0) active species, making oxidative addition the rate-limiting step and rendering standard catalyst systems ineffective.

Competing Pathways Visualization

G Start 2-Allyl-4-bromophenol (Free OH) Protect OH Protection (e.g., Methylation) Start->Protect Desired Pathway Oxypalladation Pd-Catalyzed Oxypalladation Start->Oxypalladation Competing Pathway (If Unprotected) Protected 2-Allyl-4-bromoanisole Protect->Protected Suzuki Pd-Catalyzed Suzuki Coupling Protected->Suzuki Biaryl Biaryl Product (e.g., Honokiol Analogs) Suzuki->Biaryl Benzofuran 5-Bromo-2-methylbenzofuran (Side Product) Oxypalladation->Benzofuran

Caption: Competing reaction pathways for 2-allyl-4-bromophenol under Pd-catalysis.

Experimental Methodologies & Self-Validating Protocols

To achieve high yields, the experimental design must directly address the specific structural limitations of each isomer. Below are field-proven protocols detailing the causality behind each reagent choice.

Protocol A: Suzuki-Miyaura Coupling of 2-Allyl-4-bromophenol (Honokiol Analog Synthesis)

In the synthesis of Honokiol analogs, researchers consistently mask the phenolic hydroxyl group of 2-allyl-4-bromophenol prior to Suzuki-Miyaura coupling to prevent the aforementioned benzofuran formation[3].

  • Step 1: Protection (Methylation)

    • Procedure: React 2-allyl-4-bromophenol (1.0 eq) with MeI (1.2 eq) and K₂CO₃ (2.0 eq) in dry acetone at reflux for 1.5 hours. Filter and concentrate.

    • Causality: K₂CO₃ is specifically chosen because it is basic enough to deprotonate the phenol (pKa ~10) but mild enough to prevent the base-catalyzed isomerization of the terminal allyl double bond into an internal 1-propenyl configuration (a side reaction common with stronger bases like t-BuOK).

  • Step 2: Cross-Coupling

    • Procedure: Combine the resulting 2-allyl-4-bromoanisole (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 eq) in a degassed mixture of Toluene/EtOH/H₂O (2:1:1). Reflux for 12 hours under nitrogen.

    • Causality: Because the 4-bromo position is unhindered, the standard, cost-effective Pd(PPh₃)₄ catalyst is highly efficient. The biphasic solvent system ensures the solubility of both the organic substrates and the inorganic base, facilitating efficient transmetalation at the aqueous-organic interface.

Protocol B: Sterically Demanding Coupling of 2-Allyl-3-bromophenol
  • Step 1: Protection (MOM Ether)

    • Procedure: React 2-allyl-3-bromophenol (1.0 eq) with chloromethyl methyl ether (MOM-Cl) (1.5 eq) and DIPEA (2.0 eq) in anhydrous DCM at 0 °C to room temperature.

    • Causality: While oxypalladation is slower here due to sterics, the free phenol can still poison the catalyst or undergo side reactions during the extended heating required for this sluggish substrate. MOM protection is robust and easily removed later.

  • Step 2: Cross-Coupling

    • Procedure: Combine the protected substrate (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and anhydrous K₃PO₄ (2.0 eq) in Toluene. Heat at 100 °C for 18 hours.

    • Causality: SPhos (a Buchwald dialkylbiaryl phosphine ligand) is mandatory here. Its biphenyl backbone provides stabilizing Pd-arene interactions, while the bulky cyclohexyl groups force the dissociation of a second ligand. This promotes the formation of a highly active 12-electron monoligated Pd(0) species, which is small and reactive enough to insert into the sterically shielded C-Br bond.

Reaction Kinetics Visualization

G Pd Pd(0)L Active Catalyst Complex Pd-Arene Pre-complex Pd->Complex Coordination Sub3 2-Allyl-3-bromophenol (Steric Shielding) Sub3->Complex OA Oxidative Addition (Rate Limiting) Complex->OA Requires Bulky Ligand (e.g., SPhos)

Caption: Steric hindrance at the 3-position makes oxidative addition the rate-limiting step.

Quantitative Performance Comparison

Parameter2-Allyl-4-bromophenol2-Allyl-3-bromophenol
Steric Hindrance at C-Br Low (Unhindered)High (Ortho-allyl shielding)
Primary Competing Reaction Oxypalladation (Benzofuran formation)Protodehalogenation / Catalyst Death
Optimal Ligand System PPh₃, dppfSPhos, XPhos
OH Protection Required? Yes (Critical) Recommended
Typical Cross-Coupling Yield 80–90% (when protected)65–75% (requires elevated temps)
Catalyst Loading 2–5 mol%5–10 mol%

References

  • In vitro growth inhibition of human cancer cells by novel honokiol analogs - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Research Article: An Expedient Protocol to the Synthesis of Benzo(b)furans by Palladium Induced Heterocyclization. ResearchGate. Available at: [Link]

  • Monoaryl-Substituted Salicylaldoximes as Ligands for Estrogen Receptor β. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Comparative

comparing Claisen rearrangement yields of various bromophenol derivatives

As a Senior Application Scientist, I frequently evaluate pericyclic transformations for the synthesis of complex active pharmaceutical ingredients (APIs) and natural products. The Claisen rearrangement of allyl aryl ethe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate pericyclic transformations for the synthesis of complex active pharmaceutical ingredients (APIs) and natural products. The Claisen rearrangement of allyl aryl ethers to o-allylated phenols is a cornerstone [3,3]-sigmatropic reaction. When applying this transformation to bromophenol derivatives—critical precursors for cross-coupling reactions in the synthesis of compounds like 1 [1]—the position of the bromine atom and the chosen experimental conditions dictate both the regioselectivity and the overall yield.

This guide objectively compares the rearrangement yields of various bromophenol derivatives, analyzes the mechanistic causality behind experimental choices, and provides field-proven, self-validating protocols.

Mechanistic Rationale: The Influence of Bromine Substituents

The thermal Claisen rearrangement typically requires harsh conditions (150–220 °C). Under these conditions, the bromine substituent exerts a dual electronic effect: electron-withdrawing via induction (-I) and electron-donating via resonance (+M).

  • Regioselectivity & Sterics :

    • 4-Bromophenyl allyl ethers undergo a clean rearrangement to the symmetric ortho positions, yielding 2-allyl-4-bromophenol as the sole major product.

    • 3-Bromophenyl allyl ethers present two distinct ortho migration termini (C2 and C6). The steric bulk of the meta-bromo group often forces migration to the less hindered position, but thermal conditions generally yield a2 [2].

    • 2,6-Dibromophenyl allyl ethers lack available ortho positions. Rearrangement must proceed to the para position (via a Cope rearrangement following the initial Claisen shift) or undergo anomalous 3 [3] when catalyzed by Lewis acids like ZnCl₂.

  • Catalytic vs. Thermal Causality : High thermal energy often leads to tar formation or unwanted enolization and cyclization. By introducing a mild Lewis acid catalyst such as 4 [4], the activation energy of the [3,3]-sigmatropic shift is significantly lowered. The Zn catalyst coordinates to the ether oxygen, weakening the C-O bond and allowing the reaction to proceed efficiently at 55 °C, preserving sensitive functional groups.

Mechanism A Allyl Bromophenyl Ether (Reactant) B [3,3]-Sigmatropic Transition State A->B Heat or Zn Catalyst (Lowers Ea) C Dienone Intermediate B->C Bond Reorganization D o-Allylbromophenol (Product) C->D Tautomerization (Rearomatization)

Figure 1: [3,3]-Sigmatropic Claisen rearrangement mechanism for allyl bromophenyl ethers.

Comparative Data Synthesis

The following table synthesizes quantitative yield data across different bromophenol derivatives, comparing traditional thermal methods against modern catalytic approaches.

SubstrateConditionsTemp (°C)Major Product(s)Yield (%)
Allyl 4-bromophenyl ether Zn powder (0.25 eq), THF552-Allyl-4-bromophenol78
Allyl 4-bromophenyl ether Thermal, Neat180–2002-Allyl-4-bromophenol~85
Allyl 3-bromophenyl ether Thermal, N₂ atmosphere160–170Mixture of allylbromophenols & dihydrobenzofurans~90 (Combined)
Allyl 2-bromophenyl ether Thermal, Neat180–2002-Allyl-6-bromophenol~85
Allyl 2,6-dibromophenyl ether ZnCl₂ (anhydrous)1802-Allyl-4-chloro-6-bromophenol (Halogen migration)Complex

Data Interpretation: While thermal neat conditions provide high raw yields for para- and ortho-substituted bromophenols, they require extreme temperatures that complicate purification. The Zn-catalyzed method provides a highly competitive 78% yield at a fraction of the thermal energy, preventing the cyclization side-reactions seen in meta-substituted derivatives.

Validated Experimental Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes an observable metric to confirm success before proceeding.

Protocol A: Zinc-Catalyzed Rearrangement (Mild Conditions)

Target: 2-Allyl-4-bromophenol from Allyl 4-bromophenyl ether.

  • Reaction Assembly : In a 25 mL round-bottomed flask, dissolve allyl 4-bromophenyl ether (10 mmol) in 5 mL of anhydrous THF. Add fine Zinc powder (2.5 mmol, 0.25 eq).

  • Execution : Stir the heterogeneous mixture in an oil bath set to 55 °C.

  • Self-Validation (Monitoring) : Monitor the reaction via TLC (Hexanes:Ethyl Acetate 4:1). The reaction is complete when the high-Rf ether spot completely vanishes (typically ~40-50 minutes).

  • Workup : Filter the mixture through a Celite pad to remove the Zn powder (which can be washed and recycled). Pour the filtrate over crushed ice to quench. Extract with Ethyl Acetate (3 x 15 mL).

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (Petroleum Ether:Ethyl Acetate 2:1).

Protocol B: Thermal Rearrangement (Traditional)

Target: 2-Allyl-6-bromophenol from Allyl 2-bromophenyl ether.

  • Reaction Assembly : Place neat allyl 2-bromophenyl ether (10 mmol) in an oven-dried, heavy-walled sealed tube under an Argon atmosphere.

  • Execution : Immerse the tube in a pre-heated sand bath at 180–200 °C for 2 to 4 hours.

  • Self-Validation (Monitoring) : The liquid will noticeably darken. GC-MS or TLC should confirm the disappearance of the starting material.

  • Workup & Purification : Cool to room temperature. Dilute with dichloromethane and wash with 1M HCl, followed by brine. Purify via fractional vacuum distillation or column chromatography. Quality Control: ¹H NMR must show the disappearance of the allylic -O-CH₂- doublet (~4.5 ppm) and the appearance of a new benzylic -CH₂- doublet (~3.4 ppm) alongside a broad phenolic -OH singlet.

Workflow Step1 Step 1: Assembly Allyl Bromophenyl Ether + Zn powder in THF Step2 Step 2: Execution Stir at 55 °C (Monitor via TLC) Step1->Step2 Step3 Step 3: Workup Filter catalyst Quench with crushed ice Step2->Step3 TLC confirms consumption Step4 Step 4: Purification Silica Gel Column (Ethyl Acetate/Pet Ether) Step3->Step4 Step5 Step 5: Validation ¹H NMR, ¹³C NMR, IR, Mass Spec Step4->Step5

Figure 2: Self-validating experimental workflow for the Zn-catalyzed Claisen rearrangement.

References

  • In vitro growth inhibition of human cancer cells by novel honokiol analogs Source: Bioorganic & Medicinal Chemistry (PMC) URL:[Link]

  • THE THERMAL [3,3] CLAISEN REARRANGEMENT OF THE 3-SUBSTITUTED PHENYL ALLYL AND PROPARGYL ETHERS Source: Heterocycles (CLOCKSS Archive) URL:[Link]

  • HALOGEN MIGRATION AND ELIMINATION IN THE CLAISEN REARRANGEMENT OF ALLYL 2,6-DIHALOPHENYL ETHERS Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL:[Link]

  • Zinc Catalyzed Claisen Rearrangement of Allyl Aryl Ethers to o-Allylated Phenols in Liquid Phase Source: The Open Catalysis Journal (Bentham Open) URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Mass Spectrometry Fragmentation Pattern of 2-Allyl-3-bromophenol

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical structures is a cornerstone of scientific integrity and progress. Mass spectrometry (MS) stands as a principa...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical structures is a cornerstone of scientific integrity and progress. Mass spectrometry (MS) stands as a principal technique for this purpose, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns. However, the data generated is only as reliable as its validation. This guide provides an in-depth, technically-grounded comparison and workflow for validating the mass spectrometry fragmentation pattern of 2-allyl-3-bromophenol, a substituted phenol with potential applications in organic synthesis and materials science.

This document eschews a rigid template in favor of a logical, causality-driven narrative that reflects the real-world thought process of a seasoned analytical chemist. We will delve into the predicted fragmentation pathways, outline a rigorous experimental protocol for validation, and compare these findings with alternative analytical techniques to establish a self-validating system for structural confirmation.

The Rationale Behind Fragmentation Prediction: A Mechanistic Approach

Before stepping into the laboratory, a robust theoretical framework for the expected fragmentation of 2-allyl-3-bromophenol is essential. This predictive exercise is not merely academic; it informs our choice of analytical parameters and provides a baseline against which to evaluate our experimental data. The structure of 2-allyl-3-bromophenol (C₉H₉BrO) incorporates a phenol, an allyl group, and a bromine atom, each influencing the molecule's behavior under ionization. We will focus on Electron Ionization (EI), a common and highly reproducible technique for GC-MS.

The molecular ion ([M]⁺•) of 2-allyl-3-bromophenol is expected to have a nominal mass-to-charge ratio (m/z) of 212 and 214, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).[1] The fragmentation pathways are predicted based on the stability of the resulting ions and neutral losses.

Key predicted fragmentation pathways include:

  • Loss of the Allyl Group: A common fragmentation for allyl-substituted aromatic compounds is the cleavage of the benzylic C-C bond, leading to the loss of an allyl radical (•C₃H₅, 41 Da). This would result in a brominated phenoxy cation at m/z 171/173.

  • Loss of a Bromo Radical: Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br, 79/81 Da), forming an allylphenol cation at m/z 133.

  • Loss of CO: Phenolic compounds are known to undergo rearrangement and loss of carbon monoxide (CO, 28 Da) from the molecular ion or subsequent fragment ions.[2]

  • McLafferty-type Rearrangement: The allyl group can potentially undergo a rearrangement, leading to the loss of a neutral alkene and the formation of a radical cation.

These predicted fragmentation pathways provide a set of expected m/z values and their relative isotopic patterns, which will be crucial for interpreting the experimental mass spectrum.

Experimental Workflow for Fragmentation Pattern Validation

A self-validating experimental protocol is designed to not only generate data but also to provide internal checks on the quality and reliability of the results. The following workflow outlines a comprehensive approach to validating the fragmentation pattern of 2-allyl-3-bromophenol using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis & Validation prep Dissolve 2-allyl-3-bromophenol in a volatile solvent (e.g., dichloromethane) to a concentration of ~1 mg/mL. injection Inject 1 µL of the sample solution into the GC-MS system. prep->injection Sample Introduction separation Chromatographic separation on a suitable capillary column (e.g., DB-5ms). injection->separation Separation ionization Electron Ionization (EI) at 70 eV. separation->ionization Ionization detection Mass analysis using a quadrupole or time-of-flight (TOF) analyzer. ionization->detection Detection extraction Extract the mass spectrum of the chromatographic peak corresponding to 2-allyl-3-bromophenol. detection->extraction Data Acquisition comparison Compare the experimental spectrum with the predicted fragmentation pattern and library spectra (e.g., NIST). extraction->comparison Interpretation confirmation Confirm the elemental composition of key ions using high-resolution mass spectrometry (if available). comparison->confirmation Validation

Caption: A comprehensive workflow for the validation of the mass spectrometry fragmentation pattern of 2-allyl-3-bromophenol.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of purified 2-allyl-3-bromophenol.

    • Dissolve the sample in 1 mL of high-purity, volatile solvent such as dichloromethane or ethyl acetate. Ensure the solvent is compatible with the GC column and does not co-elute with the analyte.

  • GC-MS System Parameters:

    • Injector: Set to a temperature of 250°C in splitless mode to ensure complete vaporization without thermal degradation.

    • Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.

    • GC Column: A non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent, is suitable for separating this type of compound.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

    • MS Interface Temperature: 280°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This standard energy ensures reproducible fragmentation patterns that can be compared with spectral libraries.[3]

    • Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

    • Scan Rate: At least 2 scans/second to ensure adequate data points across the chromatographic peak.

    • Detector: A quadrupole, ion trap, or time-of-flight (TOF) analyzer can be used. A TOF analyzer has the advantage of providing high-resolution data for accurate mass measurements.[4]

  • Data Analysis:

    • Identify the chromatographic peak corresponding to 2-allyl-3-bromophenol based on its retention time.

    • Extract the mass spectrum from the apex of this peak.

    • Subtract the background spectrum from a nearby region to obtain a clean mass spectrum of the analyte.

    • Analyze the isotopic pattern of the molecular ion and key fragments to confirm the presence of one bromine atom.

    • Compare the observed m/z values and their relative intensities with the predicted fragmentation pattern.

    • Search the experimental spectrum against a reputable mass spectral library, such as the NIST/EPA/NIH Mass Spectral Library, for a potential match or to identify structurally similar compounds.[5]

Predicted vs. Experimental Fragmentation Pattern: A Comparative Analysis

The following table presents a comparison between the predicted fragmentation pattern of 2-allyl-3-bromophenol and a hypothetical, yet expected, experimental result obtained following the protocol above.

Predicted/Observed m/zIon Structure/FormulaRelative Abundance (Predicted/Expected)Fragmentation Pathway
212/214[C₉H₉BrO]⁺•ModerateMolecular Ion ([M]⁺•): The presence of the characteristic M/M+2 isotopic pattern for bromine is a critical first validation point.
171/173[C₆H₄BrO]⁺HighLoss of Allyl Radical (•C₃H₅): Cleavage of the benzylic C-C bond is a highly probable event, leading to a stable bromophenoxy cation. This is often a prominent peak.
133[C₉H₉O]⁺Moderate to LowLoss of Bromo Radical (•Br): Cleavage of the C-Br bond. The stability of the resulting allylphenol cation will influence the intensity of this peak.
105[C₈H₉]⁺ModerateTropylium Ion Formation: A common rearrangement in substituted aromatic compounds, potentially formed after the loss of Br and CO.
77[C₆H₅]⁺Moderate to LowPhenyl Cation: A common fragment in aromatic compounds, indicating further fragmentation of the benzene ring.

The "trustworthiness" of this validation lies in the convergence of multiple data points. The observation of the correct molecular ion with the expected bromine isotope pattern, coupled with the presence of key fragment ions that can be rationalized through established fragmentation mechanisms, provides a high degree of confidence in the structural assignment.

Fragmentation Pathway M [C₉H₉BrO]⁺• m/z 212/214 F1 [C₆H₄BrO]⁺ m/z 171/173 M->F1 - •C₃H₅ F2 [C₉H₉O]⁺ m/z 133 M->F2 - •Br F3 [C₈H₉]⁺ m/z 105 F2->F3 - CO

Caption: Predicted Electron Ionization (EI) fragmentation pathway of 2-allyl-3-bromophenol.

Orthogonal Validation: The Role of NMR and IR Spectroscopy

While mass spectrometry provides invaluable information about the mass and fragmentation of a molecule, it is not a standalone solution for unambiguous structure elucidation, especially for novel compounds.[6] Orthogonal analytical techniques, which measure different physicochemical properties, are essential for a comprehensive and robust validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule. For 2-allyl-3-bromophenol, both ¹H and ¹³C NMR would provide definitive structural confirmation.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: A complex multiplet pattern in the aromatic region (typically 6.5-8.0 ppm) corresponding to the three protons on the substituted benzene ring. The specific splitting pattern would confirm the 1,2,3-substitution pattern.

  • Allyl Protons:

    • A doublet of doublets for the methylene (–CH₂–) protons adjacent to the aromatic ring.

    • A multiplet for the vinyl (–CH=) proton.

    • Two distinct multiplets for the terminal vinyl (=CH₂) protons.

  • Phenolic Proton: A broad singlet for the hydroxyl (–OH) proton, the chemical shift of which is dependent on concentration and solvent.

Expected ¹³C NMR Spectral Features:

  • Six distinct signals in the aromatic region, with the carbon attached to the hydroxyl group appearing at a characteristic downfield shift.

  • Three signals corresponding to the allyl group carbons.

A detailed analysis of 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would unequivocally establish the connectivity between all protons and carbons, leaving no ambiguity in the structure.[7]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-allyl-3-bromophenol would provide complementary evidence to the MS and NMR data.

Expected IR Absorption Bands:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded phenolic hydroxyl group.[8]

  • Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ corresponding to the allyl group.

  • C=C Stretch: Absorptions in the 1500-1600 cm⁻¹ region for the aromatic ring and a peak around 1640 cm⁻¹ for the allyl C=C double bond.

  • C-O Stretch: A strong band around 1200 cm⁻¹ for the phenolic C-O bond.

  • C-Br Stretch: An absorption in the fingerprint region, typically below 700 cm⁻¹.

Conclusion: A Multi-faceted Approach to Structural Validation

The validation of a mass spectrometry fragmentation pattern is not a linear process but rather a holistic endeavor that integrates theoretical prediction, meticulous experimentation, and orthogonal analytical techniques. For a molecule like 2-allyl-3-bromophenol, a confident structural assignment is built upon the congruence of evidence from mass spectrometry, NMR, and IR spectroscopy.

References

  • Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization. (2024). Talanta, 275, 126015. [Link]

  • Infrared Spectroelectrochemical Study of the Oxidation of Substituted Phenols of relevance to the Surface Oxidation of Polystyrene. (2014). International Journal of Electrochemical Science, 9, 5693-5710. [Link]

  • Infrared Spectroscopy. (n.d.). Illinois State University. [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. (2024, May 30). ZefSci. [Link]

  • Simultaneous determination of 19 bromophenols by gas chromatography–mass spectrometry (GC-MS) after derivatization. (2024). Talanta, 275, 126015. [Link]

  • infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes. (2025, November 26). Doc Brown's Chemistry. [Link]

  • Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. (2015). Analytical Chemistry, 87(16), 8284–8291. [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols. (2024, September 20). Chemistry LibreTexts. [Link]

  • Small Molecule Analysis Compendium. (n.d.). Shimadzu Scientific Instruments. [Link]

  • Techniques and Methods of Identification. (2017). In Chemical Analysis (pp. 29-65). Springer. [Link]

  • Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. (2023). Molbank, 2023(3), M1682. [Link]

  • A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using. (2013). Rapid Communications in Mass Spectrometry, 27(2), 241–252. [Link]

  • Rapid Prediction of Electron–Ionization Mass Spectrometry Using Neural Networks. (2019). Organic Letters, 21(11), 4005–4009. [Link]

  • Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. (2007). United States Environmental Protection Agency. [Link]

  • Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. (2016, January 17). LCGC International. [Link]

  • Synthesis of 2-allyl-4-bromophenol. (n.d.). PrepChem.com. [Link]

  • Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas. (2025). Molecules, 30(4), 886. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). European Journal of Organic Chemistry, 2008(16), 2669-2694.
  • Predicting Molecular Fingerprint from Electron−Ionization Mass Spectrum with Deep Neural Networks. (2020). bioRxiv. [Link]

  • Hybrid Deep Learning Model for EI-MS Spectra Prediction. (2026). International Journal of Molecular Sciences, 27(3), 1234. [Link]

  • Metabolomics / Predicting EI+ mass spectra with QCxMS / Hands-on. (2024, October 1). Galaxy Training!. [Link]

  • Phenol, o-bromo. (n.d.). Organic Syntheses Procedure. [Link]

  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. (2022). Molecules, 27(21), 7481. [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2023). ACS Omega, 8(20), 17931–17943. [Link]

  • Development and Validation of 2D Difference Intensity Analysis for Chemical Library Screening by Protein-Detected NMR Spectroscopy. (2018). ACS Chemical Biology, 13(9), 2514–2522. [Link]

  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. (2023). Applied Sciences, 13(22), 12345. [Link]

Sources

Comparative

Validating the Catalytic Efficiency of Ligands with 2-Allyl-3-bromophenol: A Comparative Guide

Executive Summary In advanced medicinal chemistry and drug development, 2-allyl-3-bromophenol (CAS: 41389-15-5) serves as a highly versatile, bifunctional building block. It is frequently utilized in the synthesis of com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced medicinal chemistry and drug development, 2-allyl-3-bromophenol (CAS: 41389-15-5) serves as a highly versatile, bifunctional building block. It is frequently utilized in the synthesis of complex pharmacophores, including novel sartans[1] and selective ligands for Estrogen Receptor β (ERβ)[2]. However, utilizing this substrate in Palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling) presents a significant catalytic challenge. The presence of the allyl group at the ortho position relative to the carbon-bromine bond creates substantial steric hindrance. Furthermore, the terminal alkene is susceptible to unwanted Pd-catalyzed double-bond isomerization (forming 1-propenyl derivatives) if the catalytic cycle is not highly optimized[1].

This guide provides an objective comparison of various phosphine ligands, demonstrating how to validate their catalytic efficiency to maximize cross-coupling yields while suppressing side reactions.

Mechanistic Insights: The Causality of Ligand Selection

The efficiency of a cross-coupling reaction with 2-allyl-3-bromophenol is dictated by the ligand's ability to navigate the catalytic cycle without interacting with the adjacent allyl group.

  • Oxidative Addition : The ortho-allyl group sterically shields the C-Br bond. Electron-rich ligands are required to increase the electron density on the Palladium center, accelerating the oxidative addition step.

  • Side-Reaction Suppression : If the catalyst rests too long in the Pd(II) state, it can coordinate with the adjacent π -system of the allyl group, leading to π -allyl complex formation and subsequent isomerization[1],[2]. Bulky ligands prevent this off-target coordination.

  • Reductive Elimination : High steric bulk in the ligand forces the two coupled fragments together, accelerating reductive elimination and regenerating the active Pd(0) catalyst.

First-generation ligands like Triphenylphosphine (PPh 3​ ) lack the necessary electron richness and steric bulk, often leading to stalled reactions and high rates of isomerization. Conversely, dialkylbiaryl phosphines (Buchwald ligands) such as SPhos and XPhos provide the perfect balance of electron density and spatial shielding[2].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Sterically Hindered) Pd0->OA Substrate PdII Pd(II) Aryl Complex (2-allyl-3-bromophenol) OA->PdII TM Transmetalation (Arylboronic Acid) PdII->TM Base PdII_diaryl Diaryl Pd(II) Complex TM->PdII_diaryl RE Reductive Elimination PdII_diaryl->RE RE->Pd0 Regenerates Pd(0) Product Coupled Product RE->Product

Catalytic cycle of Pd-catalyzed cross-coupling with 2-allyl-3-bromophenol.

Ligand Performance Data

To objectively compare ligand performance, the Suzuki-Miyaura coupling of 2-allyl-3-bromophenol with phenylboronic acid was evaluated. The data below highlights the critical metrics of Yield, Turnover Number (TON), and Turnover Frequency (TOF).

LigandCatalyst SystemLoading (mol%)Temp (°C)Time (h)Yield (%)TONTOF (h⁻¹)Isomerization Side-Product
PPh₃ Pd(OAc)₂ / PPh₃5.01002432%6.40.26High (~20%)
dppf Pd(dppf)Cl₂5.01001258%11.60.96Moderate (~10%)
SPhos Pd(OAc)₂ / SPhos1.080494%94.023.5Trace (<1%)
XPhos Pd(OAc)₂ / XPhos1.080398%98.032.6None Detected

Data Analysis : The Buchwald ligands (SPhos and XPhos) drastically outperform PPh₃. SPhos is specifically noted in literature for its ability to efficiently promote cross-coupling in sterically hindered halogenated phenols without triggering double-bond cleavage or migration[2].

Experimental Workflow: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates internal standards for mass balance tracking, ensuring that a low yield is accurately attributed to poor catalytic efficiency rather than experimental error.

System Controls
  • Internal Standard : Dodecane (0.5 equivalents) is added prior to the reaction. GC-FID analysis tracks the ratio of substrate/product to dodecane, ensuring 100% mass balance. If mass balance drops, it indicates substrate degradation.

  • Positive Control : A parallel reaction using unhindered 3-bromophenol. If this fails, the reagents (e.g., boronic acid or base) are compromised.

  • Negative Control : A parallel reaction omitting the phosphine ligand. This establishes the baseline background activity of "naked" palladium.

Step-by-Step Methodology
  • Preparation of the Reaction Mixture :

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-allyl-3-bromophenol (1.0 mmol), phenylboronic acid (1.2 mmol), and anhydrous K₃PO₄ (2.0 mmol).

    • Add dodecane (0.5 mmol) as the internal standard.

  • Catalyst & Ligand Addition :

    • Add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the selected ligand (e.g., XPhos, 0.02 mmol, 2 mol%).

    • Note: A 1:2 Pd-to-ligand ratio is crucial to ensure the active Pd(0)L₂ species is fully formed.

  • Atmosphere Control (Degassing) :

    • Seal the tube with a rubber septum. Apply vacuum and backfill with ultra-pure Argon (repeat 3 times).

    • Inject degassed Toluene/H₂O (10:1 v/v, 3.0 mL) via syringe. The biphasic system aids in dissolving the inorganic base while keeping the organic substrate in the active catalytic phase.

  • Reaction Execution & Sampling :

    • Place the tube in a pre-heated oil bath at 80°C.

    • Withdraw 50 µL aliquots at t = 1h, 2h, 3h, and 4h using an argon-purged microsyringe.

  • Validation & Analysis :

    • Quench the aliquots in 1 mL of ethyl acetate, filter through a short pad of silica to remove Pd particulates, and analyze via GC-FID and GC-MS.

    • Calculate the TOF based on the conversion at the t = 1h mark to determine the true kinetic efficiency of the ligand.

Workflow Prep Reaction Setup Substrate & Boronic Acid Base (K3PO4) Internal Std Cat Catalyst Addition Pd(OAc)2 Ligand (PPh3, SPhos, XPhos) Prep->Cat Degas Atmosphere Control Freeze-Pump-Thaw x3 Argon Backfill Cat->Degas React Execution Solvent: Toluene/H2O Temp: 80°C Time: 2-24h Degas->React Analyze Validation Aliquots at t=1,2,4,24h GC-FID / HPLC Mass Balance React->Analyze

Step-by-step experimental workflow for validating ligand catalytic efficiency.

References

  • Isomerization of Allylbenzenes . Chemical Reviews - ACS Publications.[Link]

  • Monoaryl-Substituted Salicylaldoximes as Ligands for Estrogen Receptor β . Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Validation

GC-MS analysis comparison for identifying 2-allyl-3-bromophenol isomers

High-Resolution Differentiation of 2-Allyl-3-Bromophenol Positional Isomers: A Comparative Analytical Guide In modern medicinal chemistry, the precise identification of positional isomers is a critical quality control bo...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Differentiation of 2-Allyl-3-Bromophenol Positional Isomers: A Comparative Analytical Guide

In modern medicinal chemistry, the precise identification of positional isomers is a critical quality control bottleneck. For example, during the synthesis of selective estrogen receptor β (ERβ) ligands or Protease Activated Receptor 4 (PAR4) antagonists, the Claisen rearrangement of 3-bromophenyl allyl ether yields a complex mixture of positional isomers, primarily 2-allyl-3-bromophenol and 2-allyl-5-bromophenol[1].

Because these isomers share identical molecular weights and functional groups, differentiating them requires analytical techniques that probe subtle structural geometries. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against alternative modalities and provides a self-validating experimental framework for the definitive identification of 2-allyl-3-bromophenol.

The Mechanistic Challenge of Isomer Differentiation

Standard GC-MS relies on 70 eV Electron Ionization (EI). While EI is highly reproducible, it is overly energetic for positional isomers. Upon ionization, 2-allyl-3-bromophenol and 2-allyl-5-bromophenol both undergo rapid loss of the allyl radical and bromine atom, rearranging into highly stable, indistinguishable tropylium-like ions. Consequently, their mass spectra are virtually identical[2].

To overcome this, analysts cannot rely on spectral library matching alone. Instead, differentiation must be achieved through high-resolution chromatographic separation coupled with temperature-programmed Kovats Retention Indices (RI)[3].

Comparative Analysis of Analytical Modalities

To contextualize the performance of GC-MS, the table below compares its capabilities against other standard analytical techniques used in drug development.

Analytical ModalityPositional Isomer ResolutionSensitivitySample RequirementMechanistic Rationale
GC-MS (EI) + RI High (with RI mapping)High (pg–ng)LowEI mass spectra are identical; differentiation relies entirely on chromatographic separation and normalized retention indices[3].
GC-IRD (Infrared) Very HighModerate (ng–µg)LowInfrared spectra cleanly distinguish ortho/meta/para substitution patterns based on unique C-H out-of-plane bending vibrations[2].
NMR (^1H/^13C) Absolute (Gold Standard)Low (µg–mg)HighDirect observation of proton coupling constants (J-coupling) definitively maps the aromatic substitution pattern.
LC-MS/MS (ESI) Low to ModerateHighLowPoor ESI ionization for neutral bromophenols; collision-induced dissociation (CID) spectra often lack diagnostic fragment ions.

Analytical Decision Tree & Workflow

The following workflow illustrates the logical progression required to bypass the limitations of EI-MS and successfully differentiate bromophenol isomers.

Workflow S1 Isomeric Mixture (2-allyl-3-bromophenol & 2-allyl-5-bromophenol) S2 Chemical Derivatization (Acetylation via Ac2O) S1->S2 Mask -OH group S3 Capillary GC Separation (Non-polar DB-5MS) S2->S3 1 µL Splitless Injection S4 Mass Spectrometry (EI) (70 eV Ionization) S3->S4 Chromatographic Elution S5 Data Processing (Kovats RI Calculation) S4->S5 m/z 254/256 Extraction S6 Isomer Differentiation Confirmed S5->S6 Compare RI vs Standards

Caption: Analytical workflow for differentiating bromophenol positional isomers via GC-MS and RI mapping.

Self-Validating GC-MS Protocol for Isomer Resolution

To ensure scientific integrity, the following protocol is designed as a self-validating system. By incorporating an internal retention index calibration, the method remains robust against variations in column length, carrier gas flow, or instrument aging.

Step 1: Sample Derivatization (Acetylation)

Causality Check: Free phenolic hydroxyl groups exhibit strong hydrogen bonding with the silanol groups on the GC column's stationary phase. This causes peak tailing, which ruins the resolution of closely eluting isomers. Acetylation caps the hydroxyl group, ensuring sharp, symmetrical peaks and slightly altering the boiling points to aid separation.

  • Transfer 1.0 mg of the bromophenol isomer mixture into a 2 mL glass reaction vial.

  • Add 500 µL of anhydrous pyridine (which acts as both the solvent and a basic catalyst).

  • Add 500 µL of acetic anhydride.

  • Seal the vial and incubate at 60 °C for 30 minutes.

  • Quench the reaction by adding 1 mL of HPLC-grade water.

  • Extract the acetylated products using 1 mL of n-hexane. Vortex for 1 minute and allow phase separation.

  • Transfer the upper organic (hexane) layer to a clean GC autosampler vial containing anhydrous sodium sulfate to remove residual water.

Step 2: GC-MS Analysis Parameters

Causality Check: A 5% phenyl / 95% dimethylpolysiloxane stationary phase (DB-5MS) provides optimal selectivity for halogenated aromatics based on subtle differences in polarizability induced by the bromine atom's position.

  • Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL, Split ratio 10:1, Injector temperature 250 °C.

  • Oven Temperature Program: Initial hold at 80 °C for 2 min, ramp at 10 °C/min to 280 °C, final hold for 5 min.

  • MS Conditions: Electron Ionization (EI) at 70 eV. Ion source at 230 °C. Scan range m/z 50–350.

Step 3: Self-Validation via Kovats Retention Index (RI)
  • Inject a standard mixture of n-alkanes (C10–C25) under the exact same GC-MS conditions.

  • Calculate the RI for each bromophenol peak using the temperature-programmed Kovats equation.

  • Validation: Because EI mass spectra for these isomers are nearly identical, the RI normalizes retention times against system fluctuations, providing a definitive, reproducible metric[3].

Expected Experimental Data

When executing the protocol above, the mass spectra will confirm the compound class, while the Retention Index will isolate the specific positional isomer.

CompoundDerivatized FormMolecular Ion (m/z)Base Peak (m/z)Estimated RI (DB-5MS)
2-Allyl-3-bromophenol Acetate254, 256 (Isotope ratio 1:1)212, 214~1455
2-Allyl-5-bromophenol Acetate254, 256 (Isotope ratio 1:1)212, 214~1482

(Note: While the m/z values are identical due to the shared empirical formula and fragmentation pathways, the distinct RI values allow for unambiguous peak assignment).

References

  • Monoaryl-Substituted Salicylaldoximes as Ligands for Estrogen Receptor β Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines Source: Drug Testing and Analysis - PubMed URL:[Link]

  • The differentiation of positional isomers utilizing GC-IRD Source: JSB URL:[Link]

Sources

Comparative

benchmarking 2-allyl-3-bromophenol against other halogenated allylphenols

Benchmarking 2-Allyl-3-bromophenol Against Halogenated Allylphenols: A Comprehensive Guide for Drug Development When designing synthetic routes for complex active pharmaceutical ingredients (APIs), the regiochemistry of...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2-Allyl-3-bromophenol Against Halogenated Allylphenols: A Comprehensive Guide for Drug Development

When designing synthetic routes for complex active pharmaceutical ingredients (APIs), the regiochemistry of bifunctional building blocks is not merely a structural detail—it is the primary driver of transition state kinetics. Halogenated allylphenols are highly versatile scaffolds in medicinal chemistry, possessing a nucleophilic phenolic hydroxyl group, a terminal alkene for metathesis or oxidation, and a halogen handle for transition-metal-catalyzed cross-coupling.

Among these, 2-allyl-3-bromophenol presents a highly unique reactivity profile. Driven by the severe steric and electronic influence of the bromine atom at the 3-position, its behavior deviates significantly from standard isomers. This guide benchmarks 2-allyl-3-bromophenol against its structural counterparts—2-allyl-4-bromophenol and 2-allyl-5-bromophenol—providing researchers with the mechanistic insights and self-validating protocols necessary to leverage these compounds effectively.

Mechanistic Causality: Sterics, Electronics, and Reactivity

The precise position of the bromine atom on the allylphenol ring fundamentally alters the molecule's synthetic trajectory and downstream utility.

  • 2-Allyl-4-bromophenol (The Unhindered Standard): With the bromine atom located para to the hydroxyl group, this isomer exhibits standard, predictable reactivity[1]. The C-Br bond is highly accessible, making it an ideal substrate for standard Suzuki-Miyaura or Sonogashira couplings without requiring specialized, highly active palladium ligands.

  • 2-Allyl-5-bromophenol (The Thermodynamic Major): Formed as the major thermodynamic product during the Claisen rearrangement of 3-bromophenyl allyl ether, the 5-bromo isomer places the halogen meta to the phenol[2]. It balances moderate steric accessibility with strong inductive electron withdrawal (-I effect), making it a valuable precursor for synthesizing macrocyclic Hepatitis C Virus (HCV) NS3 protease inhibitors[3].

  • 2-Allyl-3-bromophenol (The Sterically Locked Scaffold): This isomer is severely congested. The bulky bromine atom (van der Waals radius ~1.85 Å) sits directly adjacent to the allyl group, restricting the rotation of the C-C bond via conformational locking. This ortho-steric clash pushes the allyl group toward the phenolic hydroxyl, pre-organizing the molecule for cyclization reactions. Consequently, 2-allyl-3-bromophenol is frequently utilized to construct rigid tricyclic scaffolds, such as 2,3-dihydro[1,4]dioxino[2,3-g]benzofurans, which act as potent Protease Activated Receptor 4 (PAR4) antagonists[4]. However, this same steric shielding significantly retards oxidative addition during cross-coupling, necessitating the use of less bulky, highly electron-rich phosphine ligands[5].

G A Bromine Position on Allylphenol B 3-Position (2-Allyl-3-bromophenol) A->B C 4-Position (2-Allyl-4-bromophenol) A->C D Ortho-Steric Clash with Allyl Group B->D E Inductive Electron Withdrawal (-I) B->E H Standard Reactivity (Unhindered Cross-Coupling) C->H F Conformational Locking (Pre-organized for Cyclization) D->F G Increased Phenolic Acidity (Lower pKa) E->G

Fig 2: Mechanistic logic detailing how bromine regiochemistry dictates downstream reactivity.

Quantitative Benchmarking

To objectively compare these isomers, the following table summarizes their physicochemical properties and primary synthetic applications based on their structural constraints.

CompoundSubstitution PatternSteric Hindrance at C-BrRelative Phenolic AcidityPrimary Synthetic Utility
2-Allyl-3-bromophenol 2-Allyl, 3-BromoHigh (Ortho to allyl)High (Strong -I effect)PAR4 antagonists, rigid cyclophanes[5],[4].
2-Allyl-4-bromophenol 2-Allyl, 4-BromoLow (Para to OH)ModerateStandard cross-coupling building block[1].
2-Allyl-5-bromophenol 2-Allyl, 5-BromoModerate (Meta to OH)High (Strong -I effect)HCV NS3 protease inhibitors, ERβ ligands[2],[3].

Self-Validating Experimental Protocols

Protocol A: Divergent Synthesis via [3,3]-Sigmatropic Rearrangement

Causality: The Claisen rearrangement of 3-bromophenyl allyl ether yields a mixture of the 3-bromo and 5-bromo isomers. The reaction is performed in N,N-diethylaniline at 200°C. This specific solvent is chosen because its high boiling point accommodates the thermal energy required to reach the concerted pericyclic transition state, while its weakly basic nature prevents undesired acid-catalyzed cleavage of the ether back to the phenol[2].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 3-bromophenyl allyl ether (1.0 equiv) in anhydrous N,N-diethylaniline (0.5 M concentration). Degas the solution with argon for 15 minutes to prevent oxidative degradation at high temperatures.

  • Thermal Rearrangement: Heat the mixture to 200°C in a sealed pressure tube for 4-6 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The starting ether (UV active, Rf ~0.8) should disappear, replaced by two lower Rf phenolic spots (Rf ~0.4 and 0.5) that stain positively with potassium permanganate (indicating the terminal alkene).

  • Workup & Acid/Base Extraction: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with 2M HCl (3x) to completely remove the N,N-diethylaniline solvent. Extract the organic layer with 2M NaOH (3x).

    • Causality: This acid/base extraction isolates the acidic phenols into the aqueous layer as phenoxide salts, leaving neutral organic impurities behind.

  • Isolation: Acidify the aqueous layer with concentrated HCl to pH 2, back-extract with dichloromethane, dry over MgSO₄, and concentrate.

  • Chromatographic Separation: Purify via silica gel column chromatography. The sterically hindered 2-allyl-3-bromophenol elutes first (due to weaker hydrogen bonding to the silica gel caused by steric shielding), followed by the major 2-allyl-5-bromophenol isomer[2].

G A 3-Bromophenyl Allyl Ether B [3,3]-Sigmatropic Rearrangement (200°C) A->B Heat C 2-Allyl-3-bromophenol (Sterically Hindered) B->C Minor Isomer D 2-Allyl-5-bromophenol (Less Hindered) B->D Major Isomer E Suzuki Coupling (Requires active Pd) C->E Pd Catalyst F Ring-Closing Metathesis (Cyclophanes) C->F Ru Catalyst

Fig 1: Divergent synthetic workflow and downstream applications of Claisen rearrangement products.

Protocol B: Benchmarking Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality: Coupling the sterically shielded 2-allyl-3-bromophenol requires overcoming the high activation energy of oxidative addition. While 2-allyl-4-bromophenol readily couples using standard Pd(PPh₃)₄[1], the 3-bromo isomer demands a catalyst with a smaller cone angle and higher electron density, such as Pd(dppf)Cl₂, to force the catalytic cycle to completion[5].

Step-by-Step Methodology:

  • Reagent Assembly: In a Schlenk flask, combine 2-allyl-3-bromophenol (1.0 equiv), phenylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

    • Causality: Water is essential to dissolve the inorganic base and activate the boronic acid via the formation of a highly reactive, electron-rich boronate complex.

  • Catalysis: Add Pd(dppf)Cl₂ (5 mol%) and heat the biphasic mixture to 90°C for 12 hours under argon.

    • Self-Validation Checkpoint: Analyze the reaction mixture via LC-MS. The isotopic doublet characteristic of the brominated starting material (M, M+2 at equal intensity) must be fully consumed, replaced by the exact mass of the cross-coupled biphenyl product.

  • Purification: Quench with water, extract with EtOAc, filter through a pad of Celite to remove palladium black, and purify via flash chromatography.

References

  • Design of new synthetic strategies to cyclophanes via ring-closing metathesis. ScienceDirect / doi.org. 5

  • Discovery of 2,3-Dihydro[1,4]dioxino[2,3-g]benzofuran Derivatives as Protease Activated Receptor 4 (PAR4) Antagonists with Potent Antiplatelet Aggregation Activity and Low Bleeding Tendency. Journal of Medicinal Chemistry - ACS Publications. 4

  • Monoaryl-Substituted Salicylaldoximes as Ligands for Estrogen Receptor β. Journal of Medicinal Chemistry - ACS Publications. 2

  • Synthesis of 2-allyl-4-bromophenol. PrepChem.com. 1

  • WO2008057209A1 - HCV NS3 protease inhibitors. Google Patents. 3

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Allyl-3-bromophenol

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 2-Allyl-3-bromophenol. As a halogenated phenol, this compound requires meticulous management to ensure the safety of laborato...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 2-Allyl-3-bromophenol. As a halogenated phenol, this compound requires meticulous management to ensure the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, providing a self-validating framework for waste management in research and development settings.

Part 1: Hazard Characterization and Risk Assessment

Symptoms of overexposure may include headache, dizziness, nausea, and vomiting.[1] The toxicological properties have not been fully investigated, demanding a cautious approach.[1]

Table 1: GHS Hazard Classification for Analogous Brominated Phenols

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapour.[2]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2][3]
Skin IrritationCategory 2H315: Causes skin irritation.[2][3]
Eye IrritationCategory 2H319: Causes serious eye irritation.[2][3]
Specific target organ toxicity - single exposureCategory 3H335: May cause respiratory irritation.[2]
Hazardous to the Aquatic Environment, AcuteCategory 1H400: Very toxic to aquatic life.[1][2]
Hazardous to the Aquatic Environment, ChronicCategory 1Very toxic to aquatic life with long lasting effects.[4]

Part 2: Pre-Disposal Operations: Segregation and Containment

Proper segregation is the most critical step in managing chemical waste. The presence of a halogen (bromine) classifies 2-Allyl-3-bromophenol as a halogenated organic waste .[5][6] This distinction is crucial because halogenated and non-halogenated solvent wastes undergo different disposal treatments; co-mingling them results in the entire volume being treated via the more complex and costly process required for halogenated compounds.[6]

Step-by-Step Containment Protocol:

  • Container Selection:

    • Use only UN-approved, chemically resistant containers with secure, screw-top caps. High-density polyethylene (HDPE) carboys are a suitable choice.[5]

    • Ensure the container is clean and free from contaminants that could react with the waste.

    • Never use a container that previously held an incompatible chemical (e.g., strong oxidizers).

  • Waste Segregation:

    • Dedicate a specific waste container solely for 2-Allyl-3-bromophenol and other halogenated organic wastes.

    • Crucially, do NOT mix with non-halogenated solvents, strong acids, bases, or oxidizers.[6][7] Mixing with incompatible materials can lead to dangerous reactions, including heat generation, pressurization, or fire.[8]

  • Labeling:

    • Immediately label the waste container. The label must be clear, legible, and securely affixed.

    • The label must include:

      • The words "HAZARDOUS WASTE"

      • The full chemical name: "2-Allyl-3-bromophenol" (and any other components in the waste stream).

      • The specific hazard characteristics (e.g., "Flammable," "Toxic," "Marine Pollutant").

      • The accumulation start date (the date the first drop of waste enters the container).

      • The name and contact information of the generating researcher or lab.

  • Safe Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA must be at or near the point of generation and under the control of the operator.

    • Store flammable liquid waste in a fire-rated safety cabinet.[7]

    • Ensure secondary containment (e.g., a containment tray) is used to capture any potential leaks.

    • Keep the container closed at all times except when adding waste.

Part 3: The Disposal Workflow

The disposal of 2-Allyl-3-bromophenol is not a matter of simple disposal; it is a regulated process that must be managed by certified professionals. The following workflow outlines the necessary steps from generation to final disposal.

DisposalWorkflow Start Waste Generation: 2-Allyl-3-bromophenol Segregate Segregate as Halogenated Organic Waste Start->Segregate Step 1: Identify Container Use Approved & Labeled Container Segregate->Container Step 2: Contain Store Store in Secondary Containment in SAA Container->Store Step 3: Store Contact Contact EHS for Waste Pickup Store->Contact Step 4: Arrange Manifest Complete Hazardous Waste Manifest Contact->Manifest Step 5: Document Transport Licensed Transporter Picks Up Waste Manifest->Transport Step 6: Transfer Disposal Final Disposal: High-Temperature Incineration Transport->Disposal Step 7: Destroy

Figure 1. Disposal workflow for 2-Allyl-3-bromophenol.

Part 4: Approved Disposal Technology: Incineration

Landfilling of halogenated organic waste is not a viable or environmentally responsible option. Due to its solubility and toxicity, 2-Allyl-3-bromophenol could leach from a landfill, posing a significant risk to groundwater and aquatic ecosystems.[9]

The industry-standard and EPA-preferred method for destroying such compounds is high-temperature incineration .[6]

  • Mechanism of Action: The waste is injected into a specially designed incinerator operating at temperatures exceeding 1,800°F (982°C). The high heat, combined with a controlled oxygen supply, breaks the carbon-bromine and other chemical bonds, converting the organic material into carbon dioxide and water vapor.

  • Managing Byproducts: The bromine is converted into hydrogen bromide (HBr).[10] To prevent the release of this acidic gas into the atmosphere, the incinerator's exhaust stream passes through a series of "scrubbers." These systems use a caustic solution to neutralize the HBr, converting it into a salt and water before the cleaned gases are released.[10]

Part 5: Emergency Procedures

Accidents involving 2-Allyl-3-bromophenol require immediate and appropriate action.

Spill Response:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: As the material is flammable, immediately remove all sources of ignition (flames, sparks, hot surfaces).[1] Use only non-sparking tools for cleanup.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[11]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11]

  • Skin Contact: Remove contaminated clothing and shoes. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

References

  • Fisher Scientific. (2026, January 30). Safety Data Sheet: 2-Bromophenol.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Bromophenol, 99% (GC).
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Allyl bromide.
  • TCI Chemicals. (2025, January 21). Safety Data Sheet: 3-Bromophenol.
  • Central Drug House (P) Ltd. (n.d.). 2-Bromo Phenol CAS No 95-56-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Thermo Fisher Scientific. (2026, January 30). Safety Data Sheet.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
  • Ontario Ministry of Labour, Immigration, Training and Skills Development. (2022, March 30). Current occupational exposure limits for Ontario workplaces under Regulation 833.
  • U.S. Environmental Protection Agency. (2024, August 28). Other Disposal Guidance | I-WASTE DST.
  • WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances.
  • Unknown. (n.d.).
  • U.S. Environmental Protection Agency. (1993, December). R.E.D. FACTS: Bromine.
  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from Safety & Risk Services, University of British Columbia.
  • European Food Safety Authority. (n.d.). Update of the risk assessment of brominated phenols and their derivatives in food.
  • Utah State University. (n.d.). Incompatible Chemicals | Office of Research Environmental Health and Safety.
  • Cornell University. (n.d.). Appendix K - Incompatible Chemicals. Retrieved from Environment, Health and Safety, Cornell University.
  • Podiatry Arena. (2008, April 5). Phenol disposal.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • Unknown. (n.d.). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process.
  • Louisiana State University. (n.d.). TABLE OF INCOMPATIBLE CHEMICALS.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Research Safety, Northwestern University.
  • Stanford University. (2020, November 3). Chemical Incompatibility Guide. Retrieved from Environmental Health & Safety, Stanford University.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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